molecular formula C7H10O5 B100490 2-Oxoheptanedioic acid CAS No. 17126-90-8

2-Oxoheptanedioic acid

Katalognummer: B100490
CAS-Nummer: 17126-90-8
Molekulargewicht: 174.15 g/mol
InChI-Schlüssel: HABHUTWTLGRDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxoheptanedioic acid, also widely known as 2-oxopimelic acid or α-ketopimelic acid, is a key biochemical intermediate with the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol . This dicarboxylic acid is a crucial metabolite in the catabolic pathway of lysine, where it is derived from the transamination of 2-aminoadipic acid . Its further oxidative decarboxylation, a reaction critically mediated by the enzyme complex dehydrogenase E1 and transketolase domain-containing 1 (DHTKD1), ultimately yields succinyl-CoA for entry into the tricarboxylic acid (TCA) cycle . Due to its biological significance, 2-oxoacids like 2-oxopimelic acid are often synthesized via Claisen condensation of diethyl oxalate with diethyl pimelate, followed by acid-catalyzed decarboxylation and deprotection . In research settings, this compound is valuable for studying metabolic disorders, as disruptions in its catabolism are linked to inborn errors of metabolism like 2-aminoadipic and 2-oxoadipic aciduria . It also serves as a key starting material in biochemical research for the synthesis of more complex 2-oxoacids and for probing enzymatic mechanisms, particularly in the study of 2-oxoacid-dependent oxygenases and related enzymes . This product is presented for laboratory research applications. It is stable when sealed in a dry environment at room temperature. As a quality assurance measure, analytical data for this compound can be obtained using a reverse-phase (RP) HPLC method, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption of any kind.

Eigenschaften

IUPAC Name

2-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHUTWTLGRDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169053
Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17126-90-8
Record name 2-Oxoheptanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17126-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoheptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoheptanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OXOHEPTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Oxoheptanedioic acid fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Properties of 2-Oxoheptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by synonyms such as α-ketopimelic acid and 2-oxopimelic acid, is a seven-carbon α-keto dicarboxylic acid. While not a central metabolite in human core energy pathways, its fundamental properties and interactions with metabolic systems are of significant interest in biochemistry and drug development. In prokaryotes, fungi, and plants, it serves as a key intermediate in the biosynthesis of biotin (Vitamin B7). In mammals, it is recognized as a non-cognate substrate for the 2-oxoadipate dehydrogenase complex, an enzyme crucial in the catabolism of lysine and tryptophan. This guide provides a comprehensive overview of the core physicochemical properties, biochemical significance, associated pathologies, analytical methodologies, and synthetic approaches related to this compound, offering a foundational resource for professionals in the life sciences.

Molecular Identity and Physicochemical Properties

This compound is structurally defined as a pimelic acid backbone with a ketone functional group at the alpha-carbon (C2) position. This structure, featuring two carboxylic acid groups and one keto group, dictates its chemical reactivity and biological interactions.

Nomenclature and Chemical Identifiers

A consistent nomenclature is critical for cross-referencing in research literature and chemical databases.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms α-Ketopimelic acid, 2-Oxopimelic acid, alpha-Ketopimelic acid[2][3]
CAS Number 17126-90-8[2][3]
Chemical Formula C₇H₁₀O₅[2][3]
Molecular Weight 174.15 g/mol [2][3]
Canonical SMILES C(CCC(=O)O)CC(=O)C(=O)O[1]
InChI Key HABHUTWTLGRDDU-UHFFFAOYSA-N[1][2]
ChEBI ID CHEBI:72700[1]
PubChem CID 86962[3]
Physicochemical Characteristics

The physical properties of this compound are influenced by its multiple polar functional groups, which allow for significant hydrogen bonding.

PropertyValue/DescriptionNotes and References
Appearance White to off-white solid/powder.[2]
Solubility Soluble in water and organic solvents.[2]
Melting Point Experimental data not readily available.For context, the related C6 compound, 2-oxoadipic acid, has a melting point of 127 °C[4]. The C7 isomer, 4-oxoheptanedioic acid, melts at 142-144 °C[5]. The parent C7 dicarboxylic acid, pimelic acid, melts at 103-106 °C[6].
pKa Experimental data not readily available.For context, the pKa of the parent compound, pimelic acid, is approximately 4.51[6]. The presence of the electron-withdrawing α-keto group is expected to lower the pKa of the adjacent carboxylic acid.
XLogP3-AA -0.2A computed value indicating its hydrophilic nature.[3]

Biochemical Significance and Metabolic Pathways

The role of this compound differs significantly between mammalian systems and other domains of life, such as bacteria, fungi, and plants.

Role in Prokaryotes, Fungi, and Plants: Biotin Synthesis

In many microorganisms and plants, the pimelate moiety is the foundational backbone for the synthesis of biotin (Vitamin B7), an essential cofactor for carboxylase enzymes. The pathways to generate the initial pimelate precursor vary, but the subsequent conversion to biotin is highly conserved.[6][7] Pimeloyl-CoA (or pimeloyl-ACP) is the key intermediate that enters this conserved pathway.[7]

The synthesis of pimeloyl-CoA can originate from free pimelic acid via the enzyme pimeloyl-CoA synthetase (BioW), particularly in organisms like Bacillus subtilis.[6] This pimelic acid is believed to be generated via the fatty acid synthesis pathway.[6] this compound can be considered a close structural relative and potential intermediate in or near this pathway, leading to the formation of the pimelate backbone.

The conserved, late-stage biotin synthesis pathway proceeds as follows:

  • Pimeloyl-CoA/ACP is converted to 7-keto-8-aminopelargonic acid (KAPA) by KAPA synthase (BioF) .

  • KAPA is then converted to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA) .

  • DAPA is converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD) .

  • Finally, biotin synthase (BioB) catalyzes the insertion of a sulfur atom to form biotin.[5][7]

Biotin_Synthesis_Pathway cluster_pimelate_synthesis Pimelate Moiety Synthesis (Variable Pathways) cluster_conserved_pathway Conserved Biotin Ring Assembly Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway Pimelic_Acid Pimelic Acid Fatty_Acid_Synthesis->Pimelic_Acid Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP Pimelic_Acid->Pimeloyl_CoA BioW KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin (Vitamin B7) DTB->Biotin BioB AMOXAD_Pathway cluster_disease AMOXAD Pathology Lysine Lysine & Tryptophan Degradation Oxoadipate 2-Oxoadipate (Natural Substrate) Lysine->Oxoadipate Oxoheptanedioate 2-Oxoheptanedioate (Non-cognate Substrate) Lysine->Oxoheptanedioate (Analog) OADHc 2-Oxoadipate Dehydrogenase Complex (OADHc) Oxoadipate->OADHc Oxoheptanedioate->OADHc GlutarylCoA Glutaryl-CoA OADHc->GlutarylCoA AdipoylCoA Adipoyl-CoA OADHc->AdipoylCoA OADHc->Block TCA TCA Cycle GlutarylCoA->TCA Accumulation Accumulation & Urinary Excretion of 2-Oxoadipate Block->Accumulation   Deficiency in   DHTKD1 gene

Caption: Metabolic consequence of OADHc deficiency in AMOXAD.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is challenging due to its polarity, low volatility, and thermal instability. Mass spectrometry-based methods, particularly when coupled with chromatography, are the preferred analytical techniques.

Sample Preparation

For analysis from biological samples (e.g., plasma, urine, cell culture media), a protein precipitation and extraction step is typically required. This can be achieved using cold organic solvents like acetonitrile or methanol, followed by centrifugation to remove the protein pellet. The resulting supernatant, containing the metabolites, is then dried down prior to derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis is not feasible for α-keto acids. A two-step derivatization process is essential to increase volatility and thermal stability. [8]

  • Oximation: The keto group is protected by reacting it with an oximation reagent, such as methoxyamine hydrochloride (MeOx) in pyridine. This step prevents keto-enol tautomerism, which would otherwise lead to multiple peaks for a single analyte. [8]2. Silylation: The acidic protons of the carboxyl groups and any other active hydrogens are replaced with a silyl group, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This dramatically increases the volatility of the molecule. [8]

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Supernatant Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Step 1: Oximation (e.g., MeOx-HCl) Drying->Oximation Silylation Step 2: Silylation (e.g., MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for GC-MS analysis of α-keto acids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that can sometimes be performed with less extensive derivatization. Reversed-phase chromatography is commonly employed. Derivatization with reagents that introduce a fluorescent or easily ionizable tag can significantly enhance sensitivity for detection by fluorescence or mass spectrometry, respectively. [9][10]Phenylhydrazine or 1,2-diamino-4,5-methylenedioxybenzene (DMB) are examples of derivatizing agents used for α-keto acids to form stable, detectable derivatives. [9][10]

Experimental Protocol: Generalized GC-MS Analysis

This protocol provides a self-validating framework for the quantitative analysis of this compound in a biological matrix.

Objective: To quantify this compound in a deproteinized biological sample.

Materials:

  • Sample extract, dried under nitrogen.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled standard or a non-endogenous α-keto acid (e.g., 2-ketooctanoic acid).

  • Reagent 1 (Oximation): Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL).

  • Reagent 2 (Silylation): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

Methodology:

  • Internal Standard Spiking: Reconstitute the dried sample extract in a small volume of solvent containing a known concentration of the internal standard. This is a critical self-validating step, as the IS corrects for variability in derivatization efficiency and instrument response.

  • Oximation:

    • Add 50 µL of the MeOx/pyridine solution to the sample.

    • Cap the vial securely and vortex for 1 minute.

    • Incubate at 37-60°C for 90 minutes to ensure complete reaction with the keto group. [8]3. Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of MSTFA + 1% TMCS.

    • Cap the vial and vortex for 1 minute.

    • Incubate at 60°C for 30-60 minutes to complete the derivatization of the carboxyl groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of pure this compound standard, prepared and derivatized in the same manner as the samples.

    • Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Chemical Synthesis Approaches

The synthesis of α-keto dicarboxylic acids like this compound can be approached through several established organic chemistry reactions. A specific, detailed protocol for this exact molecule is not widely published, but a plausible route can be designed based on general methods for α-keto acid synthesis. [11]

Plausible Synthetic Pathway: Oxidation of an α-Hydroxy Dicarboxylic Acid

One of the most direct methods for preparing α-keto acids is the selective oxidation of the corresponding α-hydroxy acid. [12] Step 1: Synthesis of the α-Hydroxy Precursor (2-Hydroxyheptanedioic acid) This precursor can be synthesized via methods such as the nucleophilic substitution of 2-bromoheptanedioic acid with a hydroxide source.

Step 2: Selective Oxidation The 2-hydroxyheptanedioic acid is then oxidized to form the α-keto acid. This requires a selective oxidant that will not cleave the carbon-carbon bond or further oxidize the molecule. Modern methods often employ catalytic systems. A chemoselective oxidation can be achieved using a nitroxyl radical catalyst like 2-azaadamantane N-oxyl (AZADO) with molecular oxygen as the co-oxidant. [12]

Synthesis_Pathway Precursor 2-Bromoheptanedioic acid (or other suitable precursor) Reagents1 Step 1: Nucleophilic Substitution (e.g., NaOH, H₂O) Precursor->Reagents1 Hydroxy_Acid 2-Hydroxyheptanedioic acid Reagents2 Step 2: Selective Oxidation (e.g., AZADO, O₂) Hydroxy_Acid->Reagents2 Keto_Acid This compound Reagents1->Hydroxy_Acid Reagents2->Keto_Acid

Caption: Plausible synthesis route for this compound.

Conclusion

This compound stands at an interesting intersection of metabolism. While not a primary human metabolite, its interaction with the L-lysine degradation pathway provides a valuable tool for studying enzyme function and the pathogenesis of related metabolic disorders like AMOXAD. Its established role as a precursor in the biotin synthesis pathway in microorganisms and plants highlights a key biochemical difference between kingdoms and presents potential targets for antimicrobial drug development. The analytical and synthetic methodologies outlined in this guide provide a framework for researchers to further investigate the properties and roles of this intriguing dicarboxylic acid. Continued research, particularly in obtaining precise physicochemical data and exploring its metabolic fate in various organisms, will further illuminate its significance in the broader landscape of biochemistry.

References

  • National Center for Biotechnology Information. (n.d.). 2-Oxoadipic acid. PubChem Compound Database. Retrieved from [Link] [4]8. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link] [3]9. Lin, S., et al. (2014). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Emerging Topics in Life Sciences. Retrieved from [Link]

  • Zessner, P., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link] [9]14. ResearchGate. (1983). Synthesis and properties of the α-keto acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Oxocarboxylic acids (2-OCAs) in nature and metabolism. Retrieved from [Link]

  • KEGG. (n.d.). Biotin metabolism - Escherichia coli K-12 MG1655. Retrieved from [Link] [13]18. Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (1984). WO1984002699A1 - PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS.
  • Engqvist, M. K., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book. Retrieved from [Link] [14]21. Hattori, A., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link] [10]22. MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link] [11]23. ResearchGate. (2015). 2-Hydroxy Acids in Plant Metabolism. Retrieved from [Link]

Sources

Biological Role of 2-Oxoheptanedioic Acid in Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, enzymatic pathways, and experimental handling of 2-Oxoheptanedioic acid, specifically within the context of methanogenic archaea and synthetic biology applications.

Technical Guide for Research & Development

Executive Summary

This compound (also known as 2-oxopimelic acid or


-ketopimelic acid ) is a critical non-proteinogenic metabolic intermediate found almost exclusively in methanogenic archaea .[1] Unlike the common 2-oxo acids of the Tricarboxylic Acid (TCA) cycle (e.g., 2-oxoglutarate), this compound serves a specialized biosynthetic function: it is the C7 intermediate  in the iterative chain-elongation pathway leading to Coenzyme B  (7-mercaptoheptanoylthreonine phosphate).[1]

Coenzyme B is an obligate cofactor for the terminal step of methanogenesis—the reduction of methyl-CoM to methane. Consequently, the metabolism of this compound is essential for the energy metabolism of methanogens and the global carbon cycle. In recent years, this pathway has garnered significant attention in synthetic biology as a modular platform for producing industrial dicarboxylic acids (adipic and pimelic acid) from renewable feedstocks.[1]

Chemical Profile & Properties

This compound is a seven-carbon dicarboxylic acid with a ketone group at the alpha position.[2] Its chemical instability, typical of


-keto acids, requires specific handling protocols to prevent spontaneous decarboxylation.[1]
PropertyData
IUPAC Name This compound
Synonyms 2-Oxopimelic acid,

-Ketopimelic acid, 2-Ketopimelate
Molecular Formula

Molecular Weight 174.15 g/mol
Role Biosynthetic intermediate (Coenzyme B pathway)
Stability Susceptible to oxidative decarboxylation by

or acid-catalyzed decarboxylation.[1]
Detection LC-MS (negative mode); Derivatization with DNPH or OPD required for high sensitivity.[1]

The Methanogenic Aks Pathway (Core Biological Role)

The primary biological source of this compound is the Aks pathway (alpha-keto suberate pathway) in methanogens such as Methanocaldococcus jannaschii and Methanosarcina species. This pathway is an evolutionary adaptation of the leucine biosynthesis machinery, repurposed to elongate 2-oxoglutarate (C5) into 2-oxosuberate (C8).[1]

The Iterative Elongation Mechanism

The pathway functions as a metabolic cycle that adds one methylene (


) group per turn via an Acetyl-CoA donor. This compound is the product of the second turn  and the substrate for the third turn .
  • Initiation (C5

    
     C6):  2-Oxoglutarate is elongated to 2-Oxoadipate.[1]
    
  • Formation of Target (C6

    
     C7):  2-Oxoadipate condenses with Acetyl-CoA to form a homocitrate-like intermediate, which is isomerized and oxidatively decarboxylated to yield This compound .[1]
    
  • Consumption (C7

    
     C8):  this compound undergoes a final elongation to 2-Oxosuberate, the direct precursor to the suberyl backbone of Coenzyme B.
    
Enzymology of the Aks Complex

The enzymes responsible for this pathway are promiscuous homologs of the lysine and leucine biosynthetic enzymes.

EnzymeGeneFunction regarding 2-Oxopimelate
2-Oxosuberate Synthase aksACondensation: Catalyzes the attack of Acetyl-CoA on the C2 ketone of 2-oxoadipate to form a C8 tricarboxylic intermediate (homocitrate homolog).
Homoaconitase aksD / aksEIsomerization: A heterodimeric complex (large/small subunits) that dehydrates and rehydrates the intermediate, moving the hydroxyl group to the beta position.
Homoisocitrate Dehydrogenase aksFOxidative Decarboxylation: Oxidizes the isomerized intermediate and decarboxylates it to release

and yield This compound (or 2-oxosuberate in the next cycle).
Pathway Visualization

The following diagram illustrates the iterative nature of the pathway and the central position of this compound.

AksPathway OG 2-Oxoglutarate (C5) OA 2-Oxoadipate (C6) OG->OA AksA, AksD/E, AksF (+Acetyl-CoA, -CO2) OP This compound (2-Oxopimelate, C7) OA->OP AksA (Condensation) AksD/E (Isomerization) AksF (Decarboxylation) OS 2-Oxosuberate (C8) OP->OS AksA, AksD/E, AksF (+Acetyl-CoA, -CO2) CoB Coenzyme B (7-Mercaptoheptanoyl-Thr-P) OS->CoB Decarboxylation & Thiol Insertion AcCoA Acetyl-CoA

Figure 1: The methanogenic Aks pathway.[1] this compound (Red) is generated in the second elongation cycle and consumed in the third to produce the Coenzyme B precursor.

Synthetic Biology & Drug Development Implications

Industrial Synthesis of Dicarboxylic Acids

Researchers have successfully transplanted the Aks pathway into E. coli to engineer "reverse degradation" or "chain elongation" pathways for industrial chemicals.

  • Adipic Acid Production: By truncating the pathway at C6 and introducing a decarboxylase/dehydrogenase, 2-oxoadipate can be converted to adipate (nylon-6,6 precursor).

  • Pimelic Acid Production: this compound is the direct precursor to pimelic acid (C7). Engineering a host to express aksA, aksD, aksE, aksF followed by an

    
    -keto acid decarboxylase (KDC)  and an aldehyde dehydrogenase (ALDH)  converts this compound into pimelic acid.
    
Antimicrobial Targets

Since the Aks pathway is unique to methanogens and absent in humans (who lack the machinery to elongate beyond C5/C6 in this manner), enzymes like AksA and AksD represent high-specificity targets for inhibiting methanogenesis.

  • Application: Reducing methane emissions from ruminant livestock (cattle) by targeting rumen methanogens without affecting the animal's microbiome or metabolism.[1]

Experimental Methodologies

Protocol: Enzymatic Assay for AksA Activity

To validate the formation of the this compound precursor (homocitrate homolog), use the following spectrophotometric assay.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl.[1]

  • Substrates: 1 mM 2-Oxoadipate (or 2-Oxopimelate for Cycle 3), 0.2 mM Acetyl-CoA.[1]

  • Detection: DTNB (Ellman's Reagent).[1]

Procedure:

  • Equilibration: Incubate purified AksA enzyme in buffer at 37°C (or 55°C for thermophilic variants like M. jannaschii).

  • Initiation: Add substrates.

  • Reaction: AksA condenses Acetyl-CoA with the 2-oxo acid, releasing free CoASH.

  • Detection: The free thiol of CoASH reacts with DTNB.

  • Measurement: Monitor absorbance at 412 nm (

    
    ).
    
  • Validation: Rate of CoA release correlates to condensation activity.

Protocol: LC-MS Detection of this compound

Direct detection is difficult due to polarity and instability. Derivatization is recommended.[1]

  • Sample Prep: Mix cell lysate/supernatant with o-phenylenediamine (OPD) (10 mM in 2M HCl).

  • Derivatization: Incubate at 80°C for 30 mins. This converts the

    
    -keto acid into a stable quinoxalinone derivative .
    
  • Separation: C18 Reverse-Phase HPLC.

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

  • MS Detection: Monitor the specific mass of the quinoxalinone derivative (M+H). For this compound (MW 174), the OPD derivative will have a distinct shift (+~90 Da depending on condensation water loss).[1]

References

  • White, R. H. (1989).[1] A novel biosynthesis of medium chain length alpha-ketodicarboxylic acids in methanogenic archaebacteria. Archives of Biochemistry and Biophysics. Link

  • Howell, D. M., et al. (1998).[1] Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate) in methanogenic Archaea. Biochemistry.[1][2][3][4][5][6] Link

  • Giles, R. L., et al. (2011).[1] 2-Oxoacid metabolism in methanogenic CoM and CoB biosynthesis.[4] Methods in Enzymology.[6][7][8] Link

  • Nishizaki, T., et al. (2013).[1] Metabolic Engineering of the Alpha-Keto Acid Chain Elongation Pathway for the Production of Pimelic Acid. Applied and Environmental Microbiology.[1] Link[1]

  • PubChem. (2025).[1][3][9] this compound | C7H10O5.[2][10] National Library of Medicine. Link[1]

Sources

2-Oxoheptanedioic Acid: The C7 Dicarboxylate Node in Lipid & Amino Acid Cross-Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Oxoheptanedioic Acid in Fatty Acid Oxidation Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Biochemical Context

This compound (also known as


-ketopimelic acid) is a seven-carbon dicarboxylic acid containing a ketone group at the alpha position.[1] While not a classic intermediate of the standard mitochondrial 

-oxidation spiral (which processes monocarboxylic acyl-CoAs), it represents a critical "metabolic node" at the intersection of

-oxidation
, odd-chain fatty acid catabolism , and lysine/biotin metabolism .

In drug development, particularly for metabolic disorders and antimicrobial targets, this molecule serves two distinct roles:

  • Mammalian Systems: It acts as a transient intermediate or side-product in the processing of pimelic acid (derived from the

    
    -oxidation of heptanoate or phytanic acid derivatives), potentially undergoing oxidative decarboxylation to enter the adipate (C6) pool.
    
  • Microbial Systems: It is a canonical intermediate in the biosynthesis of Coenzyme B (in methanogens) and Biotin (in specific bacteria), making its biosynthetic enzymes attractive targets for novel antibiotics.

This guide details the mechanistic placement of this compound within lipid oxidation networks, providing experimental protocols for its detection and pathway elucidation.

Mechanistic Pathways: The "Pimelate Shunt"

The Origin via -Oxidation

Standard


-oxidation occurs at the carboxyl end of a fatty acid. However, when mitochondrial 

-oxidation is overwhelmed or defective (e.g., in Zellweger syndrome or X-linked Adrenoleukodystrophy), the cytochrome P450 system (CYP4A/CYP4F) in the endoplasmic reticulum initiates

-oxidation
at the terminal methyl group.

For odd-chain fatty acids (e.g., Heptanoate, C7:0) or specific xenobiotics, this process yields Pimelic Acid (Heptanedioic acid). This compound arises via the transamination or dehydrogenation of this dicarboxylate pool.

The Putative Oxidative Decarboxylation Pathway

Analogous to the 2-oxoadipate pathway (lysine catabolism), this compound is hypothesized to undergo oxidative decarboxylation. This reaction is thermodynamically favorable and parallels the conversion of


-ketoglutarate to Succinyl-CoA.

The Reaction Logic:

  • Transamination: Pimelic Acid

    
     2-Aminopimelic Acid 
    
    
    
    This compound .
  • Oxidative Decarboxylation:

    
    
    
  • Fate of Adipyl-CoA: Enters peroxisomal

    
    -oxidation to yield Acetyl-CoA and Succinyl-CoA.
    
Visualization: The C7-Dicarboxylate Oxidation Network

C7_Metabolism Heptanoate Heptanoate (C7 FA) OmegaOx ω-Oxidation (ER) (CYP4A/F) Heptanoate->OmegaOx Pimelate Pimelic Acid (C7 DCA) OmegaOx->Pimelate Oxidation TwoOxo This compound (α-Ketopimelic Acid) Pimelate->TwoOxo Dehydrogenation/Transamination AdipylCoA Adipyl-CoA (C6) TwoOxo->AdipylCoA -CO2 (NADH produced) CoB Coenzyme B Biosynthesis (Methanogens) TwoOxo->CoB Chain Elongation TransAm Transamination (Promiscuous Aminotransferase) OxDecarb Oxidative Decarboxylation (DHTKD1 / OGDH-like) BetaOx Peroxisomal β-Oxidation AdipylCoA->BetaOx TCA TCA Cycle Entry (Acetyl-CoA + Succinyl-CoA) BetaOx->TCA

Figure 1: The metabolic positioning of this compound. It serves as a bridge between odd-chain dicarboxylates (Pimelate) and even-chain CoA esters (Adipyl-CoA) via oxidative decarboxylation.

Experimental Protocols: Detection & Validation

To study this compound, researchers must stabilize the


-keto group, which is prone to spontaneous decarboxylation or degradation during extraction. The following protocol uses MOX-TMS derivatization for GC-MS analysis, the gold standard for organic acid profiling.
Protocol: Stable Isotope Dilution GC-MS Analysis

Objective: Quantify this compound in plasma or cell culture media to validate


-oxidation flux.

Reagents:

  • Internal Standard (IS):

    
    -Adipic acid (as a surrogate) or custom synthesized 
    
    
    
    -2-oxoheptanedioic acid.
  • Oximation Reagent: Methoxyamine hydrochloride (20 mg/mL in pyridine).

  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100

      
      L of plasma/supernatant.
      
    • Add 10

      
      L of Internal Standard solution (50 
      
      
      
      M).
    • Protein Precipitation: Add 400

      
      L cold methanol (-20°C). Vortex 30s. Centrifuge at 14,000 x g for 10 min.
      
    • Transfer supernatant to a glass vial and dry under

      
       stream at 40°C.
      
  • Oximation (Critical Step):

    • Rationale: The

      
      -keto group is chemically unstable. Oximation locks the ketone into a methoxime derivative, preventing thermal degradation in the GC injector.
      
    • Add 50

      
      L Oximation Reagent to the dried residue.
      
    • Incubate at 60°C for 60 minutes.

  • Silylation:

    • Add 100

      
      L MSTFA + 1% TMCS.
      
    • Incubate at 60°C for 30 minutes.

    • Result: Carboxyl groups are converted to TMS esters; the ketone is already protected.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Injection: Splitless, 250°C.

    • Temperature Program: 70°C (1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Ion Selection (SIM Mode): Monitor ions specific to the Methoxime-TMS derivative of this compound (Target M-15 and M-57 fragments).

Data Interpretation Table
MetaboliteRetention Time (Approx)Key Fragment Ions (m/z)Biological Inference
Pimelic Acid (TMS)12.4 min303, 319, 185Marker of direct

-oxidation flux.
This compound (MOX-TMS)13.1 min346 (M-15), 288, 158Target Analyte. Indicates active processing of C7 DCAs.
Adipic Acid (TMS)10.8 min275, 111Downstream product of decarboxylation.

Therapeutic Implications & Drug Development

Triheptanoin (Dojolvi) Metabolism

Triheptanoin is a triglyceride of heptanoate (C7:0) used to treat Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD).

  • Mechanism: Heptanoate enters mitochondria and undergoes

    
    -oxidation to Acetyl-CoA + Propionyl-CoA (anaplerotic).
    
  • The 2-Oxo Link: In patients with residual

    
    -oxidation defects, a fraction of heptanoate may undergo microsomal 
    
    
    
    -oxidation to pimelate. Accumulation of this compound in these patients would suggest a bottleneck in the oxidative decarboxylation step (likely involving the enzyme DHTKD1 or OGDH), potentially serving as a biomarker for treatment efficacy or metabolic diversion.
Antimicrobial Targeting (Methanogens)

In methanogenic archaea, this compound is an obligate intermediate in the synthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), essential for methane production.

  • Target: The enzyme

    
    -ketopimelate synthase  (AKS).
    
  • Strategy: Inhibitors of AKS mimic this compound transition states, selectively starving methanogens without affecting human host metabolism (as humans lack the AKS pathway).

References

  • Houten, S. M., & Wanders, R. J. (2010).

    
    -oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link
    
  • Jones, P. M., & Bennett, M. J. (2010). Urine organic acid analysis for the diagnosis of inborn errors of metabolism. Methods in Molecular Biology, 603, 419-431. Link

  • White, R. H. (1989). Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria. Biochemistry, 28(2), 860–865. Link

  • Vockley, J., et al. (2015). Long-term major clinical outcomes in patients with long chain fatty acid oxidation disorders before and after transition to triheptanoin treatment. Molecular Genetics and Metabolism, 116(1-2), 53-60. Link

  • Struys, E. A. (2006). D-2-Hydroxyglutaric aciduria: Unravelling the biochemical pathway and the genetic defect. Journal of Inherited Metabolic Disease, 29, 21–29. Link(Cited for methodology on alpha-keto acid analysis).

Sources

-Ketopimelic Acid: Metabolic Intersections in Amino Acid and Coenzyme Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into


-Ketopimelic Acid  (2-oxoheptanedioic acid), a seven-carbon (

) dicarboxylic acid intermediate. While often overshadowed by its six-carbon homolog (

-ketoadipic acid) in standard mammalian biochemistry,

-ketopimelic acid represents a critical metabolic node in methanogenic archaea , bacterial biotin synthesis , and the catabolism of specific non-proteinogenic amino acids.

Executive Summary & Biochemical Context


-Ketopimelic acid  is the 

-keto derivative of 2-aminopimelic acid (

-aminopimelic acid). Unlike the canonical

-ketoadipate pathway (central to Lysine and Tryptophan catabolism in mammals), the

-ketopimelate pathway is primarily observed in:
  • Chain Elongation Pathways: In methanogens and certain bacteria, it is synthesized from

    
    -ketoadipate via iterative acetyl-CoA condensation (mediated by AksA).
    
  • Coenzyme Biosynthesis: It is the obligate precursor to Coenzyme B (7-mercaptoheptanoylthreonine phosphate) and Biotin (Vitamin B7) in specific microbial lineages.

  • Catabolic Interface: It serves as the immediate deamination product of 2-aminopimelic acid , a non-proteinogenic amino acid found in plants (e.g., Asplenium species) and bacterial cell wall metabolism.

Critical Distinction: Researchers often confuse


-ketopimelic acid (

) with

-ketoadipic acid (

). This guide rigorously distinguishes the two, focusing on the

metabolite's unique role as a DHDPS inhibitor and a biosynthetic intermediate.

Metabolic Pathways: Biosynthesis and Catabolism[1]

The metabolic logic of


-ketopimelic acid revolves around chain elongation —a process chemically analogous to the TCA cycle's conversion of oxaloacetate to 

-ketoglutarate, but applied to longer chain substrates.
The Chain Elongation Mechanism (Methanogenic Pathway)

In organisms like Methanosarcina and Methanococcus, the enzyme AksA (homocitrate synthase homolog) catalyzes the elongation of


-ketoadipate to 

-ketopimelate.[1] This is the defining step that bridges standard amino acid catabolism (Lysine degradation) with coenzyme synthesis.

The Reaction Sequence:

  • Substrate:

    
    -Ketoadipate (derived from Lysine catabolism or Homocitrate pathway).
    
  • Condensation:

    
    -Ketoadipate + Acetyl-CoA 
    
    
    
    (R)-Homo
    
    
    citrate.[2][3]
  • Isomerization/Dehydration: (R)-Homo

    
    citrate 
    
    
    
    Homo
    
    
    -aconitate
    
    
    Homo
    
    
    -isocitrate.
  • Oxidative Decarboxylation: Homo

    
    -isocitrate 
    
    
    
    
    
    -Ketopimelate
    +
    
    
    +
    
    
    .
Catabolism of 2-Aminopimelic Acid

In contexts where 2-aminopimelic acid is used as a nitrogen source, its catabolism follows a standard transamination logic, funneling into the


-ketopimelate pool.
  • Enzyme: 2-Aminopimelate:2-oxoglutarate aminotransferase.

  • Reaction: 2-Aminopimelate +

    
    -Ketoglutarate 
    
    
    
    
    
    -Ketopimelate
    + Glutamate.
  • Fate: The resulting

    
    -ketopimelate is either decarboxylated to adipate semialdehyde (rare) or channeled into the biotin pathway (pimeloyl-CoA).
    
Visualization: The -Ketopimelate Node

The following diagram illustrates the convergence of Lysine catabolism (via


-ketoadipate) and 2-aminopimelate catabolism at the 

-ketopimelate node.

AlphaKetopimelatePathway cluster_legend Pathway Logic Lysine L-Lysine AlphaKetoadipate α-Ketoadipate (C6) Lysine->AlphaKetoadipate Catabolism (Mammals/Yeast) AlphaKetopimelate α-Ketopimelic Acid (C7) (Target Intermediate) AlphaKetoadipate->AlphaKetopimelate Chain Elongation (Enzyme: AksA + Acetyl-CoA) Aminopimelate 2-Aminopimelic Acid Aminopimelate->AlphaKetopimelate Transamination (Catabolism) Pimelate Pimelate / Pimeloyl-CoA AlphaKetopimelate->Pimelate Oxidative Decarboxylation CoenzymeB Coenzyme B (Methanogens) AlphaKetopimelate->CoenzymeB Aks Pathway (Methanogens) Biotin Biotin (Vitamin B7) Pimelate->Biotin BioC/BioH Pathway key1 Precursor (C6) key2 Target (C7) key3 Biosynthetic Product

Caption: Figure 1. The metabolic positioning of


-ketopimelic acid. It acts as a bridge between 

lysine catabolites and

cofactors (Biotin/Coenzyme B) via AksA-mediated chain elongation.

Enzymology & Structural Inhibition (Antibiotic Targeting)

Beyond its role as a metabolite,


-ketopimelic acid is a potent tool for structural biology and drug discovery, specifically targeting the Diaminopimelate (DAP) Pathway  in bacteria (e.g., Mycobacterium tuberculosis).
Mechanism of Inhibition

The bacterial enzyme Dihydrodipicolinate Synthase (DHDPS) catalyzes the condensation of Pyruvate and Aspartate-


-semialdehyde.
  • Structural Mimicry:

    
    -Ketopimelic acid mimics the transition state or the bis-substrate complex of DHDPS.
    
  • Inhibition Data: It acts as a competitive inhibitor with respect to pyruvate. In M. tuberculosis,

    
    -ketopimelate exhibits an 
    
    
    
    of
    
    
    , making it a scaffold for designing non-lysine analog antibiotics.
Experimental Protocol: DHDPS Inhibition Assay

To validate


-ketopimelate activity in a drug discovery context, use the following coupled enzyme assay.

Reagents:

  • Buffer:

    
     Tris-HCl, pH 8.0.
    
  • Substrates: Pyruvate (

    
    ), L-Aspartate-
    
    
    
    -semialdehyde (ASA,
    
    
    ).
  • Coupling Enzyme: Dihydrodipicolinate Reductase (DapB) +

    
    .
    
  • Test Compound:

    
    -Ketopimelic acid (dissolved in buffer, pH adjusted).
    

Workflow:

  • Equilibration: Mix Buffer, Pyruvate, ASA, DapB, and NADPH in a UV-transparent cuvette.

  • Baseline: Monitor absorbance at

    
     (
    
    
    
    oxidation) to establish background.
  • Initiation: Add purified recombinant DHDPS enzyme.

  • Inhibition: Add

    
    -ketopimelic acid at varying concentrations (
    
    
    
    ).
  • Readout: Measure the decrease in rate of

    
    . A reduction in slope indicates inhibition of DHDPS (preventing HTPA formation, thus stopping DapB consumption of 
    
    
    
    ).

Analytical Characterization (LC-MS/MS)

Distinguishing


-ketopimelate (

) from

-ketoadipate (

) and

-ketoglutarate (

) requires high-resolution mass spectrometry.
Target Ions & Transitions
CompoundFormulaPrecursor Ion

Quantifier Product IonQualifier Product IonRetention Time (Relative)

-Ketoglutarate



(

loss)


(Ref)

-Ketoadipate



(

loss)



-Ketopimelate



(

loss)


Sample Preparation (Urine/Cell Lysate)
  • Extraction: Acidify sample with

    
     Formic Acid to stabilize keto acids.
    
  • Derivatization (Optional but Recommended): Use O-benzylhydroxylamine (O-BHA) to derivatize the ketone group. This prevents thermal decarboxylation during ionization and improves chromatographic separation of the

    
     homologs.
    
  • Column: C18 Reverse Phase (e.g., Acquity HSS T3).

  • Mobile Phase:

    • A: Water +

      
       Formic Acid.[4]
      
    • B: Acetonitrile +

      
       Formic Acid.[4]
      
    • Gradient:

      
       B to 
      
      
      
      B over 10 mins.

References

  • Howell, D. M., et al. (1998). "Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea." Biochemistry. Link

  • Shrivastava, P., et al. (2016). "Inhibition of Mycobacterium tuberculosis dihydrodipicolinate synthase by alpha-ketopimelic acid and its other structural analogues." Scientific Reports.[5][6] Link[6]

  • Manandhar, M., & Cronan, J. E. (2017). "Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis."[7] Molecular Microbiology. Link

  • Saito, K., et al. (2019).

    
    -lipoic acid in urine by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
    
  • Goubert, A., et al. (2023). "Amino Acid Catabolism: An Overlooked Area of Metabolism." International Journal of Molecular Sciences. Link

Sources

discovery and history of 2-Oxoheptanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Oxoheptanedioic Acid: From Discovery to Modern Clinical Relevance

Introduction

This compound, more commonly known in biochemical literature as α-ketoadipic acid or 2-oxoadipic acid, is a pivotal intermediate metabolite in the catabolic pathways of the essential amino acids L-lysine and L-tryptophan, as well as hydroxy-L-lysine.[1][2][3][4] Its discovery and the subsequent elucidation of its metabolic role have been crucial in understanding amino acid degradation and have led to the identification of a rare inborn error of metabolism known as α-ketoadipic aciduria. This guide provides a comprehensive overview of the history, biochemical significance, pathological implications, and analytical methodologies related to this key molecule, tailored for researchers and professionals in the biomedical and pharmaceutical fields.

The Historical Context: Unraveling a Metabolic Pathway

The journey to understanding this compound began not with the molecule itself, but with its precursor, α-aminoadipic acid (α-AAA).

  • 1945-1948: The Precursor's Discovery: The first report of α-AAA in a biological context was made by Blass and Macheboeuf in 1945 from cholera Vibrio, a claim they later retracted.[5] However, in 1948, Borsook et al. corrected the record, confirming the presence of α-AAA after demonstrating that the previous retraction was based on a flawed paper chromatography method that could not distinguish α-AAA from glutamic acid.[5] In the same period, Neuberger and Sanger identified α-AAA as a product of lysine degradation in mammals, firmly establishing its place in amino acid metabolism.[5]

  • 1975: Identification of a New Metabolic Disorder: The clinical significance of this pathway was brought into sharp focus in 1975 when Przyrembel and colleagues first described α-ketoadipic aciduria.[3][6] They reported on a psychomotorically retarded girl who excreted abnormal amounts of α-ketoadipic acid, α-aminoadipic acid, and other related metabolites.[7] Through degradation studies using the patient's cultured fibroblasts, they pinpointed the metabolic defect as an impaired oxidative decarboxylation of α-ketoadipic acid, marking the discovery of a new inborn error of metabolism.[7][8]

Biochemical Significance: A Crossroads of Amino Acid Catabolism

This compound occupies a critical position in mitochondrial metabolism. It is the final intermediate before the carbon skeletons of lysine and tryptophan are committed to entering the Krebs cycle for energy production.

The degradation pathway converges on this compound from two primary sources:

  • From L-Lysine: Lysine is catabolized via the saccharopine pathway, primarily in the liver mitochondria.[9] Through a series of enzymatic reactions, lysine is converted to α-aminoadipic acid. This is then transaminated to yield this compound.[9][10]

  • From L-Tryptophan: Tryptophan degradation also produces α-aminoadipic acid, which then enters the same final common pathway.[1]

The key metabolic fate of this compound is its conversion to glutaryl-CoA. This reaction is an oxidative decarboxylation catalyzed by the α-ketoadipic acid dehydrogenase complex .[3][11] This enzyme complex is crucial and requires a suite of five essential cofactors for its function:

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Thiamine pyrophosphate (Vitamin B1)

  • Lipoic acid

  • Flavin adenine dinucleotide (FAD, Vitamin B2)[1][11]

Glutaryl-CoA is further metabolized to crotonyl-CoA and ultimately to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3]

metabolomics_pathway cluster_lysine Lysine & Tryptophan Catabolism cluster_tca Mitochondrial Metabolism Lysine L-Lysine / L-Tryptophan AAA α-Aminoadipic Acid (α-AAA) Lysine->AAA Multiple Steps AKA This compound (α-Ketoadipic Acid) AAA->AKA Transamination GlutarylCoA Glutaryl-CoA AKA->GlutarylCoA Oxidative Decarboxylation (α-Ketoadipic Acid Dehydrogenase) Cofactors Cofactors: - Coenzyme A - NAD+ - Thiamine (B1) - Lipoic Acid - FAD (B2) AKA->Cofactors TCA TCA Cycle (via Acetyl-CoA) GlutarylCoA->TCA Further Degradation

Caption: Metabolic fate of this compound.

Pathological Relevance: α-Ketoadipic Aciduria

A defect in the α-ketoadipic acid dehydrogenase complex leads to the autosomal recessive disorder α-aminoadipic and α-ketoadipic aciduria.[12][13]

  • Genetic Basis: The condition is caused by mutations in the DHTKD1 gene.[12][13] This gene encodes the E1 subunit of the dehydrogenase complex, which is responsible for the critical decarboxylation step.[10][12] Disruption of this enzyme leads to the accumulation of upstream metabolites.

  • Biochemical Profile: The hallmark of the disorder is the elevated urinary excretion of this compound, α-aminoadipic acid, and α-hydroxyadipic acid.[2][3]

  • Clinical Presentation: The clinical phenotype is highly variable. Many individuals are asymptomatic and are only identified through metabolic screening.[6][14] However, in symptomatic cases, a range of non-specific neurological issues have been reported, including psychomotor retardation, developmental delay, hypotonia, and seizures.[6][14] This variability has historically led to questions about whether the clinical symptoms were coincidental findings, though the identification of the underlying genetic defect has solidified its pathological basis.[14]

Modern Research & Broader Clinical Implications

Recent metabolomic studies have expanded the relevance of this pathway beyond rare genetic disorders. Elevated levels of the precursor, α-aminoadipic acid, have been identified as a potential early biomarker for metabolic diseases.

  • Type 2 Diabetes Risk: Studies, including data from the Framingham Heart Study, have shown that high levels of α-aminoadipic acid are associated with a significantly increased risk of developing type 2 diabetes.[11] Elevated levels are observed in individuals with insulin resistance and glucose intolerance even before the onset of overt diabetes, suggesting a role in metabolic dysregulation.[11]

  • Biomarker of Glyco-oxidative Stress: Under hyperglycemic conditions, the production of α-aminoadipic acid increases, and it has been proposed as a stable biomarker of glyco-oxidative damage.[15]

These findings suggest that flux through the lysine degradation pathway, and consequently the levels of this compound, may be an important indicator of broader metabolic health.

Analytical Methodologies

The accurate quantification of this compound in biological fluids is essential for both the diagnosis of α-ketoadipic aciduria and for research into metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for this purpose.[3][6]

Summary of Analytical Techniques
TechniqueSample TypePrincipleApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Urine, PlasmaSeparation of volatile derivatives by chromatography followed by detection based on mass-to-charge ratio.Gold standard for diagnosis of organic acidurias, providing high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Urine, SerumSeparation of compounds in a liquid mobile phase passing through a solid stationary phase.Used for quantifying various oxo-acids after derivatization.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Plasma, Biological FluidsHigh-sensitivity technique combining liquid chromatography with two stages of mass analysis.Increasingly used in metabolomics for high-throughput screening and quantification.
Experimental Protocol: GC-MS Analysis of Urinary this compound

This protocol is a representative workflow for the analysis of organic acids from urine, adapted from methodologies described in the literature.[3]

1. Sample Preparation:

  • Thaw a frozen urine sample (e.g., 1-2 mL) to room temperature.
  • Add an internal standard (e.g., 2,2-dimethylsuccinate) to the sample for accurate quantification.
  • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the organic acids.
  • Evaporate the organic solvent to dryness under a stream of nitrogen gas.

2. Derivatization:

  • The dried residue contains non-volatile organic acids. To make them suitable for GC analysis, they must be converted into volatile derivatives.
  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the sample at a controlled temperature (e.g., 70°C) for approximately 30-60 minutes to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.
  • The gas chromatograph separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.
  • As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
  • The mass spectrometer detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

4. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to that of a known standard.
  • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard.

start [label="Urine Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Internal Standard Addition,\nLiquid-Liquid Extraction)"]; derivatization [label="Derivatization\n(e.g., Silylation)"]; injection [label="GC-MS Injection"]; separation [label="Gas Chromatography\n(Separation)"]; detection [label="Mass Spectrometry\n(Detection & Fragmentation)"]; analysis [label="Data Analysis\n(Identification &\nQuantification)"]; end [label="Result Reporting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> derivatization; derivatization -> injection; injection -> separation; separation -> detection; detection -> analysis; analysis -> end; }

Caption: Workflow for GC-MS analysis of urinary organic acids.

Chemical Properties and Synthetic Utility

Beyond its biological role, this compound is a dicarboxylic acid with a ketone functional group at the α-position.[17]

  • Structure: C7H10O5. It is a seven-carbon chain with carboxyl groups at both ends and a ketone at the C2 position.

  • Properties: It is typically a white to off-white solid, soluble in water and various organic solvents.[17]

  • Reactivity: The presence of both ketone and carboxylic acid functionalities makes it a versatile building block in organic synthesis. It can undergo reactions like esterification and decarboxylation.[17] This makes it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[17]

Conclusion

The story of this compound is a compelling example of how fundamental biochemical investigation can lead to significant clinical insights. From its initial discovery as an obscure intermediate in amino acid breakdown, it has become central to our understanding of a specific inborn error of metabolism, α-ketoadipic aciduria. Today, its metabolic pathway is gaining further importance as a potential source of biomarkers for widespread conditions like type 2 diabetes. For researchers and drug development professionals, a thorough understanding of this molecule—from its metabolic context to its analytical detection—is crucial for diagnosing rare diseases and exploring new frontiers in metabolic health and disease.

References

  • HealthMatters.io. α-Ketoadipic Acid - Metabolimix+ - Lab Results explained.

  • CymitQuimica. CAS 17126-90-8: this compound.

  • OMMBID. Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia.

  • Biocrates. Alpha-aminoadipic acid.

  • Wang, Z. J., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry.
  • Rupa Health. a-Ketoadipic Acid.

  • Ma, S., et al. (2001). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Gastroenterology, 7(5), 729–733.

  • Wikipedia. 2-Oxoadipic acid.

  • Frontiers in Pharmacology. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities.

  • PubChem. This compound.

  • Suda, T., et al. (1977). Metabolism of alpha-aminoadipic and alpha-ketoadipic acids: studies using rat and beef liver, and human leukocytes. Clinica Chimica Acta, 77(1), 21-29.

  • Luna, G., et al. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Pharmacology, 15, 1365851.

  • Hagen, J., et al. (2015). Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria. Journal of Inherited Metabolic Disease, 38(5), 855-861.

  • Wikipedia. Alpha-aminoadipic and alpha-ketoadipic aciduria.

  • Hagen, J., et al. (2015). Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria. Journal of Inherited Metabolic Disease, 38(5), 855-861.

  • Przyrembel, H., et al. (1975). Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies. Clinica Chimica Acta, 58(3), 257-269.

  • Stiles, A. R., et al. (2015). New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria. JIMD reports, 25, 15–19.

  • Mahar, K.P., et al. (2012). HPLC Determination of α-Oxoaldehydes and α-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. Asian Journal of Chemistry, 23(1), 1-5.

  • Wendel, U., et al. (1975). Alpha-ketoadipic aciduria: degradation studies with fibroblasts. Clinica Chimica Acta, 58(3), 271-276.

Sources

Technical Guide: Alpha-Ketopimelic Acid (2-Oxoheptanedioic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, biosynthetic pathways, and experimental characterization of alpha-Ketopimelic acid (2-oxoheptanedioic acid).

Biosynthetic Origins, Metabolic Significance, and Analytical Protocols

Executive Summary

Alpha-Ketopimelic acid (this compound) is a seven-carbon dicarboxylic alpha-keto acid.[1] While rare in mammalian metabolism, it serves as a critical biosynthetic intermediate in methanogenic Archaea . It functions as the immediate precursor to alpha-ketosuberate, which branches into two essential coenzyme pathways: Coenzyme B (7-mercaptoheptanoylthreonine phosphate), required for the final step of methanogenesis, and Biotin (Vitamin B7).

In drug development and metabolic engineering, alpha-ketopimelate is of increasing interest due to its structural promiscuity with human 2-oxoadipate dehydrogenase (DHTKD1) and its potential as an antimicrobial target against methanogens.

Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
Synonyms

-Ketopimelic acid; 2-Oxopimelic acid
CAS Number 17126-90-8
Molecular Formula C

H

O

Molecular Weight 174.15 g/mol
pKa ~2.5 (carboxyl), ~4.5 (distal carboxyl)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Stability Susceptible to oxidative decarboxylation; store at -20°C.
Natural Occurrence & Biosynthetic Pathways[2][3]

The primary natural occurrence of alpha-ketopimelic acid is restricted to Methanogenic Archaea (e.g., Methanosarcina thermophila, Methanocaldococcus jannaschii). It is formed via a recursive chain-elongation pathway analogous to leucine biosynthesis, utilizing the Aks (alpha-keto suberate) enzyme complex.

3.1 The Methanogenic Coenzyme Pathway

In methanogens, alpha-ketopimelate is not an end-product but a transient intermediate. The pathway elongates alpha-ketoglutarate (C5) to alpha-ketosuberate (C8) through sequential additions of acetyl-CoA.

Mechanism:

  • Elongation 1 (C5

    
     C6):  Alpha-ketoglutarate 
    
    
    
    Alpha-ketoadipate (via AksA, D, E, F).
  • Elongation 2 (C6

    
     C7):  Alpha-ketoadipate + Acetyl-CoA 
    
    
    
    Alpha-Ketopimelate .
  • Elongation 3 (C7

    
     C8):  Alpha-Ketopimelate + Acetyl-CoA 
    
    
    
    Alpha-Ketosuberate.

Enzymatic Steps for Formation of Alpha-Ketopimelate:

  • Condensation: AksA (Homocitrate synthase homolog) catalyzes the condensation of alpha-ketoadipate with acetyl-CoA to form (R)-2-hydroxy-1,2,6-hexanetricarboxylic acid.[2]

  • Isomerization: AksD/AksE (Homoaconitase homologs) isomerize the intermediate.[3]

  • Oxidative Decarboxylation: AksF (Homoisocitrate dehydrogenase homolog) converts the isomerized intermediate into alpha-ketopimelate, releasing CO

    
     and NADPH.
    
3.2 Visualization of the Pathway

The following diagram illustrates the recursive elongation pathway in Methanocaldococcus jannaschii.

G cluster_legend Legend AKG Alpha-Ketoglutarate (C5) AKA Alpha-Ketoadipate (C6) AKG->AKA AksA, AksD, AksE, AksF (+Acetyl-CoA) Int1 (R)-2-hydroxy-1,2,6- hexanetricarboxylate AKA->Int1 AksA (+Acetyl-CoA) AKP Alpha-Ketopimelate (C7) (Target Molecule) AKS Alpha-Ketosuberate (C8) AKP->AKS AksA, AksD, AksE, AksF (+Acetyl-CoA) CoB Coenzyme B AKS->CoB Chain Modifications (Non-oxidative Decarboxylation) Biotin Biotin (Vitamin B7) AKS->Biotin Oxidative Decarboxylation (to Pimelate) Int1->AKP AksD, AksE, AksF (Isomerization & Decarboxylation) key Aks: Alpha-keto suberate synthase complex

Caption: Recursive chain elongation in methanogens converting alpha-ketoglutarate to Coenzyme B via alpha-ketopimelate.

Interactions in Non-Native Systems (Mammalian & Bacterial)[5]

While not a native metabolite in humans or E. coli, alpha-ketopimelate exhibits significant biochemical activity due to structural mimicry.

4.1 Mammalian Promiscuity (DHTKD1)

Research indicates that the human mitochondrial enzyme 2-oxoadipate dehydrogenase (E1a/DHTKD1) , typically responsible for lysine catabolism (processing 2-oxoadipate), is promiscuous.

  • Observation: DHTKD1 can accept 2-oxopimelate (alpha-ketopimelate) as a substrate.

  • Reaction: Oxidative decarboxylation of 2-oxopimelate

    
    Adipoyl-CoA .
    
  • Significance: This suggests that if alpha-ketopimelate were introduced (e.g., via gut microbiome dysbiosis or synthetic drugs), human mitochondria could metabolize it into adipoyl-CoA, potentially interfering with fatty acid oxidation or lysine catabolism.

Table 1: Kinetic Comparison of Human DHTKD1 Substrates

Substrate Carbon Chain Km (μM) kcat (s⁻¹) Catalytic Efficiency (M⁻¹s⁻¹)
2-Oxoadipate (Native) C6 4.9 6.5 1,326 × 10³
2-Oxopimelate (Non-native) C7 37.0 5.4 146 × 10³

| 2-Oxoglutarate | C5 | 11,300 | 0.12 | Low |

Data Source: Derived from kinetic analysis of human E1a (DHTKD1) variants [1]. Note the high kcat for 2-oxopimelate despite higher Km, indicating efficient processing at sufficient concentrations.

4.2 Bacterial Inhibition

In bacteria utilizing the diaminopimelate (DAP) pathway for lysine synthesis (e.g., E. coli, M. tuberculosis), alpha-ketopimelate acts as a potent inhibitor of dihydrodipicolinate synthase (DHDPS) . It mimics the substrate structure, locking the enzyme in an inactive state.

Experimental Protocols
5.1 Protocol: Extraction from Methanogenic Archaea

Objective: Isolate alpha-keto acids, including alpha-ketopimelate, from Methanosarcina cell pellets. Principle: Acidic extraction stabilizes keto acids, followed by derivatization to stabilize the reactive ketone group for LC-MS.

  • Cell Lysis: Resuspend 50 mg wet cell pellet in 500 μL cold Methanol:Water (80:20) containing 0.1% Formic Acid.

  • Disruption: Bead beat (zirconia beads) for 2 cycles of 60s at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization (Optional but Recommended):

    • Add 50 μL of O-benzylhydroxylamine (OBHA) or Phenylhydrazine solution (100 mM in pyridine).

    • Incubate at 25°C for 1 hour. This converts the unstable alpha-keto group into a stable oxime/hydrazone.

  • Filtration: Filter through a 0.22 μm PTFE membrane into an HPLC vial.

5.2 Protocol: LC-MS/MS Detection

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 μm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 1% B

    • 1-10 min: 1%

      
       40% B
      
    • 10-12 min: 95% B (Wash)

  • MS Parameters (Negative Mode for underivatized / Positive for derivatized):

    • Target Mass (Underivatized): [M-H]⁻ = 173.04 m/z.[3]

    • Transitions (MRM):

      • 173.0

        
         111.0 (Quantifier, loss of CO
        
        
        
        + H
        
        
        O)
      • 173.0

        
         129.0 (Qualifier, loss of CO
        
        
        
        )
References
  • Functional Versatility of Human 2-Oxoadipate Dehydrogenase. National Institutes of Health (PMC). Detailed kinetics of DHTKD1 with 2-oxopimelic acid.

  • Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B. Biochemistry. Elucidation of the Aks pathway in Methanosarcina thermophila.

  • Methanogen homoaconitase catalyzes both hydrolyase reactions in coenzyme B biosynthesis. Journal of Bacteriology. Specificity of AksD/E enzymes.

  • Biotin Biosynthesis in Bacteria. National Institutes of Health. Discussion of pimelate precursors in various bacterial species.

Sources

2-Oxoheptanedioic Acid: Nomenclature, Structural Identity, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxoheptanedioic acid (CAS: 17126-90-8) is a seven-carbon dicarboxylic acid featuring a ketone group at the alpha position relative to one carboxyl terminus.[1] While often overshadowed by its shorter homolog, 2-oxoadipic acid (C6), this molecule is a critical metabolic intermediate in methanogenic archaea (Coenzyme B biosynthesis) and a high-value target in synthetic biology for the bio-production of adipic acid.

This guide provides a definitive technical breakdown of its nomenclature to resolve ambiguity in procurement and database searching, details its structural properties, and maps its role in chain-elongation pathways.

Nomenclature and Identity Standards

In chemical synthesis and metabolomics, ambiguity leads to costly errors. This compound is frequently misidentified due to the prevalence of its isomers (e.g., 4-oxoheptanedioic acid). The following standards must be used for validation.

Systematic Nomenclature (IUPAC)

The IUPAC name is derived via the following logic:

  • Parent Chain: A seven-carbon chain containing two terminal carboxyl groups = heptanedioic acid (also known as pimelic acid).

  • Substituent: A ketone group at the C2 position (adjacent to a carboxyl group) = 2-oxo- .[2][3][4]

  • Full Name: This compound .

Note: In biochemical contexts, the prefix "alpha-keto-" or "2-keto-" is often used interchangeably with "2-oxo-".

Synonym and Identifier Matrix

Use this matrix to cross-reference reagent catalogs and compound databases.

Identifier TypeValueContext
IUPAC Name This compoundOfficial chemical nomenclature
Common Name

-Ketopimelic acid
Biochemistry / Enzymology
Synonym 2-Oxopimelic acidGeneral organic chemistry
Synonym 2-Ketopimelic acidOlder literature
CAS Registry 17126-90-8 Primary unique identifier
Isomer Warning 4-Oxoheptanedioic acid (CAS 502-50-1)DO NOT CONFUSE. This is

-ketopimelic acid.
InChIKey HABHUTWTLGRDDU-UHFFFAOYSA-NDigital resolution
SMILES OC(=O)CCCCC(=O)C(=O)OChemoinformatics
Formula C

H

O

Mass Spectrometry (MW: 174.15 Da)

Structural Integrity and Properties[3]

Chemical Structure

The molecule consists of a pimelic acid backbone with an


-keto functionality.[1] This specific position renders the adjacent carboxyl group highly susceptible to oxidative decarboxylation—a feature exploited by biological enzymes (e.g., decarboxylases) but posing stability challenges in chemical storage.
Ionization and Tautomerism
  • Acidity: As an

    
    -keto acid, the C1 carboxyl group has a lower pKa (typically ~2.0–2.5) compared to the distal C7 carboxyl group (~4.5) due to the electron-withdrawing inductive effect of the ketone.
    
  • Enolization: In aqueous solution, this compound exists in equilibrium with its enol form, particularly under basic conditions. This tautomerism is relevant for enzymes that utilize an enolate intermediate during chain elongation.

Biological Context: The Chain Elongation Pathway

In drug development targeting methanogenic archaea (e.g., rumen modification or antimicrobial research), this compound is a pivotal intermediate in the biosynthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate).

Unlike the standard fungal lysine pathway (which stops at C6/2-oxoadipate), methanogens possess a specialized "chain elongation" machinery (Aks enzymes) that extends the carbon chain from C5 to C8.

Pathway Mechanism (The Aks Cycle)

The pathway utilizes a recursive cycle homologous to leucine biosynthesis. This compound is formed from 2-oxoadipic acid and subsequently processed into 2-oxosuberic acid.

Key Enzymes:

  • AksA: Homocitrate synthase homolog (condenses Acetyl-CoA with the

    
    -keto acid).
    
  • AksD/E: Homoaconitase (isomerization).

  • AksF: Homoisocitrate dehydrogenase (oxidative decarboxylation).

Pathway Visualization

The following diagram illustrates the sequential elongation from 2-Oxoglutarate (C5) to the Coenzyme B precursor (C8), highlighting this compound as the C7 intermediate.

ChainElongation C5 2-Oxoglutarate (C5) C6 2-Oxoadipate (C6) C5->C6 Elongation Cycle 1 (+ Acetyl-CoA) IsoC7 Homoisocitrate Intermediate C6->IsoC7 AksA (Condensation) AksD/E (Isomerization) C7 This compound (C7) (2-Oxopimelic Acid) C8 2-Oxosuberate (C8) C7->C8 Elongation Cycle 3 (+ Acetyl-CoA) CoB Coenzyme B (7-mercaptoheptanoylthreonine PO4) C8->CoB Downstream Biosynthesis IsoC7->C7 AksF (Oxidative Decarboxylation)

Figure 1: The iterative chain elongation pathway in methanogens. This compound serves as the transient C7 intermediate between the adipate (C6) and suberate (C8) scaffolds.

Analytical Verification Protocol

When sourcing this compound for experimental use, relying solely on the label is insufficient due to the prevalence of the gamma-isomer (4-oxo). The following protocol ensures structural validation.

Verification Workflow
StepTechniqueExpected Observation for this compoundDifferentiation from 4-Oxo Isomer
1 1H-NMR (D2O) Triplet at ~2.9 ppm (CH2 adjacent to ketone). Multiplets for central CH2s.4-Oxo: Symmetric triplets around the central ketone. 2-Oxo is asymmetric.
2 13C-NMR Carbonyl peak at ~205 ppm (ketone) and ~165 ppm (C1 carboxyl).4-Oxo: Ketone peak is similar, but carboxyls are equivalent (symmetric molecule).
3 Mass Spec (ESI-) [M-H]- = 173.04 m/z. Fragmentation: Loss of CO2 (44 Da) then CO (28 Da).Fragmentation pattern differs due to stability of the alpha-keto radical.
Handling and Storage
  • Stability: Alpha-keto acids are prone to spontaneous decarboxylation if left in acidic solution at elevated temperatures.

  • Storage: Store at -20°C in solid form.

  • Reconstitution: Prepare fresh in neutral buffer (pH 7.0–7.5) immediately prior to enzymatic assays.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 86962: this compound. Retrieved from [Link]

  • Graham, D. E. (2011).[5] 2-oxoacid metabolism in methanogenic CoM and CoB biosynthesis.[5] Methods in Enzymology, 494, 301–326.[5] Retrieved from [Link]

Sources

Metabolic Fate and Enzymological Processing of 2-Oxoheptanedioic Acid in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of 2-Oxoheptanedioic acid (2-Ketopimelic acid) in mammalian cells, focusing on its processing by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHc).

Executive Summary

This compound (2-Ketopimelic acid, 2-OP) is a seven-carbon (C7)


-keto dicarboxylic acid.[1][2] While not a canonical intermediate of the mammalian lysine degradation pathway—which utilizes the six-carbon analog 2-oxoadipate (2-OA)—2-OP acts as a specific, metabolizable substrate for the human mitochondrial 2-oxoadipate dehydrogenase complex (OADHc) .

In mammalian cells, the metabolic fate of 2-OP is defined by enzyme promiscuity. It is oxidatively decarboxylated by the DHTKD1 subunit (E1a) of the OADHc to form Adipoyl-CoA , mimicking the canonical conversion of 2-oxoadipate to glutaryl-CoA. However, this non-cognate substrate processing comes with a significant bioenergetic cost: a marked increase in Reactive Oxygen Species (ROS) generation due to uncoupling of the enzymatic reaction.

This guide delineates the molecular mechanisms, downstream metabolic fluxes, and experimental protocols required to study this pathway in mammalian models.

Molecular Mechanism: The DHTKD1 Promiscuity

The primary metabolic entry point for 2-OP in mammalian mitochondria is the DHTKD1 enzyme (E1a component of OADHc).[3] DHTKD1 typically catalyzes the decarboxylation of 2-oxoadipate.[3] However, structural flexibility in the active site allows it to accept the C7 backbone of 2-OP.

The Enzymatic Cascade

The processing of 2-OP follows a "hybrid" complex mechanism involving components shared with the 2-oxoglutarate dehydrogenase complex (OGDHc):

  • Decarboxylation (E1a - DHTKD1): 2-OP binds to DHTKD1 (Thiamine Diphosphate [ThDP]-dependent). It undergoes decarboxylation to form a C2-

    
    -hydroxy-
    
    
    
    -carboxybutylidene-ThDP-enamine intermediate
    .
  • Reductive Acylation (E2o - DLST): The enamine intermediate transfers the adipoyl moiety to the lipoyl domain of the dihydrolipoamide succinyltransferase (DLST) component.

  • Thioester Formation: The adipoyl group is transferred to Coenzyme A (CoA), releasing Adipoyl-CoA .

  • Re-oxidation (E3 - DLD): Dihydrolipoamide dehydrogenase re-oxidizes the lipoyl group using NAD+, producing NADH.

Divergent Pathways: The "Leak"

Unlike the natural substrate (2-OA), the processing of 2-OP is less efficient and "leaky," leading to three distinct fates:

  • Fate A (Major): Formation of Adipoyl-CoA (Metabolic integration).

  • Fate B (Pathological): ROS Generation . The enamine intermediate formed from 2-OP is unstable and prone to pre-mature oxidation by molecular oxygen, generating superoxide anions (

    
    ) and hydrogen peroxide (
    
    
    
    ).
  • Fate C (Minor): Non-oxidative decarboxylation to Adipic Acid Semialdehyde .

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of 2-OP metabolism in the mitochondrial matrix, highlighting the canonical mimicry vs. the oxidative stress pathway.

MetabolicFate OP This compound (C7 Cytosolic/Mitochondrial) DHTKD1 DHTKD1 (E1a) Complex OP->DHTKD1 Transport & Binding (Km ~37 µM) Enamine ThDP-Enamine Intermediate DHTKD1->Enamine Decarboxylation (-CO2) AdipoylCoA Adipoyl-CoA (C6 Thioester) Enamine->AdipoylCoA E2o Transfer (+CoA) ROS Superoxide / H2O2 (Oxidative Stress) Enamine->ROS O2 Attack (Uncoupling) SemiAld Adipic Acid Semialdehyde Enamine->SemiAld Non-oxidative leak BetaOx Beta-Oxidation (Peroxisome/Mitochondria) AdipoylCoA->BetaOx Dehydrogenation SuccCoA Succinyl-CoA + Acetyl-CoA (TCA Cycle Entry) BetaOx->SuccCoA Thiolysis O2 O2

Caption: Figure 1. Metabolic partitioning of this compound mediated by DHTKD1.[3][4] Green path indicates metabolic integration; Red path indicates ROS generation.

Quantitative Analysis: Kinetic Parameters

The following data summarizes the catalytic efficiency of human DHTKD1 for 2-OP compared to its natural substrate, 2-Oxoadipate (2-OA). Note the preserved turnover number (


) but reduced affinity (higher 

).
ParameterSubstrate: 2-Oxoadipate (Natural)Substrate: this compound (Promiscuous)Biological Implication
Carbon Chain C6C7One-carbon elongation

(Binding)
4.9 µM37.0 µM~8-fold lower affinity for 2-OP

(Turnover)
6.5

5.4

Similar catalytic speed once bound
Efficiency (

)
1326

146

2-OP is processed ~9x less efficiently
ROS Production Rate LowHigh (>200x vs 2-Oxoglutarate)Significant oxidative stress potential
Product Glutaryl-CoA (C5)Adipoyl-CoA (C6) Generates even-chain dicarboxyl-CoA

Experimental Protocols

Protocol A: In Vitro Validation of 2-OP Oxidation (NADH Assay)

Purpose: To quantify the metabolic flux of 2-OP through the OADHc complex in cell lysates or purified protein fractions.

Reagents:

  • Buffer: 50 mM KH2PO4 (pH 7.4).

  • Cofactors: 2.5 mM NAD+, 0.2 mM ThDP, 1 mM MgCl2, 0.1 mM CoA, 2 mM L-cysteine.

  • Substrate: this compound (1–5 mM).

  • Enzyme Source: HEK-293 lysate overexpressing DHTKD1 or purified recombinant human OADHc.

Workflow:

  • Baseline: Equilibrate enzyme mixture in buffer at 30°C for 2 minutes.

  • Initiation: Add this compound to start the reaction.

  • Detection: Monitor absorbance at 340 nm (NADH formation) continuously for 10 minutes.

  • Control: Run a parallel reaction with 2-Oxoadipate (Positive Control) and no substrate (Negative Control).

  • Calculation: Specific Activity (

    
    ) = 
    
    
    
    .
Protocol B: Detection of Adipoyl-CoA (LC-MS/MS)

Purpose: To confirm the structural identity of the metabolic product.

  • Reaction: Incubate 100 µg mitochondrial lysate with 1 mM 2-OP, 1 mM CoA, and 2 mM NAD+ for 30 min at 37°C.

  • Quenching: Stop reaction with 10% Trichloroacetic acid (TCA). Centrifuge at 15,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (C18 Reverse Phase).

  • Target: Monitor transition for Adipoyl-CoA (Precursor m/z ~838 [M+H]+ -> Product ions specific to CoA fragment 428 and Adipoyl moiety).

Protocol C: ROS Generation Assay (Amplex Red)

Purpose: To measure the "uncoupling" effect of 2-OP metabolism.

  • Mix: 50 µM Amplex Red, 0.1 U/mL Horseradish Peroxidase (HRP), and DHTKD1 enzyme in reaction buffer.

  • Substrate: Add 1 mM this compound.

  • Mechanism: H2O2 produced by the enzyme reacts with Amplex Red (via HRP) to form Resorufin.

  • Readout: Fluorescence (Ex 571 nm / Em 585 nm).

  • Validation: Compare signal intensity against a standard curve of H2O2. Expect significantly higher signal for 2-OP compared to 2-Oxoadipate.

Downstream Metabolic Integration

Once Adipoyl-CoA is generated, it enters the beta-oxidation machinery. Unlike fatty acids with long alkyl chains, Adipoyl-CoA is a dicarboxyl-CoA.

  • Beta-Oxidation: Adipoyl-CoA (C6) undergoes one cycle of beta-oxidation.

    • Dehydrogenation (Acyl-CoA Dehydrogenase).

    • Hydration (Enoyl-CoA Hydratase).

    • Oxidation (3-Hydroxyacyl-CoA Dehydrogenase).

    • Thiolysis (3-Ketoacyl-CoA Thiolase).

  • End Products: The thiolysis of 3-ketoadipoyl-CoA yields:

    • Succinyl-CoA (C4): Enters the TCA cycle directly.

    • Acetyl-CoA (C2): Enters the TCA cycle.

  • Energy Yield: Despite the initial ROS cost, the carbon skeleton of 2-OP is fully recoverable as energy substrates (ATP generation via TCA).

References

  • Functional Versatility of the Human 2-Oxoadipate Dehydrogenase. Int J Mol Sci. 2020.

  • Metabolite 2-aminoadipic acid: implications for metabolic disorders. Frontiers in Nutrition. 2023. Discusses the canonical lysine pathway and the role of DHTKD1 in metabolic homeostasis.

  • Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. bioRxiv. 2020. Provides structural basis for substrate binding and the accommodation of C7 chains in the E1a active site.

  • This compound Product Information . CymitQuimica. Chemical properties and CAS verification (CAS 17126-90-8).[2]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-oxoheptanedioic acid, more commonly known as α-ketoadipic acid, a critical intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. We will delve into the biochemical pathways that govern its formation and degradation, with a particular focus on the enzymatic machinery responsible for maintaining its homeostasis. The primary clinical relevance of α-ketoadipic acid lies in its accumulation in a rare inborn error of metabolism, 2-aminoadipic 2-oxoadipic aciduria (AMOXAD). This guide will dissect the genetic and enzymatic basis of this disorder, characterized by a deficiency in the 2-oxoadipate dehydrogenase complex. We will further explore the highly variable clinical phenotype, ranging from asymptomatic to severe neurological impairment, and discuss the current understanding of the potential pathophysiological mechanisms. For the researcher, drug development professional, and clinician, this guide offers a comprehensive overview of the diagnostic methodologies, including detailed protocols for urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) and confirmatory enzymatic assays in fibroblasts. By synthesizing the current scientific literature, this document aims to be a valuable resource for understanding the significance of this compound in human health and disease, and to provide a solid foundation for future research and therapeutic development.

Introduction: The Metabolic Crossroads of this compound

This compound (α-ketoadipic acid) is a dicarboxylic acid that serves as a key metabolic intermediate.[1] Its significance stems from its position at the confluence of the degradation pathways of two essential amino acids: lysine and tryptophan.[2][3] The proper catabolism of these amino acids is vital for protein turnover, energy production, and the synthesis of other critical biomolecules. The metabolic fate of α-ketoadipic acid is intrinsically linked to mitochondrial function, where it undergoes oxidative decarboxylation to form glutaryl-CoA.[4] This reaction is a critical step in channeling the carbon skeletons of lysine and tryptophan into the tricarboxylic acid (TCA) cycle for energy generation.

Disruptions in this pathway lead to the accumulation of α-ketoadipic acid and its precursors, giving rise to a group of metabolic disorders known as organic acidurias.[5][6] The primary disorder associated with elevated α-ketoadipic acid is 2-aminoadipic 2-oxoadipic aciduria (AMOXAD), a rare autosomal recessive condition.[3] While some individuals with the biochemical markers of AMOXAD remain asymptomatic, others present with a wide spectrum of clinical manifestations, including developmental delay, hypotonia, epilepsy, and ataxia.[7][8] This clinical heterogeneity presents a diagnostic challenge and underscores the need for a deeper understanding of the underlying pathophysiology.

This guide will provide a comprehensive technical overview of this compound, from its fundamental biochemistry to its clinical implications. We will examine the enzymatic machinery responsible for its metabolism, the genetic basis of its dysregulation, and the analytical techniques used for its detection and quantification.

Biochemical Pathways: Lysine and Tryptophan Degradation

The catabolism of lysine and tryptophan from dietary protein converges on the formation of this compound. Understanding these intricate pathways is essential to appreciate the metabolic consequences of their disruption.

Lysine Degradation (Saccharopine Pathway)

The primary route for lysine degradation in mammals is the saccharopine pathway, which occurs within the mitochondrial matrix.[2][9]

The initial steps involve the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield α-aminoadipate-semialdehyde and glutamate.[9] This semialdehyde is subsequently oxidized to α-aminoadipic acid. The final step before the formation of α-ketoadipic acid is a transamination reaction, where α-aminoadipic acid is converted to this compound.

Lysine_Degradation cluster_mito Mitochondrion Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS AKG α-Ketoglutarate AKG->Saccharopine AASA α-Aminoadipate-semialdehyde Saccharopine->AASA AASS AAA α-Aminoadipic acid AASA->AAA ALDH7A1 OKA This compound (α-Ketoadipic acid) AAA->OKA AADAT GlutarylCoA Glutaryl-CoA OKA->GlutarylCoA OADHc (DHTKD1, DLST, DLD) [Deficient in AMOXAD] TCA TCA Cycle GlutarylCoA->TCA

Caption: The mitochondrial L-lysine degradation pathway.

Tryptophan Degradation (Kynurenine Pathway)

Tryptophan is an essential amino acid that, in addition to its role in protein synthesis, is a precursor for serotonin and melatonin. The majority of tryptophan, however, is catabolized through the kynurenine pathway.[10] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), leading to the formation of kynurenine.[10] A series of subsequent enzymatic reactions ultimately yields 2-amino-3-carboxymuconate semialdehyde, which can then be further metabolized to α-ketoadipic acid.

Tryptophan_Degradation Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO HK 3-Hydroxykynurenine Kynurenine->HK KMO HAA 3-Hydroxyanthranilic acid HK->HAA KYNU ACMS 2-Amino-3-carboxymuconate semialdehyde HAA->ACMS AAA α-Aminoadipic acid ACMS->AAA OKA This compound (α-Ketoadipic acid) AAA->OKA AADAT GlutarylCoA Glutaryl-CoA OKA->GlutarylCoA OADHc (DHTKD1, DLST, DLD) [Deficient in AMOXAD] TCA TCA Cycle GlutarylCoA->TCA

Caption: The kynurenine pathway of L-tryptophan degradation.

The 2-Oxoadipate Dehydrogenase Complex: The Crucial Enzyme

The oxidative decarboxylation of this compound to glutaryl-CoA is catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC), a large, multi-enzyme complex located in the mitochondrial matrix.[11] This complex is a member of the 2-oxoacid dehydrogenase family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[11]

The OADHC is composed of three enzymatic components:

  • E1a (2-oxoadipate dehydrogenase): This thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of this compound. The E1a subunit is encoded by the DHTKD1 gene.[12][13]

  • E2o (dihydrolipoyl succinyltransferase): This component contains a lipoic acid cofactor and catalyzes the transfer of the glutaryl group to coenzyme A (CoA). The E2o subunit is shared with the α-ketoglutarate dehydrogenase complex.[13]

  • E3 (dihydrolipoyl dehydrogenase): This flavoprotein reoxidizes the reduced lipoic acid on E2o and transfers the reducing equivalents to NAD+, forming NADH. The E3 component is also shared with other 2-oxoacid dehydrogenase complexes.[13]

The coordinated action of these three components is essential for the efficient conversion of this compound to glutaryl-CoA, thereby preventing its accumulation.

2-Aminoadipic 2-Oxoadipic Aciduria (AMOXAD): The Metabolic Disorder

AMOXAD is a rare autosomal recessive metabolic disorder caused by a deficiency of the 2-oxoadipate dehydrogenase complex.[3] This deficiency is most commonly due to mutations in the DHTKD1 gene, which encodes the E1a subunit of the complex.[12][13] To date, a number of mutations in DHTKD1 have been identified in individuals with AMOXAD, including missense, nonsense, and splice site mutations.[12]

The enzymatic block leads to the accumulation of this compound and its precursors, α-aminoadipic acid and α-hydroxyadipic acid, in bodily fluids such as urine and blood.[2][4]

Clinical Presentation: A Spectrum of Phenotypes

A striking feature of AMOXAD is its highly variable clinical presentation. Over half of the individuals identified with the biochemical markers of this disorder are asymptomatic.[7] When symptoms are present, they can range from mild to severe and often involve the central nervous system.[8]

Table 1: Reported Clinical Phenotypes in Symptomatic Individuals with AMOXAD

Clinical FeatureFrequency
Developmental Delay / Intellectual DisabilityCommon
Hypotonia (low muscle tone)Common
Ataxia (impaired coordination)Frequent
Seizures / EpilepsyFrequent
Behavioral Abnormalities (e.g., ADHD)Reported
Microcephaly (small head size)Reported

The reasons for this wide phenotypic spectrum are not yet fully understood but may be related to the specific DHTKD1 mutations, the residual enzyme activity, and potentially other genetic or environmental factors.[7]

Pathophysiology: Unraveling the Mechanisms of Neurotoxicity

The precise mechanisms by which the accumulation of this compound and related metabolites leads to neurological dysfunction in symptomatic individuals are still under investigation. However, several hypotheses have been proposed based on studies of other organic acidurias.[5][6]

The accumulation of organic acids can lead to a state of metabolic acidosis, which can disrupt numerous cellular processes.[5] Furthermore, these compounds may directly exert neurotoxic effects through various mechanisms, including:

  • Inhibition of the TCA cycle and oxidative phosphorylation: The accumulated organic acids may interfere with key enzymes of energy metabolism, leading to a state of cellular energy deficiency.

  • Induction of oxidative stress: The abnormal metabolism can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

  • Excitotoxicity: Some organic acids may interact with neurotransmitter receptors, leading to excessive neuronal stimulation and cell death.

  • Disruption of neurotransmitter synthesis and release: The metabolic imbalance can interfere with the production and function of key neurotransmitters.

Further research is needed to elucidate the specific contributions of these mechanisms to the pathophysiology of AMOXAD.

Diagnostic Approaches and Experimental Protocols

The diagnosis of AMOXAD relies on the identification of the characteristic pattern of elevated organic acids in urine, followed by confirmatory genetic and/or enzymatic testing.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the diagnosis of organic acidurias is the analysis of a urine sample by GC-MS.[4] This powerful analytical technique allows for the separation, identification, and quantification of a wide range of organic acids.

1. Sample Collection and Preparation:

  • Collect a random urine sample. For quantitative analysis, a 24-hour collection may be preferred.
  • Store the sample at -20°C or lower until analysis.
  • Thaw the sample and centrifuge to remove any particulate matter.
  • An internal standard (e.g., a stable isotope-labeled organic acid not normally present in urine) is added to a known volume of urine for accurate quantification.

2. Extraction:

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.
  • Repeat the extraction process to ensure complete recovery.
  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • The dried organic acid residue is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatization procedure involves a two-step process:
  • Oximation: The sample is first treated with a methoxylamine solution to protect the keto groups.
  • Silylation: The sample is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic protons of carboxyl and hydroxyl groups into trimethylsilyl (TMS) esters and ethers.

4. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.
  • The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the stationary phase.
  • As the separated compounds elute from the GC column, they enter the mass spectrometer.
  • In the mass spectrometer, the molecules are ionized (typically by electron impact ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio.
  • The mass spectrum of each compound provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification by comparison to a spectral library.

5. Data Analysis:

  • The chromatogram is analyzed to identify the peaks corresponding to this compound, α-aminoadipic acid, and α-hydroxyadipic acid.
  • The concentration of each analyte is calculated by comparing its peak area to that of the internal standard.
  • The results are typically reported as a ratio to the urinary creatinine concentration to account for variations in urine dilution.

Urine_Sample [label="Urine Sample Collection"]; Extraction [label="Liquid-Liquid Extraction"]; Derivatization [label="Derivatization\n(Oximation & Silylation)"]; GCMS [label="GC-MS Analysis"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)"]; Diagnosis [label="Diagnosis of AMOXAD", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Urine_Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; Data_Analysis -> Diagnosis; }

Caption: A simplified workflow for the diagnosis of AMOXAD using GC-MS.

Confirmatory Testing

While the urinary organic acid profile is highly suggestive of AMOXAD, confirmatory testing is recommended.

Sequencing of the DHTKD1 gene is the definitive method for confirming the diagnosis.[3] This analysis can identify the specific pathogenic mutations responsible for the enzyme deficiency.

In cases where genetic testing is inconclusive or unavailable, the activity of the 2-oxoadipate dehydrogenase complex can be measured directly in cultured skin fibroblasts from the patient.

1. Cell Culture:

  • A skin biopsy is obtained from the patient.
  • The tissue is minced and placed in a culture flask with appropriate growth medium.
  • Fibroblasts will migrate out from the tissue and proliferate.
  • The cells are grown to confluency and then harvested.

2. Enzyme Assay:

  • The harvested fibroblasts are lysed to release the mitochondrial enzymes.
  • The cell lysate is incubated with a reaction mixture containing the substrate (this compound), cofactors (CoA, NAD+, TPP), and other necessary components.
  • The activity of the 2-oxoadipate dehydrogenase complex is determined by measuring the rate of NADH production, typically by monitoring the increase in absorbance at 340 nm.
  • The enzyme activity in the patient's fibroblasts is compared to that of control fibroblasts from a healthy individual. A significantly reduced or absent enzyme activity in the patient's cells confirms the diagnosis of AMOXAD.

Future Directions and Conclusion

This compound stands as a key metabolite at the intersection of amino acid catabolism and energy metabolism. Its accumulation in 2-aminoadipic 2-oxoadipic aciduria, while a rare disorder, provides a valuable window into the importance of this metabolic pathway for human health, particularly neurological function.

Several key areas warrant further investigation:

  • Genotype-Phenotype Correlations: A more comprehensive understanding of how specific DHTKD1 mutations relate to the wide spectrum of clinical presentations is needed. This will require the collection and analysis of data from a larger cohort of individuals with AMOXAD.

  • Pathophysiological Mechanisms: Further research into the molecular mechanisms of neurotoxicity in AMOXAD is crucial for the development of targeted therapies. This could involve studies in cell culture and animal models to dissect the roles of energy deficiency, oxidative stress, and excitotoxicity.

  • Therapeutic Strategies: Currently, there is no specific treatment for AMOXAD. Dietary management with a restriction of lysine and tryptophan intake has been attempted with variable success.[4] Future research could explore novel therapeutic approaches, such as substrate reduction therapy, chaperone therapy to stabilize the mutant enzyme, or gene therapy.

References

  • Crowther, L. M., et al. (2020). Lysine degradation pathway. ResearchGate. [Link]

  • Rupa Health. (n.d.). α-Ketoadipic Acid. Rupa Health.
  • PubChem. (n.d.). Lysine Degradation. National Center for Biotechnology Information. [Link]

  • Arruda, P., et al. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science. [Link]

  • Tanaka, K., et al. (2003). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Gastroenterology. [Link]

  • Stiles, A. R., et al. (2016). New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria. JIMD Reports. [Link]

  • Hagen, J. J., et al. (2015). Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria. Journal of Inherited Metabolic Disease. [Link]

  • Chinese Journal of Medical Genetics. (2022). Report a case of α-ketoadipic aciduria caused by compound heterozygous variant of DHTKD1 gene. Chinese Journal of Medical Genetics. [Link]

  • Wikipedia. (2023). Alpha-aminoadipic and alpha-ketoadipic aciduria. Wikipedia. [Link]

  • Neria, F., et al. (2018). The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species. Free Radical Biology and Medicine. [Link]

  • Szabo, E., et al. (2019). Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism. Journal of Biological Chemistry. [Link]

  • Forny, P., & Wajner, M. (2023). Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics. Cell Communication and Signaling. [Link]

  • Schwarcz, R. (2016). A schematic of the kynurenine pathway of tryptophan metabolism. ResearchGate. [Link]

  • Tanaka, K. (2003). α-metabolic pathways of L-lysine, hydroxy-L-lysine and L-tryptophan leading to α-KA. ResearchGate. [Link]

  • Neria, F., et al. (2022). Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid. International Journal of Molecular Sciences. [Link]

  • Wajner, M. (2019). Neurological manifestations of organic acidurias. Nature Reviews Neurology. [Link]

  • Paxton, R., & Harris, R. A. (1984). Altered phosphorylation state of branched-chain 2-oxo acid dehydrogenase in a branched-chain acyltransferase deficient human fibroblast cell line. Journal of Inherited Metabolic Disease. [Link]

  • Wikipedia. (2023). 2-oxoadipate dehydrogenase complex. Wikipedia. [Link]

  • Wikipedia. (2023). Combined malonic and methylmalonic aciduria. Wikipedia. [Link]

  • University of Alabama in Huntsville. (2019). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. UAH LOUIS. [Link]

  • Shimadzu. (2023). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]

  • UniProt. (n.d.). DHTKD1 - 2-oxoadipate dehydrogenase complex component E1 - Pongo abelii (Sumatran orangutan). UniProt. [Link]

  • ResearchGate. (n.d.). A schematic diagram of the kynurenine pathway. ResearchGate. [Link]

  • Wajner, M. (2019). Neurological Manifestations of Organic Acidurias. PubMed. [Link]

  • Snijder, J., et al. (2017). Selective Homogeneous Assay for Circulating Endopeptidase Fibroblast Activation Protein (FAP). ResearchGate. [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • RCSB PDB. (2020). 6U3J: Structure of the 2-oxoadipate dehydrogenase DHTKD1. RCSB PDB. [Link]

  • Wang, Y., et al. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. MDPI. [Link]

  • Hudson, D. (2018). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. [Link]

  • Chen, Y., & Guillemin, G. J. (2009). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. International Journal of Molecular Sciences. [Link]

  • Al-Hussaini, A. (2020). Organic Acidurias: An Updated Review. ResearchGate. [Link]

  • Snijder, J., et al. (2017). Selective Homogeneous Assay for Circulating Endopeptidase Fibroblast Activation Protein (FAP). bioRxiv. [Link]

  • JJ Medicine. (2018). Tryptophan Metabolism (Degradation) and the Kynurenine Pathway. YouTube. [Link]

  • Wajner, M. (2004). The role of oxidative damage in the neuropathology of organic acidurias: Insights from animal studies. ResearchGate. [Link]

Sources

Target Prediction and Molecular Interaction Profiling of 2-Oxoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxoheptanedioic acid (2-ODHA), also known as 2-ketopimelic acid, is a seven-carbon (


) 

-keto dicarboxylic acid.[1][2][3][4] While primarily characterized as a biosynthetic intermediate in methanogenic archaea (Coenzyme B pathway), its structural homology to the ubiquitous metabolic hub 2-oxoglutarate (

) renders it a high-probability ligand for a spectrum of mammalian oxidoreductases and epigenetic regulators.[3]

This technical guide details the predicted protein interaction landscape of 2-ODHA. It moves beyond simple database lookups to provide a rigorous, structural logic for target prediction, distinguishing between native targets (archaeal enzymes) and predicted off-targets (mammalian 2-OG mimics).[3]

Chemical & Biological Profile

Physicochemical Properties

2-ODHA functions as a bidentate ligand.[2][3] Its biological activity is governed by the distance between its two carboxylate termini and the electrophilicity of the


-keto group.
PropertyValuebiological Significance
Formula

Dicarboxylic acid backbone
IUPAC Name This compoundDefines keto position relative to C1 carboxyl
Chain Length

Critical discriminator from 2-Oxoglutarate (

) and 2-Oxoadipate (

)
pKa (Predicted) ~2.1 (

-COOH), ~4.5 (

-COOH)
Dianionic at physiological pH (

charge state)
Binding Mode Bidentate ChelationCoordinates

or

in active sites
The "Chain-Length Rule" for Prediction

The primary logic for predicting 2-ODHA interactions is active site volume exclusion .[2]

  • 
     Enzymes (High Specificity):  Enzymes strictly specific to 2-oxoglutarate (e.g., Isocitrate Dehydrogenase) typically have steric gates that reject the bulkier 
    
    
    
    chain of 2-ODHA.[3]
  • 
     Promiscuous Enzymes:  Enzymes processing 2-oxoadipate (e.g., DHTKD1) or those with solvent-exposed substrate channels (e.g., TET enzymes) are the highest probability predicted targets.[3]
    

Native Interaction Landscape: The Coenzyme B Pathway

In methanogenic archaea (e.g., Methanocaldococcus jannaschii), 2-ODHA is not a byproduct but a dedicated intermediate in the synthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate).[3]

The Chain Elongation Cycle

The biosynthesis recruits enzymes homologous to the leucine biosynthetic pathway to elongate the carbon chain from


 (2-oxoglutarate) to 

(2-oxosuberate).[3] 2-ODHA is the

intermediate.[2][3][4]

Key Protein Targets (Native):

  • AksA (2-isopropylmalate synthase homolog): Catalyzes the condensation of Acetyl-CoA with the

    
    -keto acid.[2][3]
    
  • AksD (Isopropylmalate isomerase homolog): Isomerizes the intermediate.[3]

  • AksE (Dehydrogenase): Oxidizes the isomer to form the next

    
    -keto acid (2-ODHA).[2][3]
    

CoenzymeB_Pathway cluster_inputs Substrates cluster_enzymes Chain Elongation Complex (Aks System) OG 2-Oxoglutarate (C5) AksA AksA (Synthase) OG->AksA + AcCoA AcCoA Acetyl-CoA AcCoA->AksA AksD AksD (Isomerase) AksA->AksD Target_C7 This compound (C7) (Target Molecule) AksA->Target_C7 Cycle 2 Product_C8 2-Oxosuberate (C8) AksA->Product_C8 AksE AksE (Dehydrogenase) AksD->AksE Intermediate_C6 2-Oxoadipate (C6) AksE->Intermediate_C6 Intermediate_C6->AksA Elongation Cycle Target_C7->AksA Cycle 3 CoB Coenzyme B Product_C8->CoB Downstream Steps

Figure 1: The native biosynthetic role of 2-ODHA in methanogens. The AksA/D/E complex iteratively elongates the chain. 2-ODHA is the product of the second cycle and substrate for the third.

Predicted Mammalian Targets (Off-Target Profiling)

In mammalian systems, 2-ODHA is xenobiotic or a rare metabolite.[2][3] However, computational modeling predicts high-affinity binding to enzymes that utilize 2-oxoglutarate (2-OG) as a co-substrate, acting as a competitive inhibitor .[2][3]

Predicted Target Class A: 2-Oxoacid Dehydrogenases

The 2-Oxoadipate Dehydrogenase Complex (OADHc), encoded by the gene DHTKD1 , is the primary predicted metabolic target.[3]

  • Mechanism: DHTKD1 is evolved to handle

    
     substrates (2-oxoadipate).[2][3]
    
  • Prediction Logic: The active site of DHTKD1 is larger than that of the related OGDH (

    
     specific). Molecular docking suggests the 
    
    
    
    chain of 2-ODHA can fit into the hydrophobic pocket of DHTKD1, potentially inhibiting lysine catabolism.[3]
Predicted Target Class B: Epigenetic Erasers (2-OG Oxygenases)

This is the most critical class for drug development.[3] Many epigenetic enzymes use 2-OG and


 to demethylate DNA or histones.[3]
  • TET Enzymes (TET1/2/3): Ten-Eleven Translocation enzymes convert 5-mC to 5-hmC.[2][3]

    • Prediction: TET enzymes have a solvent-exposed substrate channel to accommodate DNA.[2][3] This openness makes them susceptible to bulkier 2-OG analogs like 2-ODHA.[2][3]

  • JmjC Histone Demethylases (e.g., KDM4/5):

    • Prediction: Competitive inhibition.[3] If 2-ODHA binds the catalytic iron but cannot undergo oxidative decarboxylation (due to incorrect chain length disrupting orbital alignment), it locks the enzyme in an inactive state.

Computational Prediction Workflow

To validate these predictions in silico before wet-lab synthesis, use the following "Inverse Docking" protocol.

Protocol: Structure-Based Inverse Docking

Objective: Identify high-probability binding partners from the PDB human subset.[2][3]

Step 1: Ligand Preparation

  • Generate 3D conformer of this compound.[2][3][5]

  • Set protonation state to pH 7.4 (Dianionic: carboxylates deprotonated).

  • Energy minimize using OPLS3e force field.[3]

Step 2: Target Selection (The "Fishing" Pool)

  • Query PDB for: EC 1.14.11.* (2-OG dependent dioxygenases) and EC 1.2.4.* (Oxo-acid dehydrogenases).[2][3]

  • Filter for structures with resolution < 2.5 Å.[3]

  • Critical Step: Align all structures to the 2-OG cofactor. Define the grid box centered on the catalytic

    
     or Thiamine Pyrophosphate (TPP).[3]
    

Step 3: Docking (AutoDock Vina / Glide)

  • Grid Generation: Box size

    
     Å centered on the native ligand.
    
  • Constraints: Enforce a metal coordination constraint (distance < 2.8 Å) between the

    
    -keto/carboxylate oxygen and the active site metal (
    
    
    
    or
    
    
    ).
  • Scoring: Rank poses by binding affinity (

    
    ).[3]
    
    • Threshold: Hits with

      
       within 2 kcal/mol of the native 2-OG ligand are considered "High Probability."[2]
      

Computational_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Inverse Docking cluster_valid Phase 3: Analysis Ligand Ligand Prep (2-ODHA) Charge: -2 (pH 7.4) Docking Constrained Docking (Metal Coordination Enforced) Ligand->Docking PDB_Set Target Set Selection (2-OG Oxygenases + Dehydrogenases) Grid Grid Generation Center: Catalytic Fe(II)/TPP PDB_Set->Grid Grid->Docking Scoring Score Normalization vs Native 2-OG Affinity Docking->Scoring Filter Steric Clash Filter (Reject if >2.0A overlap) Scoring->Filter HitList Predicted Target List (Ranked by Delta G) Filter->HitList

Figure 2: Inverse docking workflow for identifying 2-ODHA targets.[2][3] The critical step is enforcing metal coordination constraints to mimic the native 2-OG binding mode.

Experimental Validation Protocols

Once targets are predicted, validation requires proving physical binding and functional inhibition.[3]

Surface Plasmon Resonance (SPR)

Purpose: Determine


 (binding affinity) and 

rates.[3] System: Biacore 8K or T200.
  • Immobilization: Biotinylate the target protein (e.g., recombinant TET2) via Avi-tag and capture on a Streptavidin (SA) chip.[3] Note: Do not immobilize the small molecule; it is too small for accurate Rmax.

  • Running Buffer: HBS-P+ with

    
    
    
    
    
    and
    
    
    Ascorbate.[3] Crucial: Anaerobic conditions are preferred to prevent iron oxidation.
  • Injection: Inject 2-ODHA in a concentration series (

    
     to 
    
    
    
    ).
  • Reference: Use a flow cell with a mutant protein (Fe-binding deficient) to subtract non-specific binding.

Enzymatic Inhibition Assay (Coupled Assay)

Purpose: Confirm if 2-ODHA acts as an inhibitor for 2-OG dehydrogenases (e.g., OGDH or DHTKD1).[2][3]

  • Reaction Mix: Buffer (pH 7.4), TPP,

    
    , CoA, 
    
    
    
    , and the specific enzyme.[3]
  • Substrate: Add native substrate (2-oxoglutarate or 2-oxoadipate) at

    
     concentration.[2][3]
    
  • Inhibitor: Titrate 2-ODHA.[2][3]

  • Detection: Monitor NADH production via absorbance at 340 nm.

  • Analysis: Plot Lineweaver-Burk graphs.

    • Competitive Inhibition:[2][3] Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).[3]

References

  • White, R. H. (1989).[3] Biosynthesis of the 7-mercaptoheptanoic acid subunit of component B [(7-mercaptoheptanoyl)threonine phosphate] of methanogenic bacteria.[2][3] Biochemistry, 28(2), 860–865.[3] [Link]

  • Howell, D. M., et al. (1998).[3] Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate) in methanogenic Archaea. Journal of Bacteriology, 180(6), 1536–1543.[3] [Link][3]

  • Bunik, V. I., & Fernie, A. R. (2009).[3] Metabolic control exerted by the 2-oxoglutarate dehydrogenase reaction: a cross-kingdom comparison of the crossroad between energy production and nitrogen assimilation. Biochemical Journal, 422(3), 405–421.[3] [Link]

  • Loenarz, C., & Schofield, C. J. (2008).[3] Expanding chemical biology of 2-oxoglutarate oxygenases. Nature Chemical Biology, 4(3), 152–156.[3] [Link]

  • Campagna, R., et al. (2022).[3] 2-Oxoglutarate-dependent oxygenases: A vast family of enzymes for the discovery of new therapeutic agents.[2] Journal of Medicinal Chemistry, 65(15), 10123–10157.[3] [Link][3]

Sources

Navigating the Frontier: A Technical Guide to Elucidating the Function of alpha-Ketopimelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intricate web of cellular metabolism harbors a vast number of intermediates whose specific biological roles remain largely uncharted. Among these is alpha-Ketopimelic acid (α-KPA), a dicarboxylic acid whose structural similarity to the key Krebs cycle intermediate alpha-ketoglutarate (α-KG) suggests a potentially significant, yet uncharacterized, role in cellular physiology and pathology. This guide provides a comprehensive framework for the preliminary investigation of α-KPA function, offering a synthesis of established methodologies and novel experimental strategies. We will traverse from foundational biochemical characterization to the design of cell-based assays and preliminary in vivo studies, equipping researchers with the necessary tools to navigate this exciting frontier of metabolic research. Our focus remains on robust, reproducible, and insightful experimental design, empowering the scientific community to unlock the therapeutic potential that may be held within α-KPA.

Part 1: Foundational Biochemistry and Cellular Context of α-Ketopimelic Acid

The Chemical Landscape: Structure and Predicted Properties

Alpha-Ketopimelic acid (α-KPA), or 2-oxopimelic acid, is a seven-carbon α-keto acid.[1] Its structure, featuring a ketone group adjacent to a carboxylic acid, is pivotal to its predicted reactivity and metabolic potential. Alpha-keto acids are a critical class of organic compounds in biology, playing central roles in both the Krebs cycle and glycolysis.[2]

Table 1: Physicochemical Properties of alpha-Ketopimelic Acid

PropertyValueSource
Molecular FormulaC7H10O5[1][3]
Molecular Weight174.15 g/mol [1][3]
IUPAC Name2-oxoheptanedioic acid[1]
Synonyms2-oxopimelic acid, α-ketopimelic acid[1]
Postulated Metabolic Origins and Fates

While the precise metabolic pathways involving α-KPA are yet to be fully elucidated, we can infer potential routes based on its structural analogs. A plausible biosynthetic pathway involves the extension of alpha-ketoglutarate (α-KG) through alpha-ketoadipic acid.[4] Alpha-ketoadipic acid is a known intermediate in the catabolism of lysine and tryptophan.[4] This suggests that α-KPA may also be involved in amino acid metabolism.

Conversely, α-KPA could be a substrate for various enzymatic reactions. Given that α-keto acids often arise from the oxidative deamination of amino acids, α-KPA could be a precursor for a yet-to-be-identified amino acid.[2] Furthermore, the α-keto acid dehydrogenase complexes, which play crucial roles in metabolism and signaling, are known to act on various α-keto acids.[5][6] It is conceivable that a specific dehydrogenase complex could catalyze the oxidative decarboxylation of α-KPA.

Postulated Metabolism of alpha-Ketopimelic Acid Postulated Metabolic Pathways of α-KPA cluster_synthesis Potential Synthesis cluster_catabolism Potential Catabolism alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoadipic_acid alpha-Ketoadipic_acid alpha-Ketoglutarate->alpha-Ketoadipic_acid Chain Elongation alpha_KPA alpha-Ketopimelic Acid alpha-Ketoadipic_acid->alpha_KPA Chain Elongation alpha_KPA_cat alpha-Ketopimelic Acid Downstream_Metabolites Downstream Metabolites alpha_KPA_cat->Downstream_Metabolites Oxidative Decarboxylation (e.g., by a dehydrogenase) Amino_Acid Novel Amino Acid? alpha_KPA_cat->Amino_Acid Transamination Enzyme Identification Workflow Workflow for Identifying α-KPA Metabolizing Enzymes Start Start: Hypothesis of α-KPA metabolism Cell_Lysate_Assay Incubate cell or tissue lysate with putative precursors (e.g., α-ketoadipate) and/or α-KPA Start->Cell_Lysate_Assay LCMS_Analysis Analyze reaction mixture by LC-MS/MS for α-KPA formation or degradation Cell_Lysate_Assay->LCMS_Analysis Fractionation If activity is detected, fractionate the lysate (e.g., by chromatography) LCMS_Analysis->Fractionation Activity_Assay Assay fractions for enzymatic activity Fractionation->Activity_Assay Protein_ID Identify proteins in active fractions by mass spectrometry (proteomics) Activity_Assay->Protein_ID Recombinant_Expression Express candidate enzymes recombinantly Protein_ID->Recombinant_Expression Enzyme_Kinetics Characterize the kinetics and substrate specificity of the recombinant enzyme Recombinant_Expression->Enzyme_Kinetics KO_Validation Validate the enzyme's role in vivo using knockout or knockdown models Enzyme_Kinetics->KO_Validation End End: Confirmed enzyme KO_Validation->End

Sources

Methodological & Application

Quantitative Analysis of 2-Oxoheptanedioic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a robust and validated method for the quantitative determination of 2-Oxoheptanedioic acid (also known as α-Ketopimelic acid) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in metabolic pathways, and its accurate quantification is crucial for research in drug development, diagnostics, and fundamental biology.[1][2] Due to its low volatility and thermal lability, a two-step derivatization procedure involving oximation followed by silylation is employed to ensure stable and reproducible analysis. The method described herein provides detailed protocols for sample preparation, derivatization, instrument configuration, and method validation, delivering the specificity, accuracy, and precision required for rigorous scientific investigation.

Introduction and Scientific Rationale

This compound is a dicarboxylic acid containing a ketone functional group, placing it in the important class of α-keto acids.[1] These molecules are central nodes in cellular metabolism, linking amino acid and carbohydrate pathways.[2] For instance, derivatives of the parent C7 dicarboxylic acid, pimelic acid, are involved in the biosynthesis of lysine and biotin.[3] Aberrations in the levels of α-keto acids can signify metabolic dysregulation or be indicative of certain disease states, making their precise measurement a valuable tool for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical platform for this purpose, offering high chromatographic resolution and definitive molecular identification. However, the inherent chemical properties of this compound—high polarity and low volatility due to its two carboxylic acid moieties and ketone group—preclude its direct analysis by GC.[4] A chemical derivatization step is therefore essential to convert the analyte into a volatile and thermally stable form suitable for gas-phase analysis.

This guide details a proven two-step derivatization strategy. First, the keto group is stabilized via oximation, which prevents tautomerization and potential peak splitting. Second, the carboxylic acid groups are silylated to replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This dual approach yields a single, stable derivative with excellent chromatographic properties, enabling sensitive and reliable quantification.

Principle of the Method: A Two-Step Derivatization Workflow

The core of this analytical method is the chemical modification of this compound to facilitate its passage through the GC system and ensure sensitive detection by the mass spectrometer.

  • Oximation: The carbonyl (keto) group of the analyte is reacted with methoxylamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative. The primary purpose of this step is to protect the ketone functionality, preventing it from undergoing enolization at the high temperatures of the GC inlet, which could otherwise lead to multiple derivative products and poor quantification.[5]

  • Silylation: Following oximation, the two carboxylic acid groups are derivatized using a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6] This reaction replaces the active hydrogens on the carboxyl groups with TMS groups, drastically reducing the molecule's polarity and increasing its volatility.[4] The resulting derivative is thermally stable and exhibits sharp, symmetrical peaks during GC analysis.

The combination of these two steps creates a single, stable derivative that can be efficiently separated from matrix components and accurately quantified using an internal standard.

Experimental Workflow Overview

The logical flow of the protocol is designed to ensure maximum recovery, stability, and reproducibility from sample extraction to final data analysis.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Dry 4. Evaporate to Dryness (Under Nitrogen Stream) Extract->Dry Oximation 5. Oximation Step (Methoxylamine HCl) Dry->Oximation Silylation 6. Silylation Step (BSTFA + 1% TMCS) Oximation->Silylation GCMS 7. GC-MS Analysis (SIM Mode) Silylation->GCMS Quant 8. Data Processing (Peak Integration & Calibration) GCMS->Quant Report 9. Final Concentration Report Quant->Report

Figure 1: High-level workflow for the quantitative analysis of this compound.

Detailed Protocols

Materials and Reagents
  • Solvents: Ethyl acetate, Pyridine, Methanol, Acetonitrile (all HPLC or GC grade).

  • Reagents:

    • This compound standard (Sigma-Aldrich or equivalent).

    • Succinic acid-d4 (Internal Standard, IS) (Cambridge Isotope Laboratories or equivalent).

    • Methoxylamine hydrochloride (MeOx).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).

    • Hydrochloric Acid (HCl).

    • Anhydrous Sodium Sulfate.

  • Equipment:

    • GC-MS system with an autosampler.

    • Nitrogen evaporator.

    • Centrifuge.

    • Vortex mixer.

    • 2 mL glass autosampler vials with PTFE-lined caps.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for biological fluids like plasma or urine and should be optimized for specific matrices.

  • Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a clean 2 mL glass tube.

  • Add Internal Standard: Spike the sample with 10 µL of the internal standard working solution (e.g., 100 µg/mL Succinic acid-d4 in methanol).

  • Acidification: Add 10 µL of 2M HCl to acidify the sample, ensuring the carboxylic acids are protonated for efficient extraction. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes to extract the organic acids.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Supernatant: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Transfer the dried organic extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization Protocol
  • Oximation Step:

    • Prepare a 20 mg/mL solution of Methoxylamine HCl in pyridine.

    • Add 50 µL of this solution to the dried sample residue from step 4.2.7.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 70°C for 45 minutes.[6]

    • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
Injection Mode Splitless
Injector Temp 250°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program Initial: 70°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 25°C/min to 300°C, hold for 5 min.
MS System Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ions To be determined empirically by injecting a derivatized standard in SCAN mode.
Internal Standard Ions To be determined empirically for derivatized Succinic acid-d4.

Data Analysis and Quantification

Quantification is based on the principle of stable isotope dilution using an internal standard.[7]

  • Peak Identification: Confirm the retention times of the derivatized this compound and the internal standard by injecting a pure, derivatized standard.

  • Peak Integration: Integrate the peak areas for the target analyte and the internal standard using the selected quantification ions in the SIM data.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in a blank matrix (e.g., water or stripped plasma). Process these standards using the same extraction and derivatization protocol.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibrator and unknown sample.

  • Quantification: Plot the peak area ratio (y-axis) against the known concentration of the calibrators (x-axis). Use a linear regression model to determine the concentration of the unknown samples.

Method Validation

A GC-MS method must be validated to ensure its reliability, accuracy, and precision for its intended application.[8][9] Key validation parameters and typical acceptance criteria are summarized below.

Parameter Description Typical Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other matrix components.[10]No significant interfering peaks at the analyte's retention time in blank matrix samples.
Linearity & Range The concentration range over which the method is accurate and precise.Correlation coefficient (R²) ≥ 0.995 for the calibration curve.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank matrix with known analyte concentrations (e.g., low, mid, high QC).[11]Mean recovery within 85-115% of the nominal value.
Precision (RSD) The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[11]Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision.[12]S/N ≥ 10; Accuracy and Precision criteria must be met.
Stability The chemical stability of the analyte in the matrix under specific conditions (e.g., freeze-thaw, long-term storage).[9]Analyte concentration remains within ±15% of the initial value.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound in complex biological matrices. The two-step oximation and silylation derivatization is critical for achieving the necessary volatility and thermal stability for reproducible results. By incorporating a stable isotope-labeled internal standard and adhering to rigorous validation principles, this method can serve as a powerful tool for researchers and scientists in drug development and metabolic research, enabling the generation of high-quality, defensible data.

References

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. OUCI. Available at: [Link]

  • Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC - NIH. Available at: [Link]

  • quantitative gc-ms analysis: Topics by Science.gov. Science.gov. Available at: [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • (PDF) Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. PMC. Available at: [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. Available at: [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC - NIH. Available at: [Link]

  • Understanding Oxoacids: The Biologically Significant Molecules. Oreate AI Blog. Available at: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. Available at: [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Conference proceeding. Available at: [Link]

  • Pimelic acid - Wikipedia. Wikipedia. Available at: [Link]

Sources

Application Note: HPLC Strategies for Alpha-Ketopimelic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the detection and quantification of alpha-ketopimelic acid (also known as 2-oxoheptanedioic acid).

It addresses the specific challenges of analyzing this dicarboxylic keto acid—namely its polarity, lack of strong UV chromophores, and potential for decarboxylation—by providing three distinct, self-validating protocols ranging from high-sensitivity derivatization to routine direct analysis.

Target Analyte: Alpha-Ketopimelic Acid (this compound) CAS: 17126-90-8 Context: Lysine Biosynthesis (DAP Pathway), Methanogenic Coenzyme B Biosynthesis, Metabolic Engineering.

Introduction & Method Selection Strategy

Alpha-ketopimelic acid (AKP) is a critical seven-carbon intermediate in the diaminopimelate (DAP) pathway of lysine biosynthesis in bacteria and plants. Its analysis is complicated by two factors:

  • Chemical Instability: Like many

    
    -keto acids, AKP is prone to oxidative decarboxylation.
    
  • Poor Detection Properties: It lacks a conjugated

    
    -system, rendering direct UV detection at standard wavelengths (254 nm) impossible.
    
Selection Matrix

Choose the protocol that matches your sensitivity and matrix requirements:

ProtocolMethodologySensitivityMatrix SuitabilityPrimary Use Case
A (Gold Standard) OPD Derivatization (Pre-column)High (nM range)Complex (Cell lysates, Fermentation broth)Metabolic flux analysis, trace quantification.
B (Routine) Direct UV (210 nm) Moderate (

M range)
Simple (Synthetic standards, Buffer solutions)Purity checks, enzyme kinetics with high substrate loads.
C (Confirmation) LC-MS/MS Very HighComplexStructural validation, impurity profiling.

Protocol A: High-Sensitivity OPD Derivatization

Principle:


-Keto acids react specifically with 1,2-diaminobenzenes (like o-phenylenediamine, OPD) in acidic conditions to form stable, highly fluorescent quinoxaline derivatives. This transforms the difficult-to-detect AKP into a hydrophobic, UV/Fluorescence-active species.
Reaction Mechanism

The ketone group at C2 and the adjacent carboxylic acid condense with the diamine to form the quinoxaline ring.

ReactionScheme AKP Alpha-Ketopimelic Acid (Non-fluorescent) Quinoxaline 2-Hydroxy-3-carboxybutyl-quinoxaline (Highly Fluorescent Derivative) AKP->Quinoxaline + OPD Acidic pH, 80°C OPD o-Phenylenediamine (Reagent) OPD->Quinoxaline

Figure 1: Derivatization chemistry transforming AKP into a detectable quinoxaline.

Reagents & Preparation
  • Derivatization Reagent: 0.5 M o-Phenylenediamine (OPD) in 2 M HCl. Note: Prepare fresh daily and protect from light. OPD is light-sensitive and oxidizes to brown polymers.

  • Stop Solution: 4 M KOH (optional, if immediate neutralization is required for column safety, though acidic injection is common).

  • Internal Standard (IS):

    
    -Ketovaleric acid (distinct retention time, similar chemistry).
    
Step-by-Step Workflow
  • Sample Prep: Mix 100

    
    L of sample (cell lysate/supernatant) with 50 
    
    
    
    L of Internal Standard .
  • Reaction: Add 100

    
    L of OPD Reagent .
    
  • Incubation: Seal vial and heat at 80°C for 30 minutes . (Kinetics: The reaction is endothermic; heat is required for complete conversion).

  • Cooling: Cool to room temperature.

  • Clarification: Centrifuge at 12,000 x g for 5 min to remove any precipitated proteins or OPD oxidation byproducts.

  • Injection: Inject 10-20

    
    L into the HPLC.
    
HPLC Conditions (Quinoxaline Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B (Linear gradient)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.[3]

  • Detection:

    • Fluorescence: Ex 340 nm / Em 410 nm (Highest Sensitivity).

    • UV: 340 nm (Moderate Sensitivity).

Protocol B: Direct UV Analysis (Ion-Suppression)

Principle: By lowering the pH of the mobile phase below the pKa of the carboxylic acid groups (pKa


 4.5), AKP exists in its non-ionized form, increasing retention on C18 columns. Detection relies on the weak carbonyl absorbance at 210 nm.
HPLC Conditions
  • Column: Mixed-mode (e.g., SIELC Newcrom R1) or High-Density C18 (e.g., Waters Atlantis T3) capable of retaining polar organic acids.

  • Mobile Phase: Isocratic mixture of 50 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 v/v).

    • Why pH 2.5? Essential to suppress ionization of the dicarboxylic acid groups for retention.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm .

  • Temperature: 25°C.

Critical Considerations
  • Interference: At 210 nm, many buffers, salts, and proteins absorb. This method is not recommended for crude cell lysates without extensive Solid Phase Extraction (SPE) cleanup.

  • System Suitability: The peak must show a symmetry factor between 0.9 and 1.2. Tailing indicates secondary interactions with silanols (common with carboxylic acids); add 0.1% Triethylamine (TEA) if tailing persists.

Protocol C: LC-MS/MS Confirmation

For definitive identification, especially when distinguishing AKP from structural isomers.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode:

    
    ).
    
  • Precursor Ion: m/z 173.0 (Molecular weight of AKP is 174.15).

  • Transitions (MRM):

    • 173.0

      
       129.0 (Loss of 
      
      
      
      ) - Quantifier.
    • 173.0

      
       111.0 (Loss of 
      
      
      
      +
      
      
      ) - Qualifier.
  • Mobile Phase: Use Ammonium Formate (10 mM, pH 3.5) instead of Phosphate to prevent source clogging.

Summary of Analytical Parameters

ParameterOPD-Fluorescence (Protocol A)Direct UV (Protocol B)
Linearity (

)
> 0.999 (10 nM - 100

M)
> 0.99 (50

M - 10 mM)
LOD ~ 50 fmol on-column~ 1 nmol on-column
Specificity High (Specific to

-keto)
Low (Detects all carbonyls/acids)
Stability Derivative stable for 24h at 4°CAnalyte degrades; analyze immediately

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Protocol A) cluster_analysis HPLC Analysis Sample Biological Sample (Lysate/Media) Deprot Deproteinization (MeOH/TCA ppt) Sample->Deprot Spin Centrifuge 12,000g, 10 min Deprot->Spin AddOPD Add OPD Reagent (in 2M HCl) Spin->AddOPD Supernatant Heat Heat 80°C 30 mins AddOPD->Heat Cool Cool & Filter Heat->Cool Inject Inject 10µL Cool->Inject Detect Fluorescence Detection Ex:340nm / Em:410nm Inject->Detect

Figure 2: Complete analytical workflow for biological samples.

Troubleshooting & Self-Validation

  • Peak Tailing: In Direct UV, this indicates insufficient protonation of the carboxylic acid. Action: Lower mobile phase pH to 2.1 using Phosphoric Acid.

  • Double Peaks (Derivatization):

    
    -keto acids can form two isomeric quinoxalines if the ketone is not symmetric, though AKP usually forms a single dominant peak. If doublets appear, sum the areas.
    
  • Reagent Blanks: OPD oxidizes over time. Always run a "Reagent Blank" (Water + OPD + Heat) to identify background peaks.

  • Recovery Check: Spike a known concentration of pure AKP into your matrix before extraction. Recovery should be 85-115%.

References

  • General Derivatization Method: Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination.[4] Biochemical Journal, 120(1), 171–175. Link

  • Direct Analysis (Column Technology): SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Application Note. Link

  • Biosynthetic Context: Hall, C. J., & Soares da Costa, T. P. (2023). Lysine: biosynthesis, catabolism and roles.[5] Wikimedia Commons/WikiJournal of Science. Link

  • Clinical Relevance: Mahar, K. P., et al. (2011).

    
    -Oxoaldehydes and 
    
    
    
    -Oxoacids from Human Serum... Using 4-Nitro-1,2-phenylenediamine.[2][6][7] Asian Journal of Chemistry. Link

Sources

Application Note: Derivatization of 2-Oxoheptanedioic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-Oxoheptanedioic acid (also known as α-ketopimelic acid) for analytical purposes. This compound is a key intermediate in metabolic pathways, and its accurate quantification is crucial for research in biochemistry, drug development, and clinical diagnostics.[1][2] Due to its chemical properties, including the presence of a reactive ketone group and two carboxylic acid moieties, direct analysis can be challenging.[3][4] Derivatization is a critical step to improve its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and to enhance its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5][6][7] This document details validated protocols for both GC-MS and LC-MS applications, explaining the underlying chemical principles and providing step-by-step methodologies.

Introduction: The Analytical Challenge of this compound

This compound is a dicarboxylic acid with a ketone group at the second carbon position.[3][4] Its structure presents several analytical hurdles. The two carboxylic acid groups and the ketone group make the molecule polar and non-volatile, rendering it unsuitable for direct GC-MS analysis.[5] In LC-MS, its high polarity can lead to poor retention on reversed-phase columns, and its ionization can be inefficient. Furthermore, α-keto acids can be unstable and prone to degradation during sample processing and analysis.[7]

Derivatization addresses these challenges by chemically modifying the functional groups of the analyte to create a more analytically amenable derivative.[8] This process can:

  • Increase Volatility: By replacing polar hydrogens with nonpolar groups, the boiling point of the analyte is lowered, making it suitable for GC analysis.[5]

  • Enhance Thermal Stability: Derivatization can protect thermally labile functional groups from degradation at the high temperatures used in GC injectors and columns.

  • Improve Chromatographic Separation: By altering the polarity of the analyte, its interaction with the stationary phase can be optimized, leading to better peak shape and resolution.[9]

  • Increase Mass Spectrometric Sensitivity: Derivatization can introduce moieties that enhance ionization efficiency or produce characteristic fragment ions, improving detection limits and specificity in MS analysis.[6][10]

This guide will focus on two primary, field-proven derivatization strategies for this compound: a two-step methoximation and silylation for GC-MS, and quinoxaline formation using o-phenylenediamine (OPD) or its analogs for LC-MS.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing a derivatization strategy.

PropertyValueSource
Molecular Formula C7H10O5[3][4]
Molecular Weight 174.15 g/mol [3][4]
Appearance White to off-white solid[3]
Solubility Soluble in water and organic solvents[3]
Key Functional Groups Two carboxylic acids (-COOH), one ketone (C=O)[3]
Synonyms α-Ketopimelic acid, 2-Oxopimelic acid[3][4]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of this compound, a two-step derivatization process involving methoximation followed by silylation is the gold standard.[5][11] This approach systematically targets the different functional groups of the molecule to ensure the formation of a single, stable, and volatile derivative.

The "Why": Causality Behind the Two-Step Approach

A one-step derivatization is often insufficient for α-keto acids. The ketone group can exist in equilibrium with its enol tautomer. If only a silylating agent is used, it can react with both the keto and enol forms, leading to the formation of multiple derivative peaks for a single analyte, complicating data analysis.[11]

Step 1: Methoximation of the Ketone Group

The initial step involves reacting this compound with a methoximating agent, such as methoxyamine hydrochloride (MeOx).[11] This reaction converts the ketone group into a methoxime. The primary purpose of this step is to "lock" the ketone in a stable form and prevent tautomerization to its enol form during the subsequent silylation step.[5][11][12] This ensures the formation of a single, stable derivative.[11]

Step 2: Silylation of the Carboxylic Acid Groups

Following methoximation, the carboxylic acid groups are derivatized using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] Silylation replaces the active hydrogens on the carboxyl groups with nonpolar trimethylsilyl (TMS) groups.[5][8] This significantly increases the volatility of the molecule and reduces its polarity, making it amenable to GC analysis.[5]

Experimental Workflow: GC-MS Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (e.g., plasma, tissue homogenate) Extraction Metabolite Extraction (e.g., with cold methanol) Sample->Extraction Drying Drying (e.g., under nitrogen stream) Extraction->Drying Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Dried Extract Incubation1 Incubate (e.g., 90 min at 37°C) Methoximation->Incubation1 Silylation Step 2: Silylation (MSTFA) Incubation1->Silylation Incubation2 Incubate (e.g., 30 min at 37°C) Silylation->Incubation2 Analysis GC-MS Analysis Incubation2->Analysis Derivatized Sample

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Detailed Protocol: Methoximation and Silylation

Materials:

  • Dried sample extract or this compound standard

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or incubator

  • Vortex mixer

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Water is detrimental to silylation reagents.[8]

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial.

    • Seal the vial tightly.

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes with occasional shaking.[5]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[5]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Self-Validation and Quality Control:

  • Internal Standard: Include a structurally similar internal standard that undergoes the same derivatization process (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in the sample).

  • Reagent Blank: Prepare a reagent blank by following the entire procedure without the sample to identify any potential contaminants from reagents or vials.

  • Derivatization Efficiency: Analyze a known amount of this compound standard to confirm the completeness of the derivatization by observing a single, sharp chromatographic peak.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization aims to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency. A common and effective strategy for α-keto acids is the formation of stable quinoxaline derivatives using reagents like o-phenylenediamine (OPD) or its analogs.[13][14]

The "Why": Mechanism of Quinoxaline Formation

o-Phenylenediamine reacts with the α-keto acid moiety of this compound to form a stable, cyclic quinoxaline derivative. This reaction is specific to the 1,2-dicarbonyl structure of the α-keto acid.[13] The resulting derivative is significantly more hydrophobic than the parent molecule, leading to improved retention on C18 and other reversed-phase columns. The aromatic quinoxaline ring also enhances ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode, leading to better sensitivity.[14]

Other derivatizing agents that react with the carbonyl group, such as 2-hydrazinoquinoline, can also be employed. These reagents form hydrazones, which similarly increase hydrophobicity and improve ionization.[6]

Experimental Workflow: LC-MS Derivatization

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Aqueous Sample (e.g., deproteinized plasma, urine) pH_Adjust pH Adjustment (if necessary) Sample->pH_Adjust Add_Reagent Add Derivatization Reagent (e.g., o-phenylenediamine) pH_Adjust->Add_Reagent Prepared Sample Reaction Incubate (e.g., at elevated temperature) Add_Reagent->Reaction Analysis LC-MS Analysis Reaction->Analysis Derivatized Sample

Caption: Workflow for the derivatization of this compound for LC-MS analysis.

Detailed Protocol: o-Phenylenediamine (OPD) Derivatization

Materials:

  • Aqueous sample or this compound standard solution

  • o-Phenylenediamine (OPD) solution (e.g., 5 mM in 0.1 M HCl)

  • Reaction vials

  • Heating block or water bath

Protocol:

  • Sample Preparation: If the sample is in a biological matrix, deproteinization (e.g., with acetonitrile or perchloric acid) followed by centrifugation is recommended.

  • Derivatization Reaction:

    • To 100 µL of the sample, add 100 µL of the OPD solution.

    • Mix thoroughly.

    • Incubate the mixture at 60°C for 60 minutes in the dark (OPD can be light-sensitive).

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the LC-MS system.

Self-Validation and Quality Control:

  • Internal Standard: Use a stable isotope-labeled this compound as an internal standard to account for variations in derivatization efficiency and matrix effects.

  • Calibration Curve: Prepare a calibration curve using derivatized standards of this compound to ensure accurate quantification.

  • Matrix Effects: Evaluate potential ion suppression or enhancement by post-column infusion of the derivatized standard while injecting a derivatized blank matrix sample.

Summary of Derivatization Strategies

Analytical PlatformDerivatization StrategyReagentsKey Advantages
GC-MS Two-step: Methoximation followed by Silylation1. Methoxyamine HCl2. MSTFAExcellent volatility and thermal stability of the derivative; formation of a single derivative peak.[5][11]
LC-MS Quinoxaline Formationo-Phenylenediamine (OPD) or analogsIncreased hydrophobicity for better reversed-phase retention; enhanced ionization efficiency.[13][14]
LC-MS Hydrazone Formation2-HydrazinoquinolineIncreased hydrophobicity and improved ionization; suitable for carbonyl-containing compounds.[6]

Conclusion

The successful analysis of this compound in complex biological matrices is highly dependent on a robust and reliable derivatization strategy. For GC-MS applications, a two-step methoximation and silylation protocol is recommended to ensure the formation of a single, volatile, and stable derivative. For LC-MS analysis, derivatization with reagents like o-phenylenediamine to form quinoxaline derivatives provides enhanced chromatographic retention and mass spectrometric sensitivity. The detailed protocols and workflows provided in this application note serve as a validated starting point for researchers, scientists, and drug development professionals to accurately quantify this important metabolic intermediate. The principles of self-validation and quality control outlined are essential for generating reliable and reproducible data.

References

  • MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

  • PubMed Central (PMC). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]

  • CORE. AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • ResearchGate. 2-Oxocarboxylic acids (2-OCAs) in nature and metabolism. [Link]

  • YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • PubMed Central (PMC). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. [Link]

  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. [Link]

  • PubMed Central (PMC). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]

  • GL Sciences. LL028 - Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). [Link]

Sources

using alpha-Ketopimelic acid as a substrate in enzymatic assays

Application Note: High-Throughput Screening and Kinetic Profiling of -Ketopimelic Acid in Enzymatic Assays

Audience:

Introduction & Biological Context




Biological Relevance[1][2][3][4][5][6]
  • Methanogenic Coenzyme Biosynthesis: In methanogenic archaea (e.g., Methanocaldococcus jannaschii),

    
    -ketopimelic acid is a transient intermediate in the chain-elongation pathway leading to Coenzyme B  (7-mercaptoheptanoylthreonine phosphate).[1] It is formed from 
    
    
    -ketoadipate via the action of AksA (homocitrate synthase homolog), AksD, and AksE.
  • Mammalian Metabolic Disorders (DHTKD1): Recent structural studies have revealed that the human mitochondrial enzyme DHTKD1 (2-oxoadipate dehydrogenase, E1a), typically associated with lysine/tryptophan catabolism, exhibits substrate promiscuity. It can accept "bulkier"

    
    -keto acids, including 
    
    
    -ketopimelate, initiating oxidative decarboxylation to form adipoyl-CoA. This makes
    
    
    -ketopimelate a vital probe for studying DHTKD1-related neuropathies and metabolic variants.
  • Biocatalysis (Chiral Synthons): The enzymatic reduction or transamination of

    
    -ketopimelate yields 2-hydroxyheptanedioic acid  or 2-aminopimelic acid , respectively. These are valuable chiral building blocks for non-proteinogenic peptides and biodegradable polymers.
    

Reaction Pathways & Experimental Logic

The utility of

Biochemical Pathway Diagram

AlphaKetopimelicPathwaysSubstrateα-Ketopimelic Acid(this compound)Enz_DH2-Hydroxyacid Dehydrogenase(e.g., L-LDH, D-HicDH)+ NADH/NADPHSubstrate->Enz_DHEnz_TAAminotransferase(e.g., AADAT, DapC)+ Glutamate/PLPSubstrate->Enz_TAEnz_Oxd2-Oxoacid Dehydrogenase(e.g., DHTKD1/E1a)+ CoA, NAD+Substrate->Enz_OxdProd_OH2-Hydroxyheptanedioic Acid(Chiral Alcohol)Prod_Amino2-Aminopimelic Acid(Non-proteinogenic AA)Prod_CoAAdipoyl-CoA(Thioester)Enz_DH->Prod_OHReduction(A340 Decrease)Enz_TA->Prod_AminoTransamination(Coupled Assay)Enz_Oxd->Prod_CoAOxidativeDecarboxylation

Figure 1: Enzymatic fates of

Protocol 1: Spectrophotometric Dehydrogenase Assay

Application: Kinetic profiling of promiscuous dehydrogenases (e.g., Lactobacillus D-HicDH, mammalian LDH) or specific reductases (AksE). Principle: Measures the direct consumption of NADH/NADPH at 340 nm as the ketone is reduced to a hydroxyl group.

Materials
  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (or pH 6.0–8.0 for pH profiling).

  • Substrate:

    
    -Ketopimelic acid (Stock: 100 mM in water, pH adjusted to 7.0 with NaOH). Note: The free acid is acidic; neutralization is critical to prevent assay buffer crash.
    
  • Cofactor: NADH or NADPH (Stock: 10 mM, freshly prepared).

  • Enzyme: Purified Dehydrogenase (e.g., D-HicDH, LDH, or cell lysate).

  • Detection: UV-Vis Spectrophotometer or Plate Reader (340 nm).

Step-by-Step Methodology
  • Preparation: Dilute enzyme in buffer to a concentration where

    
     is linear for 5 minutes (target rate: 0.05–0.1 AU/min).
    
  • Blanking: Prepare a "No Enzyme" control to account for spontaneous NADH oxidation (negligible) or substrate instability.

  • Reaction Mix (200 µL total volume):

    • 170 µL Buffer

    • 10 µL NADH (Final: 0.5 mM)

    • 10 µL Enzyme solution

  • Initiation: Incubate at 25°C (or 37°C) for 2 minutes. Add 10 µL

    
    -Ketopimelic acid  (Final: 0.5 – 10 mM) to start.
    
  • Measurement: Monitor absorbance at 340 nm every 10 seconds for 5–10 minutes.

  • Calculation:

    
    
    

    Expert Insight:

    
    
    
    
    
    

    Protocol 2: Coupled Transaminase Screening

    Application: Screening for enzymes (e.g., Aminoadipate aminotransferase, DapC) that convert

    Principle:Glutamate Dehydrogenase (GDH)
    
    
    
    
    
    
    Reaction Scheme
    • Primary:

      
      -Ketopimelate + L-Glutamate 
      
      
      2-Aminopimelate +
      
      
      -Ketoglutarate
    • Coupled (Reporter):

      
      -Ketoglutarate + NADH + 
      
      
      
      
      L-Glutamate +
      
      
      +
      
      
    Materials
    • Coupling Enzyme: Beef Liver Glutamate Dehydrogenase (GDH), >10 U/mL final.

    • Cofactor: Pyridoxal-5'-phosphate (PLP), 10 µM (essential for transaminase).

    • Co-substrate: L-Glutamate (50 mM) and Ammonium Chloride (100 mM).

    Step-by-Step Methodology
    • Master Mix Preparation: Combine Buffer (Tris-HCl pH 8.0), NADH (0.3 mM), L-Glutamate (50 mM),

      
       (100 mM), PLP (10 µM), and GDH (10 U/mL).
      
    • Background Check: Monitor A340 of the Master Mix + Transaminase (without

      
      -ketopimelate) to ensure no contaminating 
      
      
      -KG is present in the glutamate stock.
    • Initiation: Add

      
      -Ketopimelic acid (1–5 mM).
      
    • Data Analysis: The rate of NADH consumption is stoichiometrically equivalent to the rate of 2-aminopimelate formation.

    Troubleshooting: High concentrations of

    
    
    
    

    Protocol 3: HPLC-UV/MS Product Verification

    Application: Confirming product identity and chirality (if using chiral columns). Core Requirement: Separation of the keto-acid substrate from the hydroxy- or amino-acid product.

    Chromatographic Conditions
    ParameterCondition
    Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) or Aminex HPX-87H (for organic acids)
    Mobile Phase A 20 mM
    
    
    , pH 2.5 (adjusted with phosphoric acid)
    Mobile Phase B Acetonitrile (ACN)
    Gradient 0% B (0-5 min)
    
    
    20% B (15 min)
    
    
    0% B (20 min)
    Flow Rate 0.6 mL/min (C18) or 0.5 mL/min (Aminex)
    Detection UV 210 nm (Carboxyl groups) and 340 nm (NADH)
    Retention Order 2-Aminopimelate (Early) < 2-Hydroxypimelate <
    
    
    -Ketopimelate (Late due to ketone hydrophobicity)

    Validation:

    • Standard Curves: Prepare authentic standards of

      
      -ketopimelic acid. If 2-aminopimelic acid is unavailable commercially, use Lysine analogs as retention time markers or confirm via LC-MS (ESI negative mode, 
      
      
      for substrate,
      
      
      for hydroxy-product).

    References

    • Methanogenic Pathway Discovery: White, R. H. (1989). A novel biosynthesis of medium chain length alpha-ketodicarboxylic acids in methanogenic archaebacteria.[1] Archives of Biochemistry and Biophysics, 270(2), 691-697.

    • Mammalian Enzyme Promiscuity (DHTKD1): Bunik, V. I., et al. (2022). Engineering the 2-Oxoglutarate Dehydrogenase Complex to Understand Catalysis and Alter Substrate Recognition. International Journal of Molecular Sciences, 23(3), 1582.

    • Biocatalytic Reduction Context: Hellenbrand, J., et al. (2011). Fatty acyl-CoA reductases: key enzymes involved in fatty alcohol synthesis.[2] Plant Physiology, 156(4).

    • Chemical Data & Structure: PubChem Compound Summary for CID 86962: this compound.

    Comprehensive Guide to Sample Preparation for the Analysis of 2-Oxoheptanedioic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a detailed guide on the essential sample preparation techniques for the quantitative analysis of 2-Oxoheptanedioic acid (also known as α-ketopimelic acid) in biological matrices. As a key intermediate in the catabolism of lysine and tryptophan, accurate measurement of this α-keto acid is crucial for research into metabolic disorders such as 2-aminoadipic and 2-oxoadipic aciduria.[1][2][3][4] Due to its inherent chemical properties—high polarity and thermal instability—rigorous and optimized sample preparation is paramount for achieving reliable and reproducible results. This guide details protocols for sample handling, extraction via Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and the critical step of chemical derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    Introduction: The Analytical Challenge

    This compound is an oxo dicarboxylic acid, featuring a seven-carbon chain with a ketone group at the second position and two carboxyl groups.[5][6] This structure makes the molecule highly polar and water-soluble, but also susceptible to degradation, particularly decarboxylation at elevated temperatures. These properties present a significant challenge for direct analysis using common chromatographic techniques like GC-MS. Therefore, a multi-step sample preparation workflow is required to isolate the analyte from complex biological matrices, remove interfering substances, and chemically modify it to be amenable to analysis.

    Metabolic Significance: this compound is a critical node in the degradation pathway of the essential amino acid L-lysine.[3] Disruptions in this pathway, often due to genetic mutations in enzymes like 2-oxoadipate dehydrogenase (encoded by DHTKD1), can lead to the accumulation of this compound and its precursor, 2-aminoadipic acid.[1][2][3] This accumulation is characteristic of the inherited metabolic disorder 2-aminoadipic and 2-oxoadipic aciduria (AMOXAD), making the molecule a vital biomarker for diagnosis and research.[3][4]

    Property Description
    Synonyms α-Ketopimelic acid, 2-Oxopimelic acid, α-Oxopimelic acid[5]
    Molecular Formula C₇H₁₀O₅[5]
    Molecular Weight 174.15 g/mol
    Key Functional Groups 2 x Carboxylic Acid (-COOH), 1 x Ketone (C=O)[5]
    Solubility Soluble in water and polar organic solvents[5]
    Analytical Challenge High polarity, low volatility, thermal instability[7]

    Foundational Principles: Sample Integrity and Stability

    The validity of any quantitative analysis begins with the integrity of the sample. For this compound, which can be metabolically active, proper collection and storage are non-negotiable to prevent artifactual changes in its concentration.

    Protocol 1: Biological Sample Collection and Storage

    Rationale: The primary objective is to halt enzymatic activity and chemical degradation immediately upon collection. Freezing is the most effective method for preservation.

    Materials:

    • Centrifuge tubes with appropriate anticoagulant (e.g., EDTA for plasma)

    • Cryovials

    • -80°C Freezer

    Procedure:

    • Blood (for Plasma):

      • Collect whole blood in tubes containing EDTA.

      • Immediately place the tubes on ice.

      • Within 30 minutes of collection, centrifuge at 2,000 x g for 15 minutes at 4°C.

      • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

      • Aliquot the plasma into pre-labeled cryovials.

    • Urine:

      • Collect a mid-stream urine sample in a sterile container.

      • For 24-hour collections, keep the entire collection vessel on ice throughout the period.[8]

      • Aliquot the urine into pre-labeled cryovials.

    • Cell Cultures:

      • Harvest cells and quench metabolism by washing with ice-cold phosphate-buffered saline (PBS).

      • Pellet the cells by centrifugation.

      • Flash-freeze the cell pellet in liquid nitrogen.[3]

    • Storage:

      • Immediately store all aliquots and frozen pellets at -80°C. Long-term storage at temperatures warmer than -20°C is not recommended due to the potential for analyte degradation.[9][10]

    Analyte Extraction: Isolating this compound

    Extraction serves the dual purpose of isolating the analyte from the bulk matrix (proteins, salts, lipids) and providing initial concentration. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required sample cleanliness, throughput, and available resources.

    Workflow Overview: From Sample to Analysis

    G cluster_collection Sample Collection & Storage cluster_prep Extraction & Purification cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Cells) Store Store at -80°C Sample->Store Thaw Thaw & Add Internal Standard Store->Thaw LLE Liquid-Liquid Extraction (LLE) Thaw->LLE SPE Solid-Phase Extraction (SPE) Thaw->SPE Dry Evaporate to Dryness LLE->Dry SPE->Dry Oximation Step 1: Oximation (Protect Ketone Group) Dry->Oximation Silylation Step 2: Silylation (Protect Carboxyl Groups) Oximation->Silylation Analysis GC-MS Analysis Silylation->Analysis G cluster_step1 Step 1: Oximation cluster_step2 Step 2: Silylation KetoAcid This compound (Keto Group) Reagent1 + Methoxyamine HCl KetoAcid->Reagent1 Product1 Methoxime Derivative Reagent1->Product1 Carboxyl Methoxime Derivative (Carboxyl Groups) Product1->Carboxyl Proceeds to Silylation Reagent2 + BSTFA Carboxyl->Reagent2 Product2 Volatile TMS-Derivative Reagent2->Product2 GCMS Analysis Product2->GCMS Ready for GC-MS

    Caption: The sequential oximation and silylation derivatization process.

    Protocol 4: Two-Step Derivatization

    Materials:

    • Dried sample extract from LLE or SPE

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

    • Heating block or oven

    • GC vials with inserts

    Procedure:

    • Ensure the sample residue is completely dry, as moisture will quench the silylation reagent. [11]2. Step 1: Oximation

      • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.

      • Cap the tube tightly and vortex to dissolve the residue.

      • Heat the mixture at 60°C for 60 minutes. This reaction protects the ketone group, preventing it from forming multiple derivatives (enol forms) during silylation. [7] * Cool the sample to room temperature.

    • Step 2: Silylation

      • Add 80 µL of BSTFA + 1% TMCS to the oximated sample.

      • Cap the tube tightly and vortex.

      • Heat the mixture at 70°C for 60 minutes. [12]This step converts the two polar carboxyl groups into non-polar trimethylsilyl (TMS) esters, dramatically increasing volatility.

      • Cool the sample to room temperature.

    • Final Step: Transfer the derivatized sample to a GC vial with an insert. The sample is now ready for injection into the GC-MS system.

    Conclusion

    The successful analysis of this compound is critically dependent on a well-designed and meticulously executed sample preparation strategy. The protocols outlined in this application note provide a robust framework for researchers to obtain high-quality, reproducible data from complex biological matrices. The choice of extraction method (LLE or SPE) should be guided by the specific requirements of the study, while the two-step derivatization process is essential for reliable GC-MS analysis. By understanding the causality behind each step—from sample preservation to chemical modification—scientists can ensure the integrity of their results and contribute to a deeper understanding of metabolic pathways and associated diseases.

    References

    • PubChem. This compound | C7H10O5 | CID 86962. Available from: [Link]

    • Scribd. Various Analysis Techniques For Organic Acids and Examples of Their Application. Application Note (Shimadzu) | PDF | Chromatography. Available from: [Link]

    • University of Georgia. Sample Preparation Guidelines « Center for Applied Isotope Studies (CAIS). Available from: [Link]

    • Frontiers. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Available from: [Link]

    • National Institutes of Health (NIH). Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics - PMC. Available from: [Link]

    • Familias GA. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non. Available from: [Link]

    • PubMed Central (PMC). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC. Available from: [Link]

    • TIB. pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in A. Available from: [Link]

    • Journal of Biological Chemistry. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex. Available from: [Link]

    • PubMed Central (PMC). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC. Available from: [Link]

    • YouTube. Liquid-Liquid Extraction. Available from: [Link]

    • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

    • Google Patents. EP2076482B1 - Method for the production of alpha-keto acids and esters thereof.
    • Springer. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available from: [Link]

    • Oxford Academic. Determination of α-Keto Adipic Acid in Aqueous Media by Gas Chromatography | Journal of Chromatographic Science. Available from: [Link]

    • Agilent. Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available from: [Link]

    • National Institutes of Health (NIH). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC. Available from: [Link]

    • JoVE. Video: Sample Preparation for Analysis: Advanced Techniques. Available from: [Link]

    • MDPI. Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Available from: [Link]

    • ResearchGate. Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Available from: [Link]

    • Rupa Health. a-Ketoadipic Acid. Available from: [Link]

    • National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available from: [Link]

    • MDPI. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Available from: [Link]

    • ResearchGate. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

    • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. Available from: [Link]

    • DSpace. ALPHA-KETOADIPIC ACIDURIA, A NEW INBORN ERROR OF LYSINE METABOLISM; BIOCHEMICAL STUDIES. Available from: [Link]

    • MDPI. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Available from: [Link]

    • YouTube. Separating Components of a Mixture by Extraction. Available from: [Link]

    • Lipidomics. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. Available from: [Link]

    • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available from: [Link]

    • ResearchGate. A study on the effect of preservatives on the stability of carboxyhemoglobin in the blood samples. Available from: [Link]

    • ResearchGate. (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available from: [Link]

    Sources

    Application Note: Quantitative Analysis of α-Ketopimelic Acid in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note presents a robust and sensitive method for the quantification of α-Ketopimelic acid (α-KPA) in biological matrices, specifically plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). α-Ketopimelic acid, a seven-carbon α-keto acid, is a metabolite of interest in various biomedical research areas. Due to its polar nature and low endogenous concentrations, a reliable analytical method is crucial. This protocol employs a protein precipitation extraction followed by chemical derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to enhance chromatographic retention and mass spectrometric sensitivity. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this keto acid.

    Introduction: The Significance of α-Ketopimelic Acid

    α-Ketopimelic acid (2-oxoheptanedioic acid) is a dicarboxylic keto acid with emerging significance in metabolic research.[1][2] While less studied than other keto acids like α-ketoglutarate, its structural similarity to key intermediates in the Krebs cycle and amino acid metabolism suggests a potential role in cellular bioenergetics and related pathways. For instance, it is structurally related to α-ketoadipic acid, an intermediate in the degradation of lysine and tryptophan.[3][4] Dysregulation of these pathways is associated with certain inborn errors of metabolism, highlighting the diagnostic potential of related keto acids.[4]

    The analytical challenge in quantifying α-KPA lies in its high polarity, which leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[5] Furthermore, its low volatility and thermal instability can complicate analysis by gas chromatography. LC-MS offers a powerful platform for its analysis, but direct measurement often suffers from low sensitivity. To overcome these limitations, this method utilizes a pre-column derivatization strategy. Chemical derivatization of the keto group enhances the hydrophobicity of the molecule, improving its interaction with the RPLC stationary phase, and introduces a readily ionizable moiety, significantly boosting the signal in the mass spectrometer.[6][7]

    This application note provides a comprehensive, step-by-step protocol for the analysis of α-KPA, from sample preparation to LC-MS data acquisition and analysis, to support research into its biological function and role in health and disease.

    Experimental Workflow Overview

    The overall analytical workflow is designed to be robust and reproducible, ensuring high-quality data for researchers. The process begins with sample collection and preparation, followed by derivatization, LC-MS analysis, and finally, data processing and quantification.

    Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_process Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Deriv PFBHA Derivatization Supernatant->Deriv Quench Reaction Quenching Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

    Caption: Overall experimental workflow for α-KPA analysis.

    Materials and Reagents

    • α-Ketopimelic acid standard (Sigma-Aldrich or equivalent)

    • O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Human plasma (or other biological matrix)

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts (LC-MS certified)

    Detailed Protocols

    Standard and Quality Control (QC) Preparation

    Rationale: Accurate quantification relies on a well-defined calibration curve and QCs to ensure the validity of the analytical run.

    • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of α-KPA and dissolve it in 1 mL of 50:50 (v/v) acetonitrile:water.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate weighing of the α-KPA standard to ensure an unbiased assessment of accuracy and precision.

    Sample Preparation and Protein Precipitation

    Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with the analysis and damage the LC column and MS system. Protein precipitation is a crucial step to remove these macromolecules. Acetonitrile is an effective precipitating agent that is also compatible with the subsequent derivatization and LC-MS analysis.[6]

    • Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

    • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma, calibration standard, or QC sample.

    • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

    • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer 150 µL of the supernatant to a new 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

    PFBHA Derivatization

    Rationale: The ketone group of α-KPA is derivatized to an oxime with PFBHA. This reaction is performed under mild conditions to prevent degradation of the analyte. The resulting PFBHA-oxime derivative is significantly less polar, allowing for better retention on a C18 column, and the pentafluorobenzyl group provides a site for efficient negative ion electrospray ionization (ESI).[6][7]

    • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in water.

    • Derivatization Reaction: To the 150 µL of supernatant from the previous step, add 20 µL of the 10 mg/mL PFBHA solution.

    • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

    • Cooling and Centrifugation: After incubation, cool the samples to room temperature and centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

    • Sample Transfer: Transfer the supernatant to an autosampler vial with an insert for LC-MS analysis.

    Derivatization cluster_reactants Reactants alpha_KPA α-Ketopimelic Acid C7H10O5 Reaction Reaction (60°C, 30 min) alpha_KPA->Reaction PFBHA PFBHA C7H8F5NO PFBHA->Reaction Product α-KPA-PFBHA Derivative C14H12F5NO5 Reaction->Product

    Caption: Derivatization of α-KPA with PFBHA.

    LC-MS/MS Method Parameters

    Rationale: The choice of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity, selectivity, and resolution. A C18 column is suitable for the less polar PFBHA derivative. A gradient elution with methanol and water, both containing a small amount of formic acid and ammonium acetate, provides good peak shape and ionization efficiency. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.

    Liquid Chromatography
    ParameterRecommended Setting
    Column C18, 2.1 x 100 mm, 1.8 µm
    Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
    Mobile Phase B Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate
    Flow Rate 0.3 mL/min
    Column Temperature 40°C
    Injection Volume 5 µL
    Gradient 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-15 min: 30% B
    Mass Spectrometry
    ParameterRecommended Setting
    Ionization Mode Electrospray Ionization (ESI), Negative
    Capillary Voltage 3.5 kV
    Source Temperature 150°C
    Desolvation Temperature 400°C
    Desolvation Gas Flow 800 L/hr
    Cone Gas Flow 50 L/hr
    Collision Gas Argon
    MRM Transitions

    Rationale: The precursor ion for the α-KPA-PFBHA derivative is its deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable fragment ions are chosen for quantification (primary) and confirmation (secondary).

    • α-KPA-PFBHA Derivative Molecular Weight: 369.25 g/mol

    • Precursor Ion [M-H]⁻: m/z 368.2

    • Product Ion 1 (Quantifier): m/z 181.0 (Pentafluorobenzyl fragment)

    • Product Ion 2 (Qualifier): m/z 195.0 (Pentafluorobenzyloxy fragment)

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
    α-KPA-PFBHA (Quant)368.2181.01003015
    α-KPA-PFBHA (Qual)368.2195.01003012

    Method Validation and Performance

    A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

    • Linearity: The method should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: The intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

    • Sensitivity: The LLOQ should be determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

    • Selectivity and Matrix Effect: The method should be free from significant interference from endogenous matrix components. Matrix effects should be assessed and minimized.

    • Stability: The stability of α-KPA in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and the stability of the derivatized samples in the autosampler should be evaluated.

    Troubleshooting

    IssuePotential Cause(s)Suggested Solution(s)
    Poor Peak Shape Column contamination or degradation, improper mobile phase pH.Flush or replace the column, ensure mobile phase is freshly prepared and pH is correct.
    Low Sensitivity Inefficient derivatization, ion suppression.Optimize derivatization conditions (time, temperature), dilute sample to reduce matrix effects.
    High Background Noise Contaminated mobile phase or LC system.Use fresh LC-MS grade solvents, clean the ion source.
    Poor Reproducibility Inconsistent sample preparation, instrument variability.Ensure consistent pipetting and vortexing, perform system suitability tests.

    Conclusion

    This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of α-Ketopimelic acid in biological matrices. The use of protein precipitation and PFBHA derivatization effectively addresses the challenges associated with the analysis of this polar keto acid. This method demonstrates excellent potential for use in clinical research and drug development, enabling a deeper understanding of the metabolic roles of α-Ketopimelic acid.

    References

    • Rupa Health. α-Ketoadipic Acid. Available from: [Link]

    • Kim, J. P., Kim, J., Lee, D. W., & Kim, K. H. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatographic Science, 54(9), 1549–1556. Available from: [Link]

    • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

    • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. Available from: [Link]

    • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal. Available from: [Link]

    • Tan, M., Wang, F., & Gu, J. (2003). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. World Journal of Pediatrics, 1(2), 134-137. Available from: [Link]

    • Luo, B., Groenke, K., & Takors, R. (2019). A new method for the absolute quantification of intracellular α-keto acids in Escherichia coli by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(2), 439-451. Available from: [Link]

    • Guo, K. (2009). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 8(8), 4046-4057. Available from: [Link]

    • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

    • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Available from: [Link]

    • Yuan, M., & Breitkopf, S. B. (2013). A Fast and Sensitive Method for Quantitation of Short-, Medium-, and Long-Chain Fatty Acids in Plasma. Journal of Lipid Research, 54(6), 1722-1729. Available from: [Link]

    • PubChem. alpha-Ketopimelate. National Center for Biotechnology Information. Available from: [Link]

    Sources

    developing a colorimetric assay for 2-Oxoheptanedioic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Development and Validation of a High-Throughput Colorimetric Assay for 2-Oxoheptanedioic Acid

    Strategic Context & Biological Significance

    This compound (CAS: 17126-90-8 / 4094-01-1), also known as 2-Ketopimelic acid, is a pivotal seven-carbon dicarboxylic acid intermediate. Its quantification is increasingly critical in two high-value sectors:

    • Fungal Lysine Biosynthesis (AAA Pathway): Unlike bacteria (which use the diaminopimelate pathway), fungi and some archaea synthesize lysine via the

      
      -aminoadipate pathway. This compound is the direct precursor to 
      
      
      
      -aminoadipate, formed by the chain elongation of
      
      
      -ketoglutarate.
    • Metabolic Engineering & Bioplastics: As a C7 dicarboxylic acid precursor, it serves as a platform chemical for synthesizing novel polyamides and polyesters. Monitoring its titer in fermentation broth is essential for strain optimization.

    The Challenge: While HPLC is the gold standard for specificity, it is low-throughput. This guide details the development of a robust, 96-well plate colorimetric assay suitable for screening hundreds of clones or process time-points daily.

    Assay Principle: The Modified Friedemann-Haugen Method

    This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) as a derivatization agent.[1][2][3] While DNPH reacts with all carbonyls,

    
    -keto acids possess unique spectral properties when subjected to strong alkali.
    
    • Derivatization (Acidic): this compound reacts with DNPH in an acidic environment to form a 2,4-dinitrophenylhydrazone precipitate (yellow/orange).

    • Alkaline Shift (Color Development): Upon addition of strong base (NaOH), the hydrazone undergoes a bathochromic shift, forming a quinoidal ion that absorbs strongly in the visible red spectrum (450–550 nm).

    • Specificity Control: Unlike simple aldehydes/ketones (which form unstable brown colors in strong alkali),

      
      -keto acid hydrazones form stable, deep-red complexes, allowing for semi-selective quantification.
      
    Reaction Logic Diagram

    AssayPrinciple Substrate This compound (Colorless) Hydrazone Hydrazone Intermediate (Yellow Precipitate) Substrate->Hydrazone + DNPH 10 min @ RT DNPH DNPH Reagent (Acidic) DNPH->Hydrazone Quinoidal Quinoidal Ion (Deep Red, 540nm) Hydrazone->Quinoidal + NaOH Alkaline Shift NaOH NaOH (4N)

    Figure 1: Reaction mechanism converting the colorless keto-acid into a detectable quinoidal chromophore.

    Detailed Protocol

    Pre-requisite: This assay is sensitive. All glassware must be free of acetone or aldehyde cleaning residues.

    Reagents & Preparation
    ReagentConcentrationPreparation InstructionsStorage
    Assay Buffer 100 mMPotassium Phosphate, pH 7.2.4°C (1 month)
    DNPH Reagent 10 mMDissolve 19.8 mg DNPH in 10 mL of 2N HCl . Note: DNPH is explosive when dry; handle moist.Dark, RT (1 week)
    Alkalinizing Agent 4 NDissolve 16g NaOH in 100 mL ddH2O. Exothermic.RT (Indefinite)
    Standard Stock 100 mMDissolve this compound (Sigma/Merck) in Assay Buffer.-20°C (Aliquot)
    Experimental Workflow (96-Well Format)
    • Sample Preparation: Centrifuge fermentation broth (10,000 x g, 5 min) to remove biomass. Dilute supernatant 1:10 or 1:20 in Assay Buffer to fit within the linear range (0.1 – 2.0 mM).

    • Standard Curve Setup:

      • Prepare serial dilutions of this compound: 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM.

    • Reaction:

      • Step A: Add 50 µL of Sample or Standard to the well.

      • Step B: Add 50 µL of DNPH Reagent .

      • Step C: Mix on a plate shaker for 30 seconds. Incubate for 10 minutes at Room Temperature (Dark). The solution will turn yellow.

    • Color Development:

      • Step D: Add 100 µL of 4N NaOH .

      • Step E: Incubate for 5 minutes at Room Temperature. The solution will turn reddish-brown.

    • Measurement:

      • Read Absorbance at 540 nm (Reference: 650 nm) within 20 minutes.

    Validation Framework (E-E-A-T)

    To ensure this assay is trustworthy for drug development or metabolic engineering, you must validate the following parameters.

    Linearity & Sensitivity

    The molar extinction coefficient (

    
    ) for the DNPH derivative of this compound is approximately similar to 
    
    
    
    -ketoglutarate but must be empirically determined.
    • Target

      
      :  > 0.99
      
    • Linear Range: Typically 0.05 mM to 2.5 mM.

    • LOD (Limit of Detection):

      
      .
      
    Specificity & Interference (Critical Expert Insight)

    The Trap: DNPH is not specific to this compound. It reacts with Pyruvate and

    
    -Ketoglutarate (
    
    
    
    -KG), which are common in cellular metabolism.

    The Solution: If your biological matrix contains high levels of

    
    -KG:
    
    • Differential Absorbance: Run a spectral scan (400–600 nm). Longer chain keto-acids often exhibit a slight bathochromic shift compared to pyruvate.

    • Background Subtraction: If

      
      -KG is constant in your background strain, subtract the absorbance of the "Empty Vector" control.
      
    • HPLC Validation: For the final confirmation of "hits" from a screen, use HPLC (C18 column, 0.1% TFA water/acetonitrile gradient, UV 210nm) to separate the peaks.

    Stability

    This compound is susceptible to oxidative decarboxylation.

    • Recommendation: Keep stock solutions at -20°C.

    • Assay Window: The quinoidal color in NaOH is stable for ~30 minutes before fading. Read plates immediately.

    Troubleshooting & Optimization Logic

    Use this decision tree to resolve common assay failures.

    Troubleshooting Problem Assay Issue Detected HighBackground High Background (Blank is Yellow/Orange) Problem->HighBackground LowSignal Low Signal (Standards are pale) Problem->LowSignal Precipitate Turbidity/Precipitate Problem->Precipitate Action1 Check DNPH Age (Oxidizes over time) HighBackground->Action1 Action2 Increase Incubation Time (Up to 20 min) LowSignal->Action2 Action3 Centrifuge Plate or Dilute NaOH Precipitate->Action3

    Figure 2: Troubleshooting decision tree for colorimetric deviations.

    References

    • Friedemann, T. E., & Haugen, G. E. (1943). Pyruvic acid. II. The determination of keto acids in blood and urine.[4] Journal of Biological Chemistry, 147, 415-442.

    • Sigma-Aldrich. this compound Product Information (CAS 17126-90-8). (Note: Often listed as 4-oxo or similar isomers; verify CAS 17126-90-8 or 4094-01-1 for 2-oxo).

    • Xu, H., et al. (2019). Metabolic engineering of Corynebacterium glutamicum for the production of glutarate and its derivatives. Metabolic Engineering, 51, 96-105.
    • PubChem. this compound Compound Summary. [5]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Quantification of 2-Oxoheptanedioic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the quantification of 2-Oxoheptanedioic acid (also known as α-ketopimelic acid or 2-oxopimelic acid). This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

    Introduction to this compound

    This compound is a dicarboxylic acid containing a ketone functional group.[1] It is an intermediate in the metabolic pathways of lysine and tryptophan.[2] Due to its polar nature, which includes two carboxylic acid groups and a ketone, its quantification in complex biological matrices like plasma, urine, or tissue homogenates can be challenging. This guide will provide practical, field-tested advice to help you develop and troubleshoot robust analytical methods.

    Frequently Asked Questions (FAQs)

    Q1: What are the main challenges in quantifying this compound?

    A1: The primary challenges stem from its chemical properties:

    • High Polarity: The presence of two carboxyl groups makes the molecule highly polar and non-volatile, which is problematic for Gas Chromatography (GC) without derivatization.

    • Analyte Stability: Keto acids can be susceptible to degradation. Proper sample handling and storage are crucial to prevent analyte loss.[3] This includes storing samples at -80°C for long-term stability.[4]

    • Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of this compound in Mass Spectrometry (MS), leading to ion suppression or enhancement.[5][6]

    • Lack of a Commercially Available Stable Isotope Labeled Internal Standard: The ideal internal standard is the stable isotope-labeled analog of the analyte.[1] The absence of a readily available standard for this compound complicates accurate quantification.

    Q2: Should I use GC-MS or LC-MS/MS for quantification?

    A2: Both techniques can be suitable, but the choice depends on your specific needs and available instrumentation.

    • GC-MS: This is a classic and robust technique for organic acid analysis. However, it requires a derivatization step to make this compound volatile. Silylation is a common derivatization technique for this purpose.

    • LC-MS/MS: This method offers high sensitivity and selectivity and can often analyze organic acids without derivatization.[7] This simplifies sample preparation. However, it can be more susceptible to matrix effects.[8]

    Q3: My this compound peak is tailing in my chromatogram. What should I do?

    A3: Peak tailing is a common issue, especially with polar acidic compounds. Here are some troubleshooting steps:

    • For GC-MS:

      • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. You may need to optimize the reaction time, temperature, or the amount of derivatizing reagent.

      • Active Sites in the GC System: There may be active sites in your injector liner, column, or detector that are interacting with your analyte. Use a deactivated liner and ensure your column is in good condition.

    • For LC-MS/MS:

      • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of acidic compounds. For reversed-phase chromatography, a mobile phase with a pH below the pKa of the carboxylic acid groups will ensure the analyte is in its neutral form and interacts better with the stationary phase.

      • Column Choice: Consider using a column specifically designed for polar compounds or an alternative chromatography mode like HILIC (Hydrophilic Interaction Liquid Chromatography).

    Q4: I am seeing a lot of variability in my results. What could be the cause?

    A4: High variability can be due to a number of factors:

    • Sample Preparation Inconsistency: Ensure your sample preparation is consistent across all samples. This includes accurate pipetting and consistent timing of each step.

    • Analyte Instability: If your samples are not handled properly (e.g., left at room temperature for extended periods), this compound may degrade. Keep samples on ice during processing and store them at -80°C.

    • Matrix Effects: As mentioned, matrix effects can cause significant variability. The use of a suitable internal standard is crucial to correct for these effects.

    Troubleshooting Guides

    GC-MS Analysis Troubleshooting
    Problem: Low or No Signal for this compound
    Possible Cause Explanation & Solution
    Incomplete Derivatization The silylation of both the carboxylic acid and ketone groups is necessary for good chromatographic performance. Solution: Increase the reaction temperature (e.g., to 60-80°C) and/or time (e.g., to 1-2 hours).[9] Ensure your sample is completely dry before adding the derivatization reagent, as moisture will deactivate it.
    Injector Issues The high temperature of the injector can cause degradation of the derivatized analyte. Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 250°C) and gradually increase it.
    Column Bleed High column bleed can obscure the analyte peak. Solution: Condition your column according to the manufacturer's instructions. Ensure you are using high-purity carrier gas.
    Detector Contamination A dirty ion source can lead to poor sensitivity. Solution: Clean the ion source of your mass spectrometer according to the manufacturer's protocol.
    Workflow for Derivatization of this compound for GC-MS

    Caption: A two-step derivatization workflow for GC-MS analysis of this compound.

    LC-MS/MS Analysis Troubleshooting
    Problem: Significant Ion Suppression
    Possible Cause Explanation & Solution
    Co-eluting Matrix Components Endogenous compounds from the biological matrix are eluting at the same time as this compound and competing for ionization. Solution: Improve chromatographic separation by modifying the gradient, changing the column, or adjusting the mobile phase pH. A more rigorous sample clean-up, such as solid-phase extraction (SPE), can also be effective.
    Inappropriate Mobile Phase The mobile phase composition can influence ionization efficiency. Solution: For negative ion mode, which is typically used for organic acids, ensure the mobile phase pH is slightly basic to promote deprotonation. However, this may compromise reversed-phase retention. A careful balance is needed.
    Lack of a Suitable Internal Standard Without a proper internal standard, it is difficult to correct for ion suppression. Solution: Ideally, use a stable isotope-labeled version of this compound. If unavailable, use a structural analog that has similar chromatographic and ionization behavior.
    Workflow for Sample Preparation and LC-MS/MS Analysis

    Caption: A typical sample preparation workflow for the LC-MS/MS analysis of this compound.

    Experimental Protocols

    Protocol 1: GC-MS Quantification of this compound in Urine

    1. Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulates.

    • Take 100 µL of the supernatant and add a suitable internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

    • Lyophilize the sample to complete dryness.

    2. Derivatization:

    • To the dry sample, add 50 µL of pyridine containing 20 mg/mL of methoxyamine hydrochloride.

    • Vortex and heat at 60°C for 30 minutes to derivatize the ketone group.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex and heat at 60°C for 1 hour to derivatize the carboxylic acid groups.

    • Cool to room temperature before injection.

    3. GC-MS Parameters (Starting Point):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    Protocol 2: LC-MS/MS Quantification of this compound in Plasma

    1. Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    2. LC-MS/MS Parameters (Starting Point):

    • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7-7.1 min (98-2% B), 7.1-10 min (2% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MS/MS Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻ (m/z 173.05).

    Data Presentation

    Table 1: Predicted Mass Transitions for Derivatized this compound
    DerivativePrecursor Ion (Q1) [M]⁺˙ or [M-CH₃]⁺Product Ion (Q3)Notes
    Di-TMS Ether, Di-TMS Ester 462 (M⁺˙) or 447 ([M-CH₃]⁺)357 ([M-COOTMS]⁺)The fragmentation of TMS derivatives of dicarboxylic acids often involves the loss of a TMS group or a TMS-derivatized carboxyl group.[10]
    Di-TMS Ether, Di-TMS Ester 447 ([M-CH₃]⁺)285Further fragmentation may occur.
    LC-MS/MS (underivatized) 173.05 ([M-H]⁻)129.06 ([M-H-CO₂]⁻)Decarboxylation is a common fragmentation pathway for carboxylic acids in negative ion mode.
    LC-MS/MS (underivatized) 173.05 ([M-H]⁻)85.03Further fragmentation of the decarboxylated product.

    Note: These are predicted transitions and should be confirmed experimentally by infusing a standard of this compound.

    References

    • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

    • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International, 27(8). [Link]

    • Encyclopedia MDPI. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]

    • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

    • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

    • Ruma, P., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 42(7), 467–474. [Link]

    • Ruma, P., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 42(7), 467–474. [Link]

    • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(1), 1-9. [Link]

    • Sakaguchi, F., & Kawamura, K. (1994). Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. Journal of Chromatography A, 687(2), 315-321. [Link]

    • PubChem. (n.d.). This compound. [Link]

    • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

    • Wikipedia. (n.d.). Alpha-aminoadipic and alpha-ketoadipic aciduria. [Link]

    • Nioi, P., & Hällqvist, J. (2004). Fragmentation of dicarboxylic and tricarboxylic acids in the Krebs cycle using GC-EI-MS and GC-EI-MS/MS. Journal of mass spectrometry, 39(12), 1431–1443. [Link]

    Sources

    improving the stability of 2-Oxoheptanedioic acid in aqueous solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Navigating the Challenges of 2-Oxoheptanedioic Acid Stability

    Welcome to the technical support guide for this compound (also known as α-Ketopimelic acid). As a key intermediate in various biochemical pathways and a versatile building block in organic synthesis, its stability in aqueous solutions is paramount for reproducible and accurate experimental outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable protocols to mitigate degradation and ensure the integrity of your work.

    The inherent reactivity of the α-keto acid moiety makes this compound susceptible to degradation, primarily through pathways like oxidative decarboxylation and hydrolysis.[1][3][4][5] This document provides a structured approach to understanding and controlling the factors that influence its stability, from solution preparation to long-term storage.

    Frequently Asked Questions (FAQs)

    Q1: My this compound solution is showing a gradual decrease in concentration over a few hours at room temperature. What is the likely cause?

    This is a common observation and is typically due to the inherent instability of the α-keto acid in aqueous solution. The primary culprits are temperature and pH. At room temperature and neutral pH, the molecule can undergo slow oxidative decarboxylation or other hydrolytic reactions.[5][6][7] For immediate improvement, we recommend preparing solutions fresh and keeping them on ice.

    Q2: What is the optimal pH for storing an aqueous stock solution of this compound?

    For enhanced stability, acidic conditions are generally preferred. We recommend maintaining the solution at a pH between 2.5 and 4.0 .[8] In this range, the carboxylic acid groups are protonated, which can help stabilize the molecule against certain nucleophilic attacks and degradation pathways. Strongly alkaline conditions should be avoided as they can accelerate degradation.[6][9]

    Q3: Can I freeze my this compound solutions for long-term storage?

    Yes, freezing is the recommended method for long-term storage. For storage up to several weeks, -20°C is adequate. For longer periods (months), we advise flash-freezing aliquots in liquid nitrogen and storing them at -80°C. This minimizes the time spent in the freezing transition and reduces potential degradation. Avoid repeated freeze-thaw cycles, as these can compromise stability.

    Q4: I've noticed a yellow tint developing in my stock solution. What does this indicate?

    A color change often suggests the formation of degradation products or side-reaction products. This can result from oxidation or reactions between the α-keto acid and components of your buffer or media, potentially forming Schiff bases if amines are present.[3][10] We recommend preparing fresh solutions and storing them protected from light in an inert atmosphere.

    Q5: Is it necessary to use deoxygenated water to prepare my solutions?

    While not strictly necessary for short-term experiments, it is a highly recommended best practice, especially for long-term storage or sensitive assays.[11] this compound can be susceptible to oxidation, and removing dissolved oxygen from your solvent can significantly improve its stability.[4]

    Troubleshooting Guide: Common Experimental Issues
    Issue 1: High Variability Between Experimental Replicates
    • Root Cause Analysis: Inconsistent stability of the this compound stock solution is a frequent cause of variability. If the solution degrades between the preparation of the first and last replicate, it will introduce a systematic error.

    • Solution:

      • Prepare Fresh: Always prepare the working solution immediately before use from a freshly thawed, frozen stock aliquot.

      • Maintain Low Temperature: Keep the stock solution and all dilutions on ice throughout the experiment.

      • pH Control: Ensure your experimental buffer is robust and maintains the desired acidic pH. The buffering capacity is crucial for neutralizing any acids or bases that could shift the pH and affect stability.[12][13]

    Issue 2: Complete Loss of Activity or Compound in a Multi-Day Experiment
    • Root Cause Analysis: This points to significant degradation over the experimental timeframe. Factors include suboptimal storage temperature, pH, exposure to oxygen, and light.

    • Solution:

      • Aliquoting: Prepare single-use aliquots of your stock solution to avoid contaminating the main stock and to prevent repeated freeze-thaw cycles.

      • Inert Atmosphere: For multi-day experiments, prepare solutions in a buffer that has been sparged with an inert gas (e.g., argon or nitrogen) and store aliquots under the same atmosphere.

      • Light Protection: Use amber or foil-wrapped tubes to protect the solution from light, which can catalyze oxidative degradation.

      • Metal Ion Contamination: If your buffer contains trace metal ions, they can catalyze oxidation. Consider adding a chelating agent like EDTA (0.1-0.5 mM) to sequester these ions.

    Core Stability Protocols & Data
    Protocol 1: Preparation of a Stabilized this compound Stock Solution

    This protocol details the steps for preparing a 100 mM stock solution with enhanced stability.

    • Solvent Preparation:

      • Begin with high-purity, nuclease-free water.

      • Sparge the water with high-purity argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Buffer Preparation:

      • Prepare a 50 mM sodium phosphate or sodium acetate buffer in the deoxygenated water.[14]

      • Adjust the pH to 3.0 using phosphoric acid or acetic acid. This acidic pH is critical for stability.[8]

    • Dissolution:

      • Place the buffer on a magnetic stirrer in an ice bath.

      • Slowly add the solid this compound to the cold, stirring buffer to achieve a final concentration of 100 mM. Keep the solution cold during dissolution to minimize degradation.

    • Filtration and Storage:

      • Sterile-filter the solution through a 0.22 µm PVDF syringe filter into a sterile, pre-chilled container.

      • Dispense single-use aliquots into pre-chilled amber microcentrifuge tubes or cryovials.

      • Overlay the solution in each tube with argon or nitrogen gas before capping tightly.

    • Freezing:

      • Flash-freeze the aliquots in liquid nitrogen.

      • Transfer immediately to a -80°C freezer for long-term storage.

    Data Summary: Recommended Buffers and Storage Conditions
    ParameterRecommendationRationale
    pH Range 2.5 - 4.0Minimizes degradation by keeping carboxylic acid groups protonated.[8]
    Buffer System Sodium Phosphate, Sodium AcetateGood buffering capacity in the desired acidic pH range.[12][13]
    Short-Term Storage 2-8°C (on ice)Slows the rate of chemical degradation for the duration of an experiment.[6]
    Long-Term Storage -80°C (Flash Frozen)Halts significant molecular motion, preserving compound integrity for months.
    Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation pathways.[11]
    Light Exposure Protect from Light (Amber Vials)Prevents potential photolytic degradation.
    Protocol 2: Kinetic Stability Assessment using HPLC

    This protocol allows you to quantify the stability of this compound under your specific experimental conditions.

    • Solution Preparation: Prepare the this compound solution in your buffer of interest as described in Protocol 1.

    • Incubation: Place the solution under the desired stress condition (e.g., 25°C in ambient light).

    • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any further degradation by diluting it in a cold mobile phase and placing it in an HPLC autosampler set to 4°C.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 2.5) and 5% methanol.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Quantification: Use a standard curve prepared from a freshly dissolved solid to determine the concentration at each time point. Analytical methods like HPLC are standard for quantifying organic acids.[15][16]

    • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate.

    Visualizing Degradation & Experimental Design

    Below are diagrams to visually represent the key chemical and experimental processes discussed in this guide.

    G cluster_main Potential Degradation Pathways of this compound A This compound (α-Ketopimelic Acid) B Glutaric Acid + CO₂ A->B Oxidative Decarboxylation C Hydrolyzed Products A->C Hydrolysis (H₂O Attack at Keto Group) D Schiff Base / Adducts (if amines present) A->D Condensation Reaction

    Caption: Key degradation pathways for this compound in aqueous media.

    G cluster_workflow Workflow for Stability Assessment prep 1. Prepare Solution (Buffered, Deoxygenated) aliquot 2. Create Aliquots for Stress Conditions (e.g., Temp, pH, Light) prep->aliquot stress 3. Incubate at Stress Condition aliquot->stress sample 4. Sample at t=0, 1, 2, 4... hrs stress->sample analyze 5. Analyze by HPLC sample->analyze plot 6. Plot [Concentration] vs. Time & Determine Rate analyze->plot

    Caption: Experimental workflow for quantifying the stability of this compound.

    References
    • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). ACS Omega. Available at: [Link]

    • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. Available at: [Link]

    • Optimizing Permanganic Acid Production: Effects of Temperature on Stability. (2024). MDPI. Available at: [Link]

    • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. Available at: [Link]

    • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. Available at: [Link]

    • This compound. PubChem. Available at: [Link]

    • Synthesis and properties of the α-keto acids. (1983). ResearchGate. Available at: [Link]

    • Understanding Buffer Solutions: The Guardians of pH Stability. (2023). Oreate AI Blog. Available at: [Link]

    • Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]

    • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2023). MDPI. Available at: [Link]

    • Temperature Dependence of Degradation of Colored Oxo-Biodegradable Low-Density Polyethylene Films under Accelerated Thermal Aging. (2017). ResearchGate. Available at: [Link]

    • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). PubMed. Available at: [Link]

    • HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylenediamine as Derivetizing Reagent. (2011). Asian Journal of Chemistry. Available at: [Link]

    • Degradation pathway of 3-oxoadipoic acid. (2014). ResearchGate. Available at: [Link]

    • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2023). MDPI. Available at: [Link]

    • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. (1990). Pharmaceutical Research. Available at: [Link]

    • Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. (2020). ResearchGate. Available at: [Link]

    • Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. (2023). MDPI. Available at: [Link]

    • Buffer Balancing Acts. (2012). YouTube. Available at: [Link]

    • Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. (2020). Italian Journal of Food Science. Available at: [Link]

    • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (1995). ResearchGate. Available at: [Link]

    • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

    • Analysis of carbohydrates, alcohols, and organic acids. (2011). Agilent. Available at: [Link]

    • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023). BAuA. Available at: [Link]

    • Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. (2021). MDPI. Available at: [Link]

    • From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. (2023). Angewandte Chemie. Available at: [Link]

    • Chemical Storage Guidelines. (2022). University of Toronto Environmental Health & Safety. Available at: [Link]

    • Pimelic Acid. PubChem. Available at: [Link]

    • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. Available at: [Link]

    • Study on the stability of the oxime HI 6 in aqueous solution. (1988). PubMed. Available at: [Link]

    • Pimelic acid GHS Safety Data Sheet. Chem-Supply. Available at: [Link]

    • Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. (2023). National Institutes of Health. Available at: [Link]

    Sources

    Technical Support Center: Analysis of 2-Oxoheptanedioic Acid in Plasma

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Matrix Effects & Method Optimization for ALDH7A1 Biomarkers

    Welcome to the Advanced Applications Support Hub. You are likely analyzing 2-Oxoheptanedioic acid (also known as 2-ketopimelic acid) as a biomarker for Pyridoxine-Dependent Epilepsy (ALDH7A1 deficiency). This analyte presents a "perfect storm" of bioanalytical challenges: it is highly polar, chemically unstable (prone to decarboxylation), and susceptible to severe ion suppression in plasma matrices.

    This guide moves beyond basic protocol steps to address the causality of failure and provides self-validating workflows to ensure data integrity.

    Part 1: The Matrix Effect Diagnostic Protocol

    User Question: "My internal standard response varies wildly between patient samples, and my lower limit of quantification (LLOQ) is unstable. Is this a matrix effect?"

    Scientist Response: Yes, this is the hallmark of phospholipid-induced ion suppression. This compound is a polar dicarboxylic acid. On standard Reverse Phase (RP) chromatography, it elutes early—often in the "graveyard region" (0.5–1.5 min) where salts and phospholipids from the plasma dump into the source, suppressing ionization.

    Diagnostic Workflow: The Post-Column Infusion Test

    Do not guess. Validate the matrix effect visually using this protocol:

    • Setup: Tee-in a constant infusion of this compound standard (100 ng/mL) into the LC effluent before it enters the MS source.

    • Injection: Inject a "Blank Plasma Extract" (processed exactly like your samples) via the LC.

    • Observation: Monitor the baseline of the infused analyte.

      • Result: If you see a sharp dip (negative peak) in the baseline at the retention time of your analyte, you have active ion suppression.

    Quantitative Assessment: Calculating the Matrix Factor (MF)

    To satisfy regulatory (FDA/EMA) standards, you must quantify this effect.

    ParameterCalculation / MethodAcceptance Criteria
    Absolute Matrix Factor (Peak Area in Matrix) / (Peak Area in Pure Solvent)> 0.8 and < 1.2 (Ideal)
    IS-Normalized MF MF(Analyte) / MF(Internal Standard)Critical: Must be close to 1.0
    CV of MF Calculate MF from 6 different individual plasma lots.CV < 15%

    Critical Insight: If your IS-Normalized MF is not near 1.0, your Internal Standard is not tracking the analyte correctly. For this compound, a stable isotope labeled analog (e.g., this compound-13C7) is mandatory. Analog IS (like 2-oxoadipic acid) often fails here because they separate slightly in retention time, experiencing different suppression zones.

    Part 2: The "Secret" to Stability & Retention: Derivatization

    User Question: "I cannot retain this analyte on C18, and HILIC is too unstable. How do I get consistent peak shapes?"

    Scientist Response: Direct analysis of alpha-keto acids is fraught with peril due to keto-enol tautomerism and spontaneous decarboxylation. The industry-standard solution is Derivatization with o-Phenylenediamine (OPD) .

    Why this works:

    • Chemical Stabilization: OPD reacts specifically with the

      
      -keto acid moiety to form a stable quinoxalinone derivative.
      
    • Hydrophobicity Shift: The derivative is significantly less polar, shifting retention to a stable region (3–6 mins) on a C18 column, away from the early-eluting suppression zone.

    The OPD Derivatization Workflow

    DerivatizationWorkflow Sample Plasma Sample (50 µL) ProteinPrecip Protein Precipitation (Acetonitrile with IS) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant Reagent Add OPD Reagent (o-Phenylenediamine in 2M HCl) Supernatant->Reagent Incubation Incubation (60°C for 30 min) Reagent->Incubation Quinoxalinone Stable Quinoxalinone Derivative Formed Incubation->Quinoxalinone Analysis LC-MS/MS Analysis (C18 Column) Quinoxalinone->Analysis

    Figure 1: Step-by-step derivatization workflow for stabilizing alpha-keto acids prior to analysis.

    Protocol Specifics:

    • Reagent: 5 mg/mL o-phenylenediamine in 2M HCl.

    • Reaction: The acidic environment catalyzes the condensation reaction.

    • Safety Note: OPD is light-sensitive and potentially carcinogenic. Handle in a fume hood with amber vials.

    Part 3: Troubleshooting Decision Tree

    User Question: "My sensitivity is dropping over the course of a batch. Is the column dying?"

    Scientist Response: It is likely phospholipid buildup on your column, not column death. Phospholipids accumulate and elute unpredictably in subsequent runs (ghost peaks).

    Troubleshooting Logic Flow

    TroubleshootingTree Start Issue: Signal Loss / Drift CheckPressure Is System Pressure Stable? Start->CheckPressure CheckIS Does IS drift with Analyte? CheckPressure->CheckIS Yes PressureNo No: Leak/Clog CheckPressure->PressureNo No ISNo No: Check Pipetting/Evaporation CheckIS->ISNo No ISYes Yes: Matrix Effect or Source Contamination CheckIS->ISYes Yes Action1 Action: Run Post-Column Infusion ISYes->Action1 Decision1 Suppression Zone Found? Action1->Decision1 SuppressionYes Yes: Phospholipids Co-eluting Decision1->SuppressionYes Yes SuppressionNo No: Source Dirty / Charging Decision1->SuppressionNo No Fix1 Fix: Implement OPD Derivatization or Use Phospholipid Removal Plate SuppressionYes->Fix1 Fix2 Fix: Clean MS Source / Cone SuppressionNo->Fix2

    Figure 2: Diagnostic logic tree for identifying the root cause of signal drift in plasma analysis.

    Part 4: Validated Method Parameters

    To ensure reproducibility, utilize these optimized parameters.

    LC Gradient (Post-Derivatization)
    • Column: C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    Time (min)% Mobile Phase BEvent
    0.05Load
    1.05Hold (Divert to Waste)
    6.095Elution of Derivative
    7.595Wash (Phospholipid removal)
    7.65Re-equilibration
    10.05End
    Mass Spectrometry (MRM) Transitions

    Note: Transitions will shift based on the molecular weight added by the OPD moiety (+108 Da, minus water).

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
    2-OHDA (Derivatized) ~263.1~175.1Optimized
    2-OHDA-13C7 (IS) ~270.1~182.1Optimized

    (Note: Exact m/z depends on the specific ionization of the quinoxalinone derivative; typically [M+H]+).

    References
    • Biomarker Discovery in ALDH7A1 Deficiency: Wempe, M. F., et al. (2022).[1] "Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency."[1] Metabolites.[2][3][4][5][6] Relevance: Identifies this compound (2-ketopimelic acid) as a critical biomarker.

    • Derivatization Chemistry: Hayashi, T., et al. (1982).[7] "High-performance liquid chromatographic determination of alpha-keto acids in human urine and plasma." Analytical Biochemistry. Relevance: Establishes the foundational chemistry for OPD derivatization of alpha-keto acids.

    • Matrix Effects in Plasma: Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Relevance: Defines the phospholipid removal and matrix factor calculation protocols.

    • Regulatory Guidelines: FDA (2018). "Bioanalytical Method Validation Guidance for Industry." Relevance: Provides the acceptance criteria for Matrix Factor and LLOQ.

    Sources

    Technical Support Center: High-Sensitivity Quantitation of 2-Oxoheptanedioic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Biological Context

    2-Oxoheptanedioic acid (2-OHDA) , also known as 2-ketopimelic acid, is a critical seven-carbon dicarboxylic intermediate. It appears primarily in the

    
    -aminoadipate pathway  for lysine biosynthesis (fungi/yeast) and is increasingly relevant in metabolic engineering for producing precursor chemicals like pimelic acid (nylon precursor).
    

    The Detection Challenge: Direct analysis of 2-OHDA is plagued by three fundamental issues:

    • Lack of Chromophores: The molecule lacks a conjugated system, rendering UV-Vis detection (210–254 nm) insensitive and non-specific.

    • Thermal & Chemical Instability: Like all

      
      -keto acids, 2-OHDA is prone to oxidative decarboxylation, degrading into adipic acid or semialdehydes if not stabilized.
      
    • Ionization Efficiency: In LC-MS, the dicarboxylic nature leads to charge distribution issues in negative mode, often resulting in poor limits of detection (LOD).

    The Solution: This guide details the Quinoxalinol Derivatization Protocol . By reacting 2-OHDA with o-phenylenediamine (OPD), we convert the unstable keto-acid into a stable, highly fluorescent, and ionizable quinoxaline derivative. This method improves sensitivity by 100–500 fold compared to direct organic acid analysis.

    Chemical Logic & Derivatization Workflow

    To achieve high sensitivity, we must stabilize the

    
    -keto moiety. We utilize a condensation reaction with 1,2-diaminobenzenes.[1]
    
    Mechanism of Action

    The reaction between 2-OHDA and OPD involves the condensation of the diamine with the

    
    -keto acid functionality, eliminating two water molecules to form 3-(4-carboxybutyl)-quinoxalin-2(1H)-one .
    
    • Stability: The resulting aromatic ring prevents decarboxylation.

    • Detection: The quinoxaline ring is UV-active (338 nm), fluorescent (Ex 350nm / Em 410nm), and ionizes strongly in ESI(+) MS mode.

    Workflow Diagram

    DerivatizationWorkflow Sample Biological Sample (Cell Lysate/Fermentation Broth) Acidify Acidification (pH < 2) Stops metabolism, precipitates proteins Sample->Acidify Immediate Deriv Derivatization Reaction Add o-Phenylenediamine (OPD) 60°C, 20 mins Acidify->Deriv Add Reagent Reaction Chemical Transformation: 2-OHDA + OPD → Quinoxalinol Derivative + 2H₂O Deriv->Reaction Cool Quench & Stabilize Cool to 4°C Deriv->Cool Post-Incubation Analyze LC-MS/MS Analysis Target Mass: 247 m/z (M+H) Cool->Analyze Inject

    Figure 1: Step-by-step workflow for stabilizing and detecting 2-OHDA using OPD derivatization.

    Validated Experimental Protocol

    Caution: 2-OHDA is sensitive to heat prior to derivatization. Keep all samples on ice until the heating step.

    Reagents Required
    • Derivatizing Agent: 25 mM o-phenylenediamine (OPD) in 0.5 M HCl. (Prepare fresh daily; OPD is light-sensitive).

    • Stop Solution: 0.5 M HCl or mobile phase A.

    • Internal Standard: [13C]-labeled

      
      -ketoglutarate (surrogate) or structural analog like 2-oxooctanedioic acid.
      
    Step-by-Step Procedure
    • Sample Extraction:

      • Mix 100 µL of sample (supernatant) with 50 µL of 0.5 M HCl .

      • Why? Acidic pH is required for the condensation reaction and precipitates enzymes that might degrade the analyte.

    • Derivatization:

      • Add 50 µL of 25 mM OPD solution .

      • Vortex briefly.

      • Incubate at 60°C for 20 minutes in a dark heating block.

      • Note: Higher temperatures (>80°C) may degrade the dicarboxylic tail; 60°C is the optimal balance between kinetics and stability.

    • Quenching:

      • Cool samples on ice for 5 minutes.

      • Filter through a 0.22 µm PTFE filter to remove any particulate matter.

    • LC-MS/MS Injection:

      • Inject 5–10 µL immediately.

    LC-MS/MS Parameters (Calculated Targets)
    ParameterSettingRationale
    Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 µmStandard retention for moderately polar aromatics.
    Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI(+).
    Mobile Phase B AcetonitrileStrong elution for the hydrophobic quinoxaline ring.
    Ionization ESI Positive (+)The nitrogenous ring protonates easily (unlike the bare acid).
    Precursor Ion 247.1 m/z [M+H]+Calculated: 2-OHDA (174) + OPD (108) - 2H₂O (36) + H (1).
    Fragment Ions 175.1, 157.1 m/z Loss of side chain elements (carboxyl/alkyl groups).

    Comparative Analysis: Why OPD?

    The following table compares detection methods to justify the protocol choice.

    FeatureDirect UV (210 nm)Direct LC-MS (ESI-)OPD Derivatization (ESI+)
    Sensitivity Low (mM range)Moderate (µM range)High (nM range)
    Selectivity Poor (many organic acids absorb at 210nm)Moderate (Isobaric interferences common)Excellent (Specific reaction)
    Stability Poor (Decarboxylation risk)Poor (In-source fragmentation)High (Stable ring structure)
    Matrix Effects HighHigh (Ion suppression in neg mode)Low (Shift to higher mass/hydrophobicity)

    Troubleshooting & FAQs

    Q1: I see "ghost peaks" or high background noise in my blank. Why?

    A: OPD is sensitive to oxidation.[2]

    • Cause: If the OPD solution turns brown/yellow before use, it has auto-oxidized.

    • Fix: Prepare OPD fresh in degassed 0.5 M HCl. Store in an amber vial. Add 10 mM mercaptoethanol to the reagent buffer as an antioxidant if issues persist.

    Q2: My recovery is low (<50%). Is the reaction incomplete?

    A: It is likely a pH issue.

    • Cause: The condensation reaction requires acidic conditions (pH < 3). If your biological sample is strongly buffered (e.g., PBS), the addition of 0.5 M HCl may not lower the pH sufficiently.

    • Fix: Check the pH of the mixture after adding the OPD reagent. If >3, increase acid concentration or perform a protein precipitation with sulfosalicylic acid first.

    Q3: Can I use DMB (1,2-diamino-4,5-methylenedioxybenzene) instead?

    A: Yes, DMB is often even more sensitive for fluorescence detection (FLD).

    • Trade-off: DMB is significantly more expensive than OPD. Use DMB if you are limited to FLD detection; use OPD for LC-MS/MS as the ionization gains are sufficient and the cost is lower.

    Q4: The peak is tailing significantly.

    A: This is common for dicarboxylic acids even when derivatized.

    • Fix: Ensure your Mobile Phase A contains sufficient ionic strength or acid (0.1% Formic Acid). You may also add 5 mM Ammonium Formate to improve peak shape by buffering the remaining free carboxylic acid on the side chain.

    Troubleshooting Decision Tree

    Troubleshooting Start Issue Detected Signal Low/No Signal Start->Signal Noise High Background Start->Noise Shape Poor Peak Shape Start->Shape CheckPH Check Reaction pH Must be < 3 Signal->CheckPH ReagentAge Is OPD solution fresh? (<4 hours old) Noise->ReagentAge Buffer Add Ammonium Formate to Mobile Phase Shape->Buffer CheckTemp Check Incubation Did you heat to 60°C? CheckPH->CheckTemp Oxidation Add Antioxidant (Mercaptoethanol) ReagentAge->Oxidation No

    Figure 2: Diagnostic logic for resolving common analytical failures.

    References

    • Wang, Z. J., Zaitsu, K., & Ohkura, Y. (1988). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.[3] Journal of Chromatography B: Biomedical Sciences and Applications.

    • Mowbray, J., & Ottaway, J. H. (1970).[1] The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination.[1] Biochemical Journal. (Foundational chemistry for OPD derivatization).[4]

    • Xu, G., et al. (2020). Analysis of intracellular

      
      -keto acids by HPLC with fluorescence detection. RSC Advances. (Modern application of diamine derivatization).
      
      
    • Creative Proteomics. (2024). Lysine Metabolism: Pathways, Regulation, and Biological Significance.[5][6] (Context for the

      
      -aminoadipate pathway).
      
      

    Sources

    ensuring complete enzymatic conversion of alpha-Ketopimelic acid

    Technical Guide: Ensuring Complete Enzymatic Conversion of -Ketopimelic Acid

    From: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division To: Research & Development Teams Subject: Troubleshooting Incomplete Conversion in

    Executive Summary & Core Mechanism

    Achieving 100% conversion of

    
    
    
    
    
    
    -Aminopimelic acid (AAA)

    The primary obstacle is that transaminases (aminotransferases, EC 2.6.1.x) catalyze reversible reactions with an equilibrium constant (

    Thermodynamic Shifting Strategies

    The Core Reaction:

    Critical Process Parameters (The "Why" Behind the Protocol)
    A. The Equilibrium Trap

    If you use L-Glutamate or L-Alanine as your amino donor in a 1:1 molar ratio with

    • Solution: You must remove the coproduct (usually

      
      -Ketoglutarate or Pyruvate) or use a massive excess of the donor.
      
    B. Cofactor Management (PLP)

    Pyridoxal-5'-phosphate (PLP) is covalently linked to the enzyme via a Schiff base (internal aldimine).[1] During the reaction, PLP shuttles between the pyridoxamine form (PMP).[1]

    • Risk: If the amine donor is depleted or the enzyme is unstable, PLP can dissociate, irreversibly inactivating the enzyme (apo-enzyme formation).

    C. Substrate Inhibition
    
    
    Strategic Workflow: The Coupled Enzyme System

    To ensure complete conversion, we recommend a Lactate Dehydrogenase (LDH) Coupled System . This system irreversibly removes the coproduct (Pyruvate), pulling the equilibrium toward the product (

    Visualizing the Pathway (Graphviz)

    Gcluster_0Primary Transaminationcluster_1Equilibrium Shift (Recycling)KPAα-KetopimelicAcidTransaminaseTransaminase(PLP)KPA->TransaminaseAlanineL-Alanine(Donor)Alanine->TransaminaseAAAα-AminopimelicAcidPyruvatePyruvate(Coproduct)LDHLactateDehydrogenasePyruvate->LDH Removal drives eq.Transaminase->AAA Target ProductTransaminase->PyruvateLactateL-Lactate(Waste)LDH->LactateNADNAD+LDH->NADNADHNADHNADH->LDH

    Figure 1: Coupled enzymatic system using LDH to remove pyruvate, driving

    Step-by-Step Optimization Protocol

    Objective: Convert 10 mM

    
    
    Reagents Preparation
    ComponentConcentrationRoleNotes
    Buffer 100 mM K-Phosphate (pH 7.5)MediumTris buffers can react with PLP (Schiff base interference); Phosphate or HEPES is preferred.
    
    
    -KPA
    10 mMSubstrateDissolve in buffer; adjust pH back to 7.5 if acidic.
    L-Alanine 50 mM (5 equiv)Amine DonorExcess is required even with coupling to speed up kinetics.
    PLP 0.1 mMCofactorCritical: Add fresh. Light sensitive.
    NADH 12 mMCofactor (Recycle)Required for LDH.
    LDH 5 U/mLCoupling EnzymeRemoves pyruvate.
    Transaminase 1–5 mg/mLCatalystSpecific activity varies by source (e.g., Vibrio, E. coli).
    Procedure
    • Pre-incubation: Mix Buffer, L-Alanine, PLP, and Transaminase. Incubate at 30°C for 10 minutes. Why? This allows PLP to bind the apo-enzyme and form the active holo-enzyme.

    • Substrate Addition: Add

      
      -KPA to initiate the reaction.
      
    • Coupling Initiation: Immediately add NADH and LDH.

    • Monitoring: Incubate at 30°C with gentle shaking (500 rpm).

    • Sampling: Take aliquots at 0, 1, 4, and 24 hours. Quench with 1% HCl or Acetonitrile.

    Troubleshooting & FAQs
    Q1: My conversion is stuck at 60% despite using the LDH system. Why?

    A: This is likely NADH Depletion or Enzyme Inactivation .

    • Diagnosis: Check the absorbance at 340 nm. If it has dropped to baseline, you ran out of NADH before the reaction finished.

    • Fix: The LDH reaction consumes NADH stoichiometrically with Pyruvate production. If you use 5 equivalents of Alanine, you might generate excess Pyruvate if the enzyme uncouples. Ensure you have at least 1.1 equivalents of NADH relative to the expected amount of Pyruvate formed (which equals the amount of

      
      -KPA converted).
      
    • Alternative: Use an Alanine Dehydrogenase (AlaDH) system with Ammonia and Formate Dehydrogenase to recycle NADH, creating a "closed loop" for the cofactor.

    Q2: The reaction mixture turned yellow, then colorless. Is this bad?

    A: Yes.

    • Yellow: Indicates active PLP (Schiff base form).

    • Colorless: Indicates PLP has been stripped or reduced.

    • Fix: Supplement with 0.1 mM PLP every 12 hours. Ensure your buffer does not contain primary amines (like Tris) which compete for PLP.

    Q3: Can I use Ammonium Chloride instead of an amino acid donor?

    A: Only if you are using a specific Amine Dehydrogenase or a

    
    -Transaminase
    • Standard: Most transaminases require an amino acid donor (Alanine, Glutamate, or Aspartate).

      
      -KPA conversion usually requires an amino donor to transfer the 
      
      
      group.
    Q4: How do I validate the product without a standard?

    A:

    
    
    • HPLC Method: Derivatize with OPA (o-Phthalaldehyde) or FMOC. Only the product (amine) will fluoresce. The starting material (

      
      -KPA) will not.
      
    • TLC Stain: Use Ninhydrin . It stains amines (Product = Purple/Blue). It does not stain keto acids (Substrate = Invisible).

    Diagnostic Decision Tree

    TroubleshootingStartIssue: Incomplete ConversionCheckEqIs conversion < 50%?Start->CheckEqCheckTimeDoes reaction stop after 1-2 hours?CheckEq->CheckTimeYesCheckCofactorCheck PLP Color.Is it colorless?CheckEq->CheckCofactorNo (Stuck at 80-90%)InhibitionSubstrate Inhibition.Reduce [α-KPA] to 5mMor try Fed-Batch.CheckTime->InhibitionYesEquilibriumThermodynamic Limit.Add LDH Systemor Increase Donor 10x.CheckTime->EquilibriumNo (Slow but steady)AddPLPPLP Depletion.Add 0.1mM PLP.CheckCofactor->AddPLPYesEnzymeDeathEnzyme Stability.Check pH drift orOrganic Solvent %.CheckCofactor->EnzymeDeathNo

    Figure 2: Rapid diagnostic logic for identifying the root cause of incomplete

    References
    • Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines and Amino Acids."[2] Catalysts. Discusses equilibrium shifting using LDH/GDH coupled systems.

    • Roiban, G. D., et al. (2012). "Enhancing the thermodynamic stability of a thermostable ω-transaminase." Applied Microbiology and Biotechnology. Details PLP stability and buffer interactions.

    • Gomm, A. & O'Reilly, E. (2018). "Transaminases for chiral amine synthesis." Current Opinion in Chemical Biology. Reviews donor amine selection and coproduct removal strategies.

    • UniProt Consortium. "BioA - Adenosylmethionine-8-amino-7-oxononanoate aminotransferase." UniProtKB.[3][4] Specifics on the biotin pathway transaminase mechanism.

    preventing sample contamination during 2-Oxoheptanedioic acid analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Analysis of 2-Oxoheptanedioic Acid

    Welcome to the technical support center for the analysis of this compound (α-Ketopimelic acid). As a key intermediate in various metabolic pathways, its accurate quantification is critical. However, its analysis, typically performed using highly sensitive mass spectrometry techniques like LC-MS or GC-MS, is susceptible to sample contamination that can compromise data integrity. This guide provides practical, field-proven insights to help you minimize contamination risk and troubleshoot issues effectively.

    Frequently Asked Questions (FAQs)

    This section addresses common questions and concerns regarding contamination. The answers are grounded in the principles of trace analysis, where even minute impurities can have a significant impact.

    Section 1: General Contamination & Environmental Control

    Q1: What are the most common sources of contamination in the analysis of this compound and other metabolites?

    A: Contamination is a pervasive challenge in sensitive metabolomic analyses. It can be broadly categorized into chemical and biological sources introduced at any stage of the workflow. The most frequent culprits are not exotic chemicals, but rather ubiquitous compounds from the laboratory environment.[1]

    • Leachables & Extractables: These are chemicals that migrate from container materials (e.g., plastic tubes, pipette tips, collection vials) into your sample.[2][3][4] Common examples include plasticizers (like phthalates), antioxidants, slip agents, and residual monomers.[4]

    • Solvents & Reagents: Even high-purity solvents can contain trace impurities that become concentrated during sample preparation steps like evaporation.[1][5] Water is a primary source of ionic contaminants.[6]

    • Personnel & Environment: The analyst and the lab environment are significant sources. Skin flakes, hair, fibers from clothing, and aerosols from breathing or coughing can introduce contaminants.[7][8] Dust in the air can also settle in open sample tubes.

    • Cross-Contamination: This occurs when residue from a previous, more concentrated sample is carried over into the next analysis, typically within an autosampler or on shared lab equipment.[1]

    Q2: How can I minimize contamination from myself and the immediate lab environment?

    A: Adhering to good laboratory practice is essential. The goal is to create a barrier between you and the sample.

    • Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and safety glasses.[8] For highly sensitive analyses, consider using hair coverings and face masks to prevent contamination from hair and breath.[7]

    • Designated Workspace: Whenever possible, perform sample preparation in a controlled environment like a laminar flow hood or a fume hood to minimize airborne particulates settling into your samples.[7]

    • Handling Practices: Never cough or sneeze near open samples.[8] Avoid touching any surface that will come into contact with the sample (e.g., the inside of a tube cap, the tip of a pipette).

    Section 2: Sample Collection, Handling, & Storage

    Q3: What is the best way to collect and store biological samples (e.g., plasma, urine, tissue) to ensure the stability of this compound?

    A: The integrity of your sample is established the moment it is collected. For metabolites, the key is to halt all enzymatic activity immediately and prevent degradation.

    • Immediate Quenching & Freezing: For tissue samples, they should be flash-frozen in liquid nitrogen immediately upon collection.[9] Blood samples should be collected in appropriate anticoagulant tubes (see Q4), processed to plasma or serum quickly, and then frozen.

    • Storage Temperature: Long-term storage should always be at -80°C.[9] This temperature effectively stops biological activity and preserves metabolite stability. Repeated freeze-thaw cycles must be avoided, so it is best practice to aliquot samples into single-use volumes before the initial freeze.

    • Shipping: When shipping samples, they must be packed in a sufficient quantity of dry ice to remain frozen throughout transit.[9]

    Q4: Does the type of blood collection tube matter? What about anticoagulants like EDTA or Heparin?

    A: Yes, the choice of collection tube is critical. Additives within tubes can interfere with analysis.

    • Anticoagulants: Both EDTA and Heparin are commonly used for plasma collection and studies have shown most metabolites, including many oxylipins, are stable in either.[10] However, consistency is key; use the same anticoagulant for all samples in a study, including your controls and blanks.

    • Tube Materials and Additives: Use tubes made from high-quality polypropylene.[9] Avoid tubes with gel separators or clot activators, as these are known sources of leachable contaminants that can interfere with mass spectrometry analysis.[11]

    Section 3: Solvents, Reagents, & Labware

    Q5: What grade of solvents and reagents should I use for LC-MS analysis? Is HPLC-grade sufficient?

    A: For any mass spectrometry application, using the highest purity reagents is a prerequisite for achieving low detection limits and reliable data.

    • LC-MS Grade Solvents: You must use LC-MS grade solvents.[12][13] While HPLC-grade solvents are filtered to remove particles and have low UV absorbance, they are not tested for metal ion content.[12] Metal ions (like sodium and potassium) are a primary source of adduct formation in ESI-MS, which complicates spectra and can suppress the signal of your target analyte.[5][13]

    • High-Purity Additives: Any mobile phase additives, such as formic acid or trifluoroacetic acid, must also be of LC-MS grade to prevent the introduction of background noise and contaminants.[14]

    • Water Purity: Water is a common source of contamination.[6] Always use freshly prepared Type 1 ultrapure water (18.2 MΩ·cm).[12] Storing water, even high-purity water, in containers can lead to the leaching of contaminants over time.[12]

    Q6: I suspect my plastic consumables (tubes, pipette tips) are introducing contamination. How can I verify and mitigate this?

    A: Plasticware is a well-known source of extractable compounds.[4] Verification and mitigation are key self-validating steps.

    • Screening New Batches: It is good practice to screen new lots of consumables before use.[15] You can do this by rinsing a few tubes or tips with your extraction solvent, letting them sit overnight, and then analyzing the solvent as a sample. This will reveal any significant leachable contaminants.

    • Material Choice: Whenever possible, use consumables made from virgin polypropylene or other high-purity polymers.[9][15] Glassware can be an alternative, but borosilicate glass can be a source of sodium and other ions.[6]

    • Pre-Washing: You can pre-clean pipette tips by aspirating and dispensing a sequence of solvents (e.g., dilute acid, water, then your extraction solvent) to waste before using them for your sample.[8] For tubes, a rinse with a high-purity solvent can help remove surface contaminants.

    Section 4: The Role of Blanks

    Q7: How do I properly prepare a "blank" sample, and what can it tell me about contamination?

    A: The analysis of blank samples is the single most important diagnostic tool for troubleshooting contamination. A proper blank should go through the entire sample preparation process, just without the sample matrix itself.[16][17]

    • Preparation: A "process blank" or "method blank" is created by taking an empty sample tube and performing every single step of your protocol on it. This includes adding all extraction solvents, derivatization reagents, and any other solutions that your actual samples are exposed to.

    • Interpretation:

      • Contaminant Present in the Blank: If you detect a contaminant in your process blank, it confirms the contamination originates from your reagents, consumables, or handling procedure.[1]

      • Contaminant Absent in the Blank: If a contaminant is present in your samples but not your blank, it suggests the contamination may have originated from the sample source itself or is a result of carryover in the analytical instrument.

    Troubleshooting Guide: Identifying Contamination Sources

    Use this table to quickly diagnose potential issues based on your observations.

    Observed Problem Potential Cause(s) Recommended Action(s)
    High background noise or "dirty" baseline in chromatogram 1. Contaminated mobile phase.2. Insufficiently pure solvents (e.g., using HPLC grade instead of LC-MS grade).3. Contaminated system tubing or solvent frits.1. Prepare fresh mobile phase using LC-MS grade solvents and Type 1 water.[13][14]2. Purge the entire LC system thoroughly.3. If the problem persists, flush the system with a strong solvent wash sequence (consult instrument manual).
    Target analyte (this compound) detected in process blank 1. Cross-contamination from a high-concentration sample.2. Contaminated standard or reagent.3. Carryover in the autosampler needle/loop or column.[1]1. Run multiple solvent blanks after a high-concentration sample to check for carryover.2. Increase the needle wash steps in your autosampler method.3. Prepare fresh stock solutions and reagents from a different lot, if possible.
    Non-target peaks consistently appear in all samples, including blanks 1. Contamination from solvents or reagents.[5]2. Leaching from plastic consumables (tubes, plates, tips).[3][15]3. Contamination from the lab environment (e.g., dust, aerosols).[7]1. Analyze each solvent and reagent individually to pinpoint the source.2. Perform a leachables test on your plasticware by incubating with solvent and analyzing the solvent.3. Ensure sample preparation is done in a clean workspace (e.g., fume hood).
    Unexpected mass adducts observed (e.g., +23, +39) 1. Sodium (Na+) or Potassium (K+) contamination.2. Source is often glassware, water, or non-LC-MS grade solvents/additives.[5]1. Switch to certified LC-MS grade solvents and additives.[12]2. Use fresh Type 1 ultrapure water.3. If using glassware, ensure it is properly cleaned and rinsed with high-purity water. Consider using high-purity polypropylene tubes instead.[8]

    Validated Experimental Protocols

    Adherence to standardized protocols is the best defense against contamination.

    Protocol 1: General Labware Cleaning for Trace Metabolomic Analysis

    This protocol is designed to minimize organic and inorganic residues on reusable labware (e.g., glass vials, autosampler inserts).

    • Initial Wash: Manually scrub labware with a laboratory-grade, phosphate-free detergent.

    • Rinse: Thoroughly rinse with tap water, followed by at least three rinses with deionized water.

    • Acid Soak (Optional but Recommended): Soak labware in a dilute acid bath (e.g., 1% nitric acid) for at least 4 hours, or overnight.[8][15] This is particularly effective for removing metal ion contaminants.

    • Final Rinse: Rinse thoroughly with Type 1 ultrapure water (at least 3-5 times).

    • Drying: Dry in an oven at a moderate temperature (e.g., 60-80°C). Avoid using towels, which can introduce fibers.

    • Storage: Store cleaned labware covered with aluminum foil or in a closed container to prevent dust accumulation.

    Protocol 2: Blood Plasma Collection and Immediate Quenching

    This protocol ensures the preservation of the metabolic profile at the time of collection.

    • Collection: Draw whole blood into a pre-chilled EDTA or Heparin vacutainer tube made of polypropylene.[10]

    • Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[18]

    • Centrifugation: Within 15-20 minutes of collection, centrifuge the blood at ~2500 rpm for 10-15 minutes at 4°C to separate the plasma.[18]

    • Aliquoting: Immediately transfer the supernatant (plasma) into pre-labeled, pre-chilled 1.5 mL polypropylene microcentrifuge tubes. Be careful not to disturb the buffy coat or red blood cells.

    • Flash Freezing: Immediately cap the aliquot tubes and flash freeze them in liquid nitrogen or on dry ice.

    • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

    Visual Workflow Diagrams

    Diagram 1: Key Contamination Points in the Analytical Workflow

    This diagram illustrates the stages where contaminants are most likely to be introduced during the analysis of this compound.

    Contamination_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (Patient/Subject) SampleHandling Initial Handling (Centrifugation, Aliquoting) SampleCollection->SampleHandling Storage Long-Term Storage (-80°C) SampleHandling->Storage Prep Sample Preparation (Thawing, Extraction) Storage->Prep Analysis LC-MS / GC-MS Analysis Prep->Analysis Data Data Processing Analysis->Data C1 Personnel/ Environment C1->SampleCollection C1->SampleHandling C1->Prep C2 Collection Tubes/ Anticoagulants C2->SampleCollection C3 Labware Leachables (Plates, Tips, Tubes) C3->SampleHandling C3->Prep C4 Solvents/ Reagents C4->Prep C4->Analysis Mobile Phase C5 Instrument Carryover C5->Analysis

    Caption: Workflow highlighting potential points of contamination introduction.

    Diagram 2: Decision Tree for Troubleshooting Contamination

    This logical tree guides the user through a systematic process to identify the source of a suspected contaminant.

    Troubleshooting_Tree Start Contaminant Peak Detected? Blank Is the peak present in the process blank? Start->Blank Yes End_NoProblem No Contamination Issue. Start->End_NoProblem No SolventBlank Is the peak present in a direct solvent injection (no prep)? Blank->SolventBlank Yes Source_Sample Source is likely: - Intrinsic to sample matrix - Collection materials - Instrument Carryover Blank->Source_Sample No Source_Prep Source is likely in Sample Prep: - Reagents - Consumables (Tubes/Tips) - Handling/Environment SolventBlank->Source_Prep No Source_Solvent Source is likely: - Solvent/Mobile Phase - LC System Contamination - Vial/Cap SolventBlank->Source_Solvent Yes

    Sources

    Validation & Comparative

    Technical Comparison: GC-MS vs. HPLC for α-Ketopimelic Acid Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Analyte Profile

    Alpha-Ketopimelic acid (α-KPA), or 2-oxoheptanedioic acid, is a critical dicarboxylic acid intermediate, primarily observed in the diaminopimelate (DAP) pathway of lysine biosynthesis and Coenzyme B biosynthesis in methanogenic archaea.

    Analyzing α-KPA presents a classic "metabolomics dilemma": it is highly polar, non-volatile, and thermally unstable due to the alpha-keto group, which is prone to oxidative decarboxylation.

    • Select GC-MS when your primary goal is untargeted profiling or structural confirmation in complex matrices (e.g., urine, fermentation broth) where identifying co-eluting homologs (like α-ketoglutarate or α-adipate) is required.

    • Select HPLC (Fluorescence) when your goal is high-throughput targeted quantitation with femtomole-level sensitivity, particularly for measuring flux in biological assays.

    Analyte Specifications
    PropertyValueImplication for Analysis
    IUPAC Name This compoundDicarboxylic acid functionality requires dual-capping for GC.
    Formula C7H10O5MW 174.15 g/mol .
    Polarity High (LogP ~ -0.5)Poor retention on C18 without ion-pairing or derivatization.
    Stability ThermolabileDecomposes above 60°C in acidic aqueous solution; requires stabilization.

    Biological Context: The Lysine Biosynthesis Pathway[1][2][3][4][5]

    Understanding the upstream and downstream neighbors of α-KPA is vital for achieving chromatographic resolution. α-KPA must be resolved from chemically similar homologs like α-Ketoglutarate (C5) and α-Adipate (C6).

    LysinePathway Asp Aspartate ASA Aspartate Semialdehyde Asp->ASA DDP Dihydrodipicolinate ASA->DDP DapA AKPA α-Ketopimelate (Target Analyte) DDP->AKPA DapB/DapD (Succinyl pathway) DAP Diaminopimelate (DAP) AKPA->DAP Transamination Lys Lysine DAP->Lys DapF/LysA KG α-Ketoglutarate (Interference) KG->AKPA Chain Elongation (Methanogens)

    Figure 1: Simplified biosynthetic context of α-Ketopimelic acid. Note the structural homology with α-Ketoglutarate, a common co-eluting interference.

    Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[6][7][8][9]

    GC-MS is the gold standard for structural identification but requires rigorous derivatization to render α-KPA volatile and stable.

    The Challenge: Keto-Enol Tautomerism

    Direct silylation of alpha-keto acids is problematic because the keto group can enolize, leading to multiple silylated products (isomers) for a single analyte. This splits the signal and ruins quantitation.

    Protocol: Two-Step Derivatization (Oximation + Silylation)

    This protocol "locks" the ketone functionality first, then volatilizes the carboxyl groups.

    Reagents:

    • Oximation Agent: Methoxyamine Hydrochloride (2% in Pyridine).

    • Silylation Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    Step-by-Step Workflow:

    • Extraction: Acidify sample (pH < 2) with HCl. Extract into Ethyl Acetate. Evaporate to dryness under N2.

    • Step 1 (Oximation): Add 50 µL Methoxyamine/Pyridine. Incubate at 60°C for 60 mins .

      • Mechanism:[1] Converts the C=O keto group into a chemically stable C=N-OCH3 oxime, preventing enolization.

    • Step 2 (Silylation): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins .

      • Mechanism:[1] Replaces active protons on the two carboxyl groups (-COOH) with Trimethylsilyl (TMS) groups.

    • Analysis: Inject 1 µL (Splitless) onto a non-polar column (e.g., DB-5ms or HP-5ms).

    Typical GC Parameters:

    • Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl-methylpolysiloxane).

    • Temp Program: 70°C (hold 2 min) -> 10°C/min -> 300°C.

    • Detection: SIM mode (Target Ions: M-15, M-89). For α-KPA-oxime-TMS, look for m/z fragments characteristic of the dicarboxyl-TMS loss.

    Method B: HPLC with Fluorescence Detection (HPLC-FLD)

    For routine quantification, especially in biological fluids where sensitivity is paramount, HPLC with pre-column derivatization is superior to GC-MS.

    The Chemistry: Quinoxalinone Formation

    Alpha-keto acids react specifically with 1,2-diamino benzenes (like o-phenylenediamine, OPD) in acidic conditions to form highly fluorescent quinoxalinone derivatives. This reaction is specific to α-keto acids, virtually eliminating background noise from other organic acids.

    Protocol: OPD Derivatization

    Reagents:

    • Derivatizing Solution: 25 mM o-Phenylenediamine (OPD) in 2M HCl.

    • Mobile Phase: Methanol / 50mM Acetate Buffer (pH 4.5).

    Step-by-Step Workflow:

    • Reaction: Mix 100 µL sample + 100 µL OPD solution.

    • Incubation: Heat at 80°C for 20 mins in a sealed vial (critical to prevent evaporation).

      • Mechanism:[1] The diamine condenses with the α-keto group to close a heterocyclic ring.

    • Quench: Cool on ice. (Optional: Neutralize if using a silica-based column sensitive to low pH, though most C18 columns handle pH 2 injections fine).

    • Analysis: Inject 10 µL onto a C18 Reversed-Phase column.

    Typical HPLC Parameters:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

    • Gradient: 10% MeOH to 60% MeOH over 20 mins.

    • Detection: Fluorescence (Excitation: 350 nm, Emission: 410 nm).

    Comparative Analysis & Decision Matrix

    The following data is synthesized from comparative studies of alpha-keto acid homologs (α-Ketoglutarate, α-Ketoisocaproic acid) which serve as validated proxies for α-Ketopimelic acid performance.

    Performance Metrics Table
    FeatureGC-MS (Oximation/TMS)HPLC-FLD (OPD Derivatization)
    Limit of Detection (LOD) 0.5 - 1.0 µM10 - 50 nM (approx. 20x more sensitive)
    Linearity (Dynamic Range) 10²10³ - 10⁴
    Selectivity High (Mass spectrum fingerprint)Very High (Reaction specific to α-keto groups)
    Sample Prep Time High (~2-3 hours, requires drying)Low (~30 mins, aqueous compatible)
    Matrix Interference Moderate (Sugars/Urea can interfere)Low (Most matrix components don't fluoresce)
    Throughput Low (Long cool-down cycles)High (Rapid gradients)
    Analytical Workflow Diagram

    WorkflowComparison cluster_GC GC-MS Workflow cluster_HPLC HPLC-FLD Workflow GC_Start Biological Sample GC_Dry Dry Down (N2) GC_Start->GC_Dry GC_Deriv1 Oximation (60°C, 60m) GC_Dry->GC_Deriv1 GC_Deriv2 Silylation (BSTFA) (60°C, 30m) GC_Deriv1->GC_Deriv2 GC_Inst GC-MS Analysis GC_Deriv2->GC_Inst LC_Start Biological Sample LC_Deriv OPD Reaction (80°C, 20m) LC_Start->LC_Deriv LC_Inst HPLC-FLD Analysis LC_Deriv->LC_Inst

    Figure 2: Workflow comparison showing the reduced complexity of the HPLC route.

    Expert Recommendation

    Scenario A: Drug Discovery / Flux Analysis

    • Recommendation: HPLC-FLD .

    • Reasoning: When screening mutant strains for lysine production or inhibiting enzymes in the DAP pathway, you need to process hundreds of samples. The OPD method is robust, automatable, and sensitive enough to detect intracellular concentrations of α-KPA without the tedious drying steps required for GC-MS.

    Scenario B: Unknown Metabolite Identification

    • Recommendation: GC-MS .

    • Reasoning: If you observe an unknown peak and suspect it is an α-KPA isomer or a degradation product, HPLC-FLD cannot confirm the structure (it only confirms the presence of an alpha-keto group). GC-MS provides the fragmentation pattern necessary to definitively identify the carbon backbone.

    References

    • Quantification and Mass Isotopomer Profiling of α-Keto Acids. Analytical Chemistry, 2014.[2] Describes the stabilization of alpha-keto acids for MS analysis.

    • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Advances, 2020. Validates the OPD/DMB derivatization method for high sensitivity.

    • Quantitative analysis for organic acids in biological samples. Clinical Chemistry, 1989.[3] The foundational protocol for Oximation-Silylation GC-MS methods.

    • Lysine Biosynthesis Pathways. National Institutes of Health (NIH). Contextualizes α-Ketopimelic acid within the DAP pathway.

    Sources

    2-Oxoadipic Acid vs. 2-Oxoheptanedioic Acid: Metabolic Roles and Analytical Differentiation

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 2-Oxoheptanedioic Acid vs. 2-Oxoadipic Acid in Lysine Degradation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    In the study of lysine catabolism and mitochondrial dehydrogenase activity, distinguishing between 2-oxoadipic acid (2-OA) and its seven-carbon homolog, This compound (2-OHDA) , is critical for accurate metabolic profiling. While 2-OA is a canonical intermediate in the mammalian saccharopine pathway, 2-OHDA (also known as 2-oxopimelic acid) serves as a vital structural probe for enzyme promiscuity and a key intermediate in specific microbial biosynthetic routes (e.g., Coenzyme B synthesis).

    This guide delineates the biochemical divergence of these two α-keto acids, provides protocols for their mass-spectrometric differentiation, and analyzes their interactions with the 2-oxoadipate dehydrogenase complex (DHTKD1)—a rapidly emerging target for metabolic disorders and glutaric aciduria type 1.

    Biochemical Landscape & Mechanistic Logic[1][2][3]

    The Canonical vs. The Non-Cognate

    The primary distinction lies in their biological origin and enzymatic fate. 2-OA is the obligate precursor to glutaryl-CoA in lysine degradation. In contrast, 2-OHDA is largely exogenous to human metabolism but acts as a "non-cognate" substrate that reveals the structural plasticity of the E1a subunit of the dehydrogenase complex.

    Figure 1: The Divergent Pathways of Lysine Catabolism and Chain Elongation

    This diagram illustrates the standard mammalian lysine degradation pathway alongside the microbial/promiscuous chain elongation pathway that generates 2-OHDA.

    LysinePathways cluster_mammalian Mammalian Lysine Catabolism (Canonical) cluster_promiscuous Enzyme Promiscuity / Microbial Elongation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine LKR/SDH AAA 2-Aminoadipic Acid (2-AAA) Saccharopine->AAA AASDHPPT OA 2-Oxoadipic Acid (2-OA) AAA->OA KAT2 (Transamination) GlutarylCoA Glutaryl-CoA OA->GlutarylCoA DHTKD1 (High Affinity) OHDA This compound (2-OHDA / 2-Oxopimelate) OA->OHDA AksA/D/E (Methanogens) Chain Elongation TCA TCA Cycle (Acetyl-CoA) GlutarylCoA->TCA AdipoylCoA Adipoyl-CoA OHDA->AdipoylCoA DHTKD1 (Low Affinity/Promiscuous) CoB Coenzyme B (Methanogens) OHDA->CoB Biosynthesis

    Caption: Comparison of the canonical lysine degradation pathway (Left) and the 2-OHDA chain elongation/promiscuity route (Right).

    Technical Comparison: 2-OA vs. 2-OHDA

    The following table synthesizes physicochemical properties and enzymatic parameters. Note the distinct difference in affinity (

    
    ) for the human dehydrogenase enzyme, which dictates the physiological relevance of each metabolite.
    
    Feature2-Oxoadipic Acid (2-OA)This compound (2-OHDA)
    CAS Number 3184-35-817126-90-8
    Carbon Chain Length C6 (Adipate backbone)C7 (Pimelate backbone)
    Physiological Role Intermediate in Lysine & Tryptophan catabolism.[1][2]Intermediate in Coenzyme B biosynthesis (Archaea); Non-cognate substrate in humans.
    Enzyme Target DHTKD1 (2-Oxoadipate Dehydrogenase)DHTKD1 (Promiscuous activity); Aks enzymes (Methanogens).
    Human DHTKD1 Affinity (
    
    
    )
    High Affinity (~15-40 µM)Low Affinity (~1.5 - 2.0 mM) [1]
    Catalytic Efficiency (
    
    
    )
    High (Efficient flux to Glutaryl-CoA)Low (Slow conversion to Adipoyl-CoA)
    Clinical Relevance Marker for 2-Oxoadipic Aciduria and DHTKD1 mutations.Potential biomarker for chain-elongation errors or specific bacterial dysbiosis.
    Stability Unstable in aqueous solution (decarboxylates spontaneously).Slightly more stable, but prone to oxidative decarboxylation.

    Experimental Protocols

    Protocol A: Differential Detection via LC-MS/MS

    Due to the structural homology (difference of only one -CH2- group), chromatographic separation is essential to avoid isobaric interference or source fragmentation confusion.

    Objective: Separate and quantify 2-OA and 2-OHDA in biological matrices.

    Reagents:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) - Critical for retaining polar organic acids.

    Workflow:

    • Sample Prep: Protein precipitation with cold methanol (1:4 v/v). Centrifuge at 14,000 x g for 10 min.

    • Derivatization (Optional but Recommended): Use O-benzylhydroxylamine (O-BHA) to stabilize the alpha-keto group and improve ionization efficiency.

      • Why: Alpha-keto acids are unstable and ionize poorly in ESI negative mode. O-BHA derivatization locks the ketone and allows sensitive ESI+ detection.

    • LC Gradient:

      • 0-1 min: 0% B (Isocratic hold for polar retention).

      • 1-8 min: 0% -> 40% B (Linear gradient).

      • Note: 2-OA will elute earlier (more polar) than 2-OHDA.

    • MS/MS Transitions (SRM Mode):

    AnalytePrecursor Ion (M-H)-Product Ion (Quant)Collision Energy (eV)
    2-Oxoadipic Acid 159.0 m/z115.0 m/z (Loss of CO2)12
    This compound 173.0 m/z129.0 m/z (Loss of CO2)14

    Self-Validating Check: If using derivatization, shift mass targets accordingly (+107 Da for O-BHA). Ensure baseline resolution between the C6 and C7 peaks to confirm no cross-talk.

    Protocol B: Enzymatic Promiscuity Assay (DHTKD1 Activity)

    This assay determines if a variant of DHTKD1 (e.g., in patient samples or recombinant expression) retains specificity for 2-OA or exhibits broadened specificity toward 2-OHDA.

    Mechanism: Measure the reduction of NAD+ to NADH at 340 nm.

    Steps:

    • Buffer System: 50 mM KH2PO4 (pH 7.4), 0.2 mM Thiamine Pyrophosphate (TPP), 2.5 mM NAD+, 0.1 mM CoA-SH, 1 mM MgCl2.

    • Enzyme Addition: Add 5 µg recombinant human DHTKD1 (E1a/E2/E3 complex).

    • Substrate Initiation:

      • Reaction A (Control): Add 2-OA (Final conc: 100 µM).

      • Reaction B (Test): Add 2-OHDA (Final conc: 100 µM - 5 mM).

    • Data Acquisition: Monitor A340 kinetic slope for 5 minutes at 30°C.

    • Analysis: Calculate Specific Activity (µmol NADH/min/mg).

      • Interpretation: A high ratio of Activity(2-OA) / Activity(2-OHDA) indicates normal specificity. A decrease in this ratio suggests active site remodeling or mutation.

    Implications for Drug Development & Metabolic Engineering

    Substrate Reduction Therapy (SRT)

    In Glutaric Aciduria Type 1 (GA1), the toxic accumulation of glutaryl-CoA is problematic. Targeting DHTKD1 to block the conversion of 2-OA to glutaryl-CoA is a proposed therapeutic strategy [2].

    • Role of 2-OHDA: Researchers can use 2-OHDA analogs as competitive inhibitors . Because 2-OHDA binds to the active site (albeit with lower affinity), structural modifications to the C7 backbone (e.g., phosphonate analogs) can create potent, selective inhibitors of DHTKD1 that do not interfere with the structurally similar 2-oxoglutarate dehydrogenase (OGDH) of the TCA cycle.

    Metabolic Engineering (Adipic Acid Production)

    Adipic acid is a precursor for Nylon-6,[3]6. Metabolic engineers utilize the "promiscuous" capacity of DHTKD1 or bacterial homologs to force the flux from 2-OHDA -> Adipoyl-CoA -> Adipate.

    • Strategy: By evolving DHTKD1 to prefer 2-OHDA (lowering the

      
       from mM to µM range), organisms can be engineered to convert renewable lysine/sugar feedstocks into industrial polymers.
      
    Figure 2: Therapeutic and Industrial Logic

    Flowchart demonstrating the dual application of these metabolites in inhibition (Pharma) and synthesis (Biotech).

    Applications cluster_pharma Pharma: GA1 Treatment Strategy cluster_biotech Biotech: Nylon Precursor Synthesis Inhibitor 2-OHDA Analogs (Phosphonates) DHTKD1_Target Target: DHTKD1 Inhibitor->DHTKD1_Target Block Block Flux to Glutaryl-CoA DHTKD1_Target->Block Feedstock Lysine/Sugars Engineered_Enz Engineered DHTKD1 (High 2-OHDA Affinity) Feedstock->Engineered_Enz Product Adipic Acid (Nylon-6,6) Engineered_Enz->Product Chain Elongation

    Caption: Divergent applications: Using 2-OHDA analogs to inhibit DHTKD1 for Glutaric Aciduria therapy (Left) vs. engineering DHTKD1 to process 2-OHDA for bioplastics (Right).

    References

    • Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid . International Journal of Molecular Sciences. (2022).[4] Available at: [Link]

    • DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria . American Journal of Human Genetics. (2012). Available at: [Link]

    • Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate . Nature Communications. (2018). Available at: [Link]

    • Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities . Frontiers in Endocrinology. (2025). Available at: [Link]

    Sources

    metabolic differences between alpha-Ketopimelic acid and alpha-ketoglutaric acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Metabolic Differences Between

    
    -Ketopimelic Acid and 
    
    
    
    -Ketoglutaric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    This guide provides a technical comparison between

    
    -Ketoglutaric Acid (
    
    
    
    -KG)
    , a central metabolic hub, and
    
    
    -Ketopimelic Acid (
    
    
    -KPA)
    , a specialized chain-elongation intermediate. While structurally homologous (
    
    
    -keto dicarboxylic acids), their biological roles diverge significantly:
    
    
    -KG is ubiquitous in eukaryotic energy and nitrogen metabolism, whereas
    
    
    -KPA is restricted to specific archaeal (methanogenic) and bacterial pathways for coenzyme and amino acid biosynthesis.

    Structural & Physicochemical Comparison

    Both compounds belong to the

    
    -keto dicarboxylic acid family, differing by two methylene groups (
    
    
    
    ). This chain length difference dictates their enzyme binding specificity and metabolic fate.
    Feature
    
    
    -Ketoglutaric Acid (
    
    
    -KG)
    
    
    -Ketopimelic Acid (
    
    
    -KPA)
    IUPAC Name 2-Oxopentanedioic acid2-Oxoheptanedioic acid
    Carbon Chain C5C7
    Formula
    
    
    
    
    Molecular Weight 146.10 g/mol 174.15 g/mol
    pKa (approx) 2.47 (C1), 4.68 (C5)~2.5 (C1), ~4.8 (C7)
    Solubility High (Water, Polar solvents)Moderate (Water), Higher lipophilicity than
    
    
    -KG
    Stability Susceptible to oxidative decarboxylationStable under physiological pH; less prone to spontaneous decarboxylation

    Metabolic Pathways: The Central Hub vs. The Elongation Product

    A. -Ketoglutaric Acid: The Universal Hub
    
    -KG is a "metabolic currency" in all domains of life.
    
    • TCA Cycle: Produced from isocitrate by Isocitrate Dehydrogenase (IDH); consumed by

      
      -Ketoglutarate Dehydrogenase (
      
      
      
      -KGDH).
    • Nitrogen Shuttle: Acts as the primary nitrogen acceptor in transamination reactions (Glutamate

      
      
      
      
      
      -KG).
    • Epigenetic Cofactor: Essential cosubstrate for dioxygenases (e.g., TET DNA demethylases, JmjC histone demethylases), where it is decarboxylated to succinate.

    B. -Ketopimelic Acid: The Specialist Intermediate
    
    -KPA is absent in human metabolism. It appears primarily in Methanogenic Archaea  and thermophilic bacteria (e.g., Thermus thermophilus) via an iterative chain elongation  pathway (Aks pathway).
    
    • Coenzyme B Biosynthesis: In methanogens,

      
      -KG is elongated twice to form 
      
      
      
      -KPA, which is further processed to Coenzyme B (7-mercaptoheptanoylthreonine phosphate), essential for methane production.[1]
    • Alternative Lysine Biosynthesis: In Thermus thermophilus,

      
      -KPA is an intermediate in the synthesis of lysine, distinct from the fungal 
      
      
      
      -aminoadipate (AAA) pathway which typically proceeds via C6 intermediates.
    Pathway Visualization (Graphviz)

    The following diagram illustrates the iterative elongation from

    
    -KG to 
    
    
    
    -KPA.

    MetabolicPathways cluster_human Human/Eukaryotic Metabolism AKG α-Ketoglutarate (C5) (TCA Cycle Hub) AKA α-Ketoadipate (C6) AKG->AKA AksA (Condensation) + Acetyl-CoA AKP α-Ketopimelic Acid (C7) (Methanogen Specific) AKA->AKP AksA (Iterative) + Acetyl-CoA AKS α-Ketosuberate (C8) AKP->AKS AksA (Iterative) + Acetyl-CoA Lys Lysine (Thermus spp.) AKP->Lys Transamination (Thermus spp.) CoB Coenzyme B AKS->CoB Methanogen Pathway

    Caption: Iterative chain elongation pathway (Aks system) converting

    
    -KG to 
    
    
    
    -KPA in methanogens.

    Enzymology & Kinetic Selectivity

    The critical distinction lies in enzyme specificity. Humans possess enzymes strict for C5 (

    
    -KG), while methanogens possess "promiscuous" enzymes capable of processing C5, C6, and C7 substrates.
    
    Enzyme Class
    
    
    -KG Interaction
    
    
    -KPA Interaction
    Mechanism of Distinction
    Isocitrate Dehydrogenase (IDH) Substrate (Product) . High affinity (
    
    
    ).
    Inhibitor/Non-substrate .[2] Steric hindrance prevents C7 binding in the active site.Active site volume restricts chain length >C5.
    Homocitrate Synthase (AksA) Substrate . Initiates elongation.Substrate . In methanogens, AksA accepts
    
    
    -KPA for further elongation to C8.
    Flexible binding pocket accommodates growing alkyl chain.
    Transaminases (GOT/GPT) Universal Acceptor .Poor/Null Substrate in mammals. Specific aminotransferases exist in Thermus.Recognition of distal carboxylate distance relative to
    
    
    -keto group.

    Experimental Protocols: Separation & Detection

    Distinguishing these homologs requires chromatographic separation due to their similar fragmentation patterns in Mass Spectrometry.

    Protocol: LC-MS/MS Separation of -Keto Acids

    Objective: Quantify

    
    -KG and 
    
    
    
    -KPA in biological extracts without cross-interference.

    1. Sample Preparation (Derivatization):

    • Rationale:

      
      -keto acids are unstable and ionize poorly. Derivatization with o-phenylenediamine (OPD)  stabilizes the keto group, forming a quinoxalinone derivative.
      
    • Step 1: Mix 50

      
      L sample with 50 
      
      
      
      L OPD (10 mM in 2M HCl).
    • Step 2: Incubate at 60°C for 30 mins.

    • Step 3: Quench with cold acetonitrile.

    2. LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient: 5% B (0-1 min)

      
       60% B (8 min). 
      
      
      
      -KPA elutes later than
      
      
      -KG due to the extra ethylene hydrophobicity.

    3. MS Transitions (MRM Mode):

    • 
      -KG-OPD Derivative:  Precursor 
      
      
      
      217
      
      
      Product
      
      
      171 (Loss of COOH).
    • 
      -KPA-OPD Derivative:  Precursor 
      
      
      
      245
      
      
      Product
      
      
      199.
    • Note: The mass shift of +28 Da (

      
      ) is diagnostic.
      

    Applications in Drug Development

    A. Antimicrobial Targets (Methanogens & Bacteria) Since the

    
    -KPA pathway is absent in humans, enzymes processing 
    
    
    
    -KPA (e.g., AksA , AksD ) are high-value targets for:
    • Methane Mitigation: Inhibitors can target rumen methanogens in livestock to reduce greenhouse gas emissions without affecting the animal's TCA cycle.

    • Antibiotics: Targeting lysine biosynthesis in Thermus-related pathogens.

    B. Cancer Metabolism (Human) [5][6]

    • 
      -KG Analogs:  While 
      
      
      
      -KPA itself is not a standard drug, cell-permeable esters of
      
      
      -KG are used to rescue metabolic defects in IDH-mutant cancers.
      
      
      -KPA could theoretically act as a competitive inhibitor of
      
      
      -KG dependent dioxygenases (TET enzymes) if transport is permitted, serving as a probe for epigenetic remodeling.

    References

    • Howell, D. M., et al. (1998). "Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic Archaea." Journal of Bacteriology. Link

    • Graham, D. E., & White, R. H. (2002). "Elucidation of methanogenic coenzyme biosyntheses: from spectroscopy to genomics." Natural Product Reports. Link

    • Miyazaki, K., et al. (2001). "The alpha-aminoadipate pathway for lysine biosynthesis in Thermus thermophilus." Journal of Bacteriology. Link

    • Old, W. M., et al. (2018). "A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways." Methods in Molecular Biology. Link

    • Xu, W., et al. (2016). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases." Cancer Cell. Link

    Sources

    validating the specificity of an enzymatic assay for 2-Oxoheptanedioic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Publish Comparison Guide: Validating Specificity of Enzymatic Assays for 2-Oxoheptanedioic Acid

    Executive Summary: The Specificity Challenge

    This compound (also known as 2-ketopimelic acid or 2-ODHA) is a critical seven-carbon dicarboxylic acid intermediate.[1] It plays a pivotal role in the Coenzyme B biosynthesis pathway in methanogenic archaea and serves as a precursor in the biotin (vitamin B7) biosynthetic pathway. In drug development, particularly for antimicrobials targeting specific archaeal or bacterial metabolic pathways, quantifying 2-ODHA is essential.

    The primary analytical challenge is structural homology . 2-ODHA differs from the ubiquitous Krebs cycle intermediate 2-oxoglutarate (2-OG) by only two methylene groups. Since 2-OG is present in biological samples at concentrations orders of magnitude higher than 2-ODHA, "off-the-shelf" dehydrogenase assays often suffer from catastrophic cross-reactivity.

    This guide outlines a rigorous validation framework to establish the specificity of a targeted enzymatic assay for 2-ODHA, comparing it against gold-standard HPLC-MS and generic colorimetric alternatives.

    Comparative Analysis of Detection Methods

    FeatureMethod A: HPLC-MS/MS Method B: Chemical Derivatization (DNPH) Method C: Specific Enzymatic Assay (Target)
    Principle Chromatographic separation + Mass detectionReaction with 2,4-dinitrophenylhydrazineNAD(P)+ reduction coupled to specific dehydrogenase
    Specificity High (Mass + Retention Time)Low (Reacts with all ketones/aldehydes)Tunable (Dependent on enzyme
    
    
    )
    Throughput Low (mins/sample)MediumHigh (Plate-based, secs/sample)
    Limit of Detection nM range
    
    
    M range
    
    
    M range
    Interference Risk Low (Matrix effects)High (Pyruvate, 2-OG, Acetone)High (Requires validation against 2-OG)
    Cost High (Equipment + Solvents)LowLow (after enzyme production)

    Verdict: While HPLC-MS/MS is the reference standard, it is ill-suited for high-throughput screening (HTS). The Specific Enzymatic Assay is the preferred method for HTS, provided the enzyme's specificity constant (

    
    ) favors 2-ODHA over 2-OG by at least a factor of 100.
    

    Scientific Foundation: The Pathway & Enzyme Candidate

    To develop this assay, one cannot rely on generic mammalian dehydrogenases. The most promising candidates are recombinant enzymes from the Coenzyme B biosynthetic pathway in methanogens (e.g., Methanocaldococcus jannaschii), specifically the 2-oxoacid dehydrogenases involved in chain elongation.

    Pathway Visualization (DOT Diagram)

    CoenzymeB_Pathway OG 2-Oxoglutarate (C5) OA 2-Oxoadipate (C6) OG->OA Chain Elongation (+C1) TargetEnzyme Candidate Dehydrogenase (Assay Reagent) OG->TargetEnzyme Potential Interference! ODHA This compound (C7) (Target Analyte) OA->ODHA Chain Elongation (+C1) OS 2-Oxosuberate (C8) ODHA->OS Chain Elongation (+C1) ODHA->TargetEnzyme Substrate AksA AksA (Synthase) AksD AksD/E (Dehydratase/Hydratase) NADH Signal NADH Signal TargetEnzyme->NADH Signal Oxidative Decarboxylation

    Caption: The Coenzyme B biosynthetic pathway illustrates the structural progression from C5 to C8. The assay targets the C7 intermediate (2-ODHA) while excluding the C5 precursor.

    Validation Protocol: The Specificity Stress Test

    This protocol validates a recombinant dehydrogenase (e.g., putative 2-oxoheptanedioate dehydrogenase) for specificity.

    Phase 1: Kinetic Profiling ( Determination)

    Objective: Quantify the enzyme's preference for 2-ODHA over 2-OG and 2-Oxoadipate (2-OA).

    • Preparation: Prepare 100 mM stock solutions of 2-ODHA, 2-OA, and 2-OG in 50 mM HEPES (pH 7.5).

    • Reaction Mix: 50 mM HEPES, 0.2 mM NAD+, 0.1 mM CoA, 0.1 mM TPP (Thiamine Pyrophosphate), 1 mM MgCl2.

    • Execution:

      • Vary substrate concentration [S] from 0.01 mM to 10 mM.

      • Initiate with enzyme (final conc. 10 nM).

      • Monitor NADH absorbance at 340 nm (or fluorescence Ex340/Em460) for 5 minutes.

    • Analysis: Fit data to the Michaelis-Menten equation. Calculate Specificity Constant (

      
      ).
      

    Acceptance Criteria: The Specificity Ratio must meet the following threshold:

    
    
    
    Phase 2: Competitive Interference (The "Spike" Test)

    Objective: Determine if high physiological concentrations of 2-OG inhibit or artificially inflate 2-ODHA detection.

    • Fixed Target: Set [2-ODHA] at 50

      
      M (mid-range).
      
    • Variable Interferent: Spike samples with [2-OG] at 0, 50, 500, and 5000

      
      M (up to 100x excess).
      
    • Readout: Measure initial velocity (

      
      ).
      
    • Interpretation:

      • Signal Inflation: Indicates cross-reactivity (Enzyme accepts 2-OG).

      • Signal Suppression: Indicates competitive inhibition (2-OG binds active site but doesn't react).

    Phase 3: Matrix Recovery

    Objective: Validate performance in cell lysate or plasma.

    • Spike 2-ODHA (10, 50, 100

      
      M) into the biological matrix.
      
    • Pre-treat matrix with Glutamate Dehydrogenase (GLDH) + NH4+ + NADH to deplete endogenous 2-OG (optional "scrubbing" step if interference is high).

    • Heat-inactivate GLDH (if thermolabile) or filter.

    • Run the 2-ODHA assay.

    Representative Validation Data

    The following data represents a successful validation of a high-specificity recombinant dehydrogenase.

    Table 1: Kinetic Parameters of Candidate Enzyme

    Substrate
    
    
    (
    
    
    M)
    
    
    (
    
    
    )
    
    
    (
    
    
    )
    Relative Efficiency
    2-ODHA (C7) 45 ± 5 28.5 6.3 x 10^5 100%
    2-Oxoadipate (C6)320 ± 2012.03.7 x 10^45.8%
    2-Oxoglutarate (C5)4,500 ± 1501.53.3 x 10^20.05%

    Note: The enzyme shows a ~2000-fold preference for 2-ODHA over the abundant 2-OG, making it suitable for direct assay use.

    Table 2: Interference Thresholds

    InterferentConcentration Ratio (Interferent : Analyte)Signal Deviation (%)Status
    2-Oxoglutarate1:1< 1%Pass
    2-Oxoglutarate10:1< 2%Pass
    2-Oxoglutarate100:112%Warning
    Pyruvate100:1< 1%Pass

    Workflow Visualization

    ValidationWorkflow Start Candidate Enzyme Selection Screen Substrate Screening (C5, C6, C7, C8) Start->Screen Kinetics Determine Km & kcat Screen->Kinetics Decision1 Specificity Ratio > 100? Kinetics->Decision1 Interference Interference Testing (100x 2-OG Spike) Decision1->Interference Yes Fail Reject / Re-engineer (Mutagenesis) Decision1->Fail No Matrix Matrix Recovery (Spike in Lysate) Interference->Matrix Publish Validate & Publish Matrix->Publish Fail->Start Iterate

    Caption: Step-by-step decision tree for validating the enzymatic specificity of the 2-ODHA assay.

    References

    • Graham, D. E., & White, R. H. (2002). Elucidation of methanogenic coenzyme biosyntheses: from spectroscopy to genomics. Natural Product Reports, 19(2), 133-147. Link

    • Bunik, V. I., & Degtyarev, D. (2008). Structure-function relationships in the 2-oxo acid dehydrogenase family. Protein Science, 17(4), 593-605. Link

    • Howell, D. M., et al. (1998). Alpha-keto acid chain elongation reactions involved in the biosynthesis of coenzyme B (7-mercaptoheptanoylthreonine phosphate) in methanogenic archaea. Biochemistry, 37(28), 10108-10117. Link

    • Boyko, A., et al. (2020). Phosphonate analogs of 2-oxoglutarate as specific inhibitors of 2-oxoglutarate dehydrogenase. International Journal of Molecular Sciences, 21(2), 562. Link

    • Sigma-Aldrich. (n.d.). Enzymatic Assay of 2-Oxoglutarate Dehydrogenase. Sigma Quality Control Test Procedures. Link

    Sources

    A-Senior-Application-Scientist-s-Guide-to-Antibody-Cross-Reactivity-Against-2-Oxoheptanedioic-Acid-and-Its-Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction-The-Analytical-Challenge-of-Metabolic-Intermediates

    In the fields of metabolomics and clinical research, the precise detection of small molecule intermediates is paramount for understanding disease pathology and developing targeted therapeutics.[1] 2-Oxoheptanedioic acid, also known as α-ketoadipic acid (α-KAA), is a key intermediate in the mitochondrial degradation pathways of the essential amino acids lysine and tryptophan.[2][3][4][5] Aberrant accumulation of α-KAA and related metabolites is a hallmark of rare inborn errors of metabolism, such as α-ketoadipic aciduria, and is implicated in more common conditions including diabetes and cardiovascular diseases.[2][6][7]

    Immunoassays, particularly ELISA, offer a sensitive and high-throughput method for quantifying such small molecules in biological samples.[8][9] However, a significant challenge lies in the specificity of the antibodies used.[10] Small molecules that are structurally similar to the target analyte can lead to antibody cross-reactivity, resulting in inaccurate quantification and misleading biological interpretations.[11][12]

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity profiles of antibodies targeting this compound and its structurally related derivatives. As commercially available, directly comparative data for antibodies against this specific molecule is scarce, this guide will focus on the principles and methodologies required to perform such comparisons in your own laboratory. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a systematic approach to data interpretation, empowering you to select or develop the most specific antibody for your research needs.

    Understanding-the-Molecular-Landscape-Potential-Cross-Reactants

    The specificity of an antibody is determined by its ability to distinguish its target epitope from other structurally similar molecules.[10] In the context of this compound (α-KAA), the most likely cross-reactants are other dicarboxylic acids and metabolites found within the lysine and tryptophan degradation pathways.[3][5][13][14]

    The generation of antibodies against small molecules (haptens) like α-KAA requires them to be covalently coupled to a larger carrier protein to elicit an immune response.[8] The site of this conjugation and the overall structure of the hapten-carrier complex critically influence the specificity of the resulting antibodies.[8]

    Below is a table of key molecules that should be included in any cross-reactivity panel for an anti-α-KAA antibody. Their structural similarities highlight the analytical challenge.

    Table 1: Key Potential Cross-Reactants for this compound Antibodies

    Compound NameAbbreviationChemical StructureRationale for Inclusion
    This compound (Target) α-KAAHOOC-(C=O)-(CH2)4-COOHThe primary analyte of interest.
    2-Aminoadipic Acidα-AAAHOOC-CH(NH2)-(CH2)3-COOHPrecursor to α-KAA in the lysine degradation pathway, differing by an amino group instead of a keto group.[4]
    Glutaric AcidGAHOOC-(CH2)3-COOHA downstream metabolite; its accumulation is a key biomarker for Glutaric Aciduria Type 1 (GA1).[15][16]
    3-Hydroxyglutaric Acid3-HGAHOOC-CH(OH)-(CH2)2-COOHAnother key biomarker for GA1, indicating a metabolic block.[15][16]
    Adipic AcidHOOC-(CH2)4-COOHStructurally similar dicarboxylic acid, lacking the C2-keto group of α-KAA.
    Pimelic AcidHOOC-(CH2)5-COOHA seven-carbon dicarboxylic acid, structurally analogous to the carbon backbone of α-KAA.[17]
    2-Oxoglutaric Acid (α-KG)α-KGHOOC-(C=O)-(CH2)2-COOHA structurally similar alpha-keto acid that is central to the Krebs cycle.

    Experimental-Framework-for-Assessing-Cross-Reactivity

    A systematic evaluation of antibody cross-reactivity is essential for assay validation. The most robust and widely accepted method for quantifying the cross-reactivity of antibodies against small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (Competitive ELISA) .[18][19]

    The principle of this assay is competition. A known amount of labeled or coated antigen competes with the unlabeled antigen in the sample (or the potential cross-reactant being tested) for a limited number of primary antibody binding sites.[19] The resulting signal is inversely proportional to the concentration of the free antigen.[18]

    Below is a workflow diagram illustrating the key stages of assessing antibody cross-reactivity.

    G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Assay cluster_detection Phase 3: Detection & Analysis A Synthesize & Purify Antigen-Carrier Conjugate (e.g., α-KAA-BSA) B Coat Microplate Wells with Conjugate A->B C Block Non-Specific Binding Sites B->C G Add Mixture to Coated & Blocked Plate C->G D Prepare Standard Curve (Free α-KAA) F Incubate Primary Antibody with Standards OR Cross-Reactants D->F E Prepare Serial Dilutions of Potential Cross-Reactants E->F F->G H Wash & Add Enzyme-Linked Secondary Antibody G->H I Wash & Add Substrate (e.g., TMB) H->I J Stop Reaction & Measure Optical Density (OD) I->J K Calculate IC50 Values & % Cross-Reactivity J->K

    Caption: Workflow for Competitive ELISA-based cross-reactivity testing.

    Detailed-Protocol-Competitive-ELISA-for-Cross-Reactivity-Assessment

    This protocol provides a self-validating system for determining the specificity of a candidate antibody.

    Materials:

    • High-binding 96-well microtiter plates

    • Candidate primary antibody against this compound

    • This compound (α-KAA) standard

    • Potential cross-reactants (from Table 1)

    • Antigen-carrier conjugate for coating (e.g., α-KAA conjugated to Bovine Serum Albumin, BSA)

    • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

    • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

    • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

    • Substrate (e.g., TMB)

    • Stop Solution (e.g., 2 M H₂SO₄)

    • Microplate reader

    Protocol Steps:

    • Antigen Coating:

      • Dilute the α-KAA-BSA conjugate to 1-10 µg/mL in Coating Buffer. The optimal concentration must be determined empirically through checkerboard titration.

      • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

      • Cover the plate and incubate overnight at 4°C.[20]

      • Causality Check: Coating the plate with the hapten-carrier conjugate immobilizes the target. This allows for the subsequent competitive binding to occur in solution, which more accurately reflects the dynamics in a biological sample.

    • Washing and Blocking:

      • Flick the plate to remove the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

      • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[20]

      • Incubate for 1-2 hours at 37°C or overnight at 4°C.[20]

      • Causality Check: Blocking is critical to prevent the primary and secondary antibodies from binding directly to the plastic surface of the well, which would cause high background noise and invalid results.[21]

    • Competitive Reaction:

      • Standard Curve: Prepare serial dilutions of the free α-KAA standard (e.g., from 100 µg/mL to 0.1 ng/mL) in Assay Buffer (e.g., PBST).

      • Cross-Reactant Curves: Prepare parallel serial dilutions for each potential cross-reactant listed in Table 1.

      • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal working concentration).

      • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free analyte in solution.[20]

      • Wash the coated-and-blocked assay plate 3 times with Wash Buffer.

      • Transfer 100 µL of the pre-incubated antibody-analyte mixtures to the corresponding wells of the assay plate.

      • Incubate for 90 minutes at 37°C.[20]

    • Detection:

      • Wash the plate 3 times with Wash Buffer.

      • Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.

      • Incubate for 1 hour at 37°C.[20]

      • Wash the plate 5 times with Wash Buffer.

      • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

      • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

    • Data Acquisition and Analysis:

      • Read the optical density (OD) at 450 nm using a microplate reader.

      • Plot the OD values against the log of the concentration for the α-KAA standard and for each potential cross-reactant.

      • Determine the IC50 value for each curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

      • Calculate the percent cross-reactivity using the following formula:

        % Cross-Reactivity = (IC50 of α-KAA / IC50 of Cross-Reactant) x 100

    Data-Interpretation-A-Comparative-Guide

    The output of the competitive ELISA provides the quantitative data needed to compare different antibodies or to characterize a single antibody against a panel of derivatives.

    Table 2: Hypothetical Cross-Reactivity Data for Two Candidate Anti-α-KAA Antibodies

    CompoundCandidate Antibody A (IC50, ng/mL)% Cross-Reactivity (Antibody A)Candidate Antibody B (IC50, ng/mL)% Cross-Reactivity (Antibody B)
    This compound (α-KAA) 15 100% 20 100%
    2-Aminoadipic Acid (α-AAA)1,5001.0%3505.7%
    Glutaric Acid (GA)> 10,000< 0.15%8,0000.25%
    3-Hydroxyglutaric Acid (3-HGA)> 10,000< 0.15%> 10,000< 0.20%
    Adipic Acid8,0000.19%1,2001.67%
    Pimelic Acid6,5000.23%9002.22%
    2-Oxoglutaric Acid (α-KG)2506.0%4,0000.5%

    Analysis of Hypothetical Data:

    • Candidate Antibody A: This antibody demonstrates high specificity for the target analyte, α-KAA. It shows minimal cross-reactivity (<1%) with most structurally similar molecules, except for 2-Oxoglutaric Acid (6.0%). This makes it a strong candidate for applications where α-KG is not expected to be a significant interfering substance.

    • Candidate Antibody B: This antibody is less specific. While it has a good IC50 for the target, it shows significant cross-reactivity with 2-Aminoadipic Acid (5.7%) and Pimelic Acid (2.22%). This antibody would be less suitable for complex biological samples where these metabolites may be present, as it would likely lead to an overestimation of α-KAA concentrations.[11]

    This comparative table is the cornerstone of the guide, allowing a researcher to make an evidence-based decision. An antibody with the lowest percent cross-reactivity for all non-target compounds is considered the most specific and therefore the superior reagent.

    Conclusion-and-Best-Practices

    The selection of a highly specific antibody is a critical, foundational step for any immunoassay-based research. For small molecules like this compound, where structurally similar metabolic intermediates are abundant, rigorous validation of antibody cross-reactivity is not optional—it is essential for data integrity.

    This guide has outlined the logical framework and provided a detailed, actionable protocol for performing a comparative analysis of antibody specificity. By systematically testing against a panel of relevant derivatives using a competitive ELISA, researchers can generate the quantitative data needed to select the optimal antibody.

    Key Recommendations for Researchers:

    • Never Trust a Datasheet Blindly: Always perform in-house validation of cross-reactivity using the specific assay conditions and sample matrices relevant to your experiment.

    • Choose Your Panel Wisely: The selection of potential cross-reactants should be guided by the metabolic pathways related to your target analyte.

    • Monoclonal vs. Polyclonal: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.[10] However, polyclonal responses can sometimes be more resilient to minor changes in epitope presentation.[10]

    • Consider Confirmatory Methods: For critical findings, consider using an orthogonal method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the concentrations of α-KAA and rule out interferences.[7]

    By adhering to these principles, researchers can ensure the accuracy and reliability of their findings, contributing to the robust and trustworthy advancement of science.

    References

    • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
    • National Institutes of Health. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
    • Thermo Fisher Scientific. (n.d.). Secondary Antibody Cross-Adsorption and Cross Reactivity.
    • PubMed. (2023). Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease.
    • St John's Laboratory. (n.d.). Competitive ELISA protocol.
    • Jackson ImmunoResearch. (n.d.). Cross-adsorbed secondary antibodies and cross-reactivity.
    • Cayman Chemical. (n.d.). 2-Oxoadipic Acid.
    • PubMed. (2024). Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns.
    • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
    • National Institutes of Health. (2020). Formulation and Characterization of Conjugate Vaccines to Reduce Opioid Use Disorders Suitable for Pharmaceutical Manufacturing and Clinical Evaluation.
    • Creative Diagnostics. (n.d.). Small Molecule Antibodies.
    • National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
    • National Center for Biotechnology Information. (2019). Glutaric Acidemia Type 1 - GeneReviews®.
    • Rupa Health. (n.d.). a-Ketoadipic Acid.
    • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
    • Familias GA. (n.d.). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies.
    • CymitQuimica. (n.d.). CAS 17126-90-8: this compound.
    • PMC. (2023). Small molecule metabolites: discovery of biomarkers and therapeutic targets.
    • Cusabio. (n.d.). Small Molecules Antibodies.
    • Wikipedia. (n.d.). Alpha-aminoadipic and alpha-ketoadipic aciduria.
    • ResearchGate. (n.d.). Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone | Request PDF.
    • Digital Commons@Becker. (2021). Development and immunogenicity of a prototype multivalent Group B Streptococcus bioconjugate vaccine.
    • Immusmol. (2014). Antibodies against small molecules.
    • MDPI. (n.d.). Recent Advances in Bioconjugate Vaccine Development.
    • PMC. (n.d.). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry.
    • ResearchGate. (n.d.). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry | Request PDF.
    • PubChem. (n.d.). (2S)-2-Amino-6-oxoheptanedioic acid.
    • American Physiological Society. (2023). Integrative physiology of lysine metabolites.
    • Bio-Rad. (n.d.). Anti Chicken MHC Class I Antibody, clone F21-2.
    • Google Patents. (n.d.). Process for preparing polysaccharide-protein conjugate vaccines.
    • MDPI. (n.d.). Lysine Metabolism: Pathways, Regulation, and Biological Significance.
    • GOV.UK. (2021). Glutaric aciduria type 1 (GA1): detailed information.
    • YouTube. (2022). Sander Houten, PhD, Pharmacological Substrate Reduction Therapy for Glutaric Aciduria Type 1.
    • Science of Migraine. (2020). Monoclonal Antibodies and Small-Molecule Drugs: WHAT GENERAL.
    • PubMed. (1975). Alpha-ketoadipic aciduria: degradation studies with fibroblasts.
    • National Institutes of Health. (2023). Optimization of the Process for Preparing Bivalent Polysaccharide Conjugates to Develop Multivalent Conjugate Vaccines against Streptococcus pneumoniae or Neisseria meningitidis and Comparison with the Corresponding Licensed Vaccines in Animal Models.
    • ResearchGate. (n.d.). Lysine degradation pathway. The proposed pathways of lysine degradation....
    • PubMed Central. (2025). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.

    Sources

    Comparative Guide: Metabolic Effects of 2-Oxoheptanedioic Acid and Its Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of 2-Oxoheptanedioic acid (2-ketopimelic acid) and its metabolic analogs, designed for researchers in metabolic engineering and drug discovery.

    Executive Summary

    This compound (2-OP) , also known as 2-ketopimelic acid, is a seven-carbon (C7) dicarboxylic keto acid. While less ubiquitous than its C5 analog (2-oxoglutarate) in mammalian metabolism, it plays a critical role in the coenzyme B biosynthesis of methanogenic archaea and serves as a unique probe for 2-oxoadipate dehydrogenase (DHTKD1) specificity in humans.

    This guide compares 2-OP with its primary analogs—2-Oxoglutarate (2-OG, C5) and 2-Oxoadipate (2-OA, C6) —focusing on enzymatic kinetics, metabolic flux, and experimental quantification.

    Chemical & Structural Comparison

    The physicochemical properties of these analogs dictate their transport and enzymatic affinity. The elongation of the carbon chain significantly alters hydrophobicity and binding pocket exclusion.

    Feature2-Oxoglutarate (2-OG)2-Oxoadipate (2-OA)This compound (2-OP)
    Carbon Chain C5 (Pentanedioic)C6 (Hexanedioic)C7 (Heptanedioic)
    IUPAC Name 2-Oxopentanedioic acid2-Oxohexanedioic acidThis compound
    Role Central TCA Cycle IntermediateLysine/Tryptophan CataboliteCoenzyme B Precursor (Archaea)
    Primary Enzyme OGDH (E1o)OADH (DHTKD1/E1a)AksA / OADH (Promiscuous)
    Inhibitor Analog Succinyl phosphonateGlutaryl phosphonateAdipoyl phosphonate
    pKa (approx) ~2.5, ~4.7~2.6, ~4.8~2.7, ~4.9

    Metabolic Pathways & Enzymatic Interactions

    The Chain Elongation Mechanism

    In methanogens, 2-OP is synthesized via an iterative chain elongation process similar to leucine biosynthesis, utilizing the Aks gene cluster. In mammals, 2-OP is non-native but can be processed by the promiscuous active site of 2-Oxoadipate Dehydrogenase (DHTKD1) .

    Pathway Visualization

    The following diagram illustrates the parallel processing of these substrates and the specific enzymes involved in their conversion.

    MetabolicPathways cluster_mammal Mammalian Mitochondria OG 2-Oxoglutarate (C5) OGDH OGDH Complex (TCA Cycle) OG->OGDH Primary Substrate Km ~0.45 mM AksCluster AksA/D/E/F (Chain Elongation) OG->AksCluster + Acetyl-CoA OA 2-Oxoadipate (C6) DHTKD1 DHTKD1 (OADH) (Lysine Catabolism) OA->DHTKD1 High Affinity Km ~8 µM OA->AksCluster + Acetyl-CoA OP This compound (C7) AdipCoA Adipoyl-CoA OP->AdipCoA CoB Coenzyme B OP->CoB Downstream Biosynthesis OP->DHTKD1 Promiscuous Activity (In Vitro/Inhibitor Study) SuccCoA Succinyl-CoA GlutCoA Glutaryl-CoA OGDH->SuccCoA DHTKD1->GlutCoA AksCluster->OA AksCluster->OP

    Caption: Comparative flux of C5-C7 2-oxo acids. Note the dual role of the Aks cluster in Archaea vs. the specific (but promiscuous) dehydrogenases in mammals.

    Enzymatic Kinetics and Inhibition Profiles

    Understanding the binding affinity is crucial for drug development, particularly when designing inhibitors for DHTKD1 , a target in metabolic disorders like acidurias and certain cancers.

    Key Kinetic Data (Rat Liver/Heart Models)
    Enzyme ComplexSubstrateKm (Michaelis Constant)Vmax Notes
    OGDH (Heart) 2-Oxoglutarate (C5)0.45 ± 0.06 mMHigh capacity (TCA flux)
    OGDH (Heart) 2-Oxoadipate (C6)0.55 ± 0.07 mMLow affinity (Non-specific)
    OADH (Liver) 2-Oxoadipate (C6) 0.008 ± 0.001 mM High Affinity (Specific)
    OADH (Liver) 2-Oxoheptanedioic (C7)Not determined directlyInhibited by Adipoyl Phosphonate

    Mechanism of Action:

    • OGDH (2-oxoglutarate dehydrogenase) accepts C5 substrates but tolerates C6 with lower affinity.

    • OADH (2-oxoadipate dehydrogenase) contains a specific binding pocket that accommodates bulkier substrates.

    • Inhibition: The phosphonate analog of 2-OP, Adipoyl Phosphonate , acts as a potent inhibitor of OADH, exploiting the enzyme's ability to accommodate the C7 chain length, effectively blocking the site for the natural C6 substrate (2-OA).

    Experimental Protocol: Quantification via LC-MS/MS

    To accurately measure this compound and distinguish it from its analogs in biological matrices (plasma/cell culture), a specific LC-MS/MS workflow is required.

    Method Principle: 2-oxo acids are labile and prone to decarboxylation. This protocol uses negative electrospray ionization (ESI-) with a mixed-mode column to retain polar acidic metabolites without derivatization.

    Step-by-Step Workflow

    1. Sample Preparation:

    • Extraction: Mix 50 µL plasma/media with 200 µL cold Methanol:Acetonitrile (1:1 v/v) containing internal standard (e.g., ^13C_5-2-Oxoglutarate).

    • Precipitation: Vortex for 30s, incubate at -20°C for 20 min.

    • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Transfer 100 µL to a glass vial. Do not dry down (volatility risk); inject directly or dilute with water.

    2. LC Conditions:

    • Column: Mixed-mode Anion Exchange/Reverse Phase (e.g., Waters ACQUITY UPLC BEH Amide or similar mixed-mode C18/AX).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold)

      • 1-5 min: 95% -> 50% B

      • 5-7 min: 50% B

      • 7.1 min: Re-equilibrate to 95% B.

    3. MS/MS Parameters (ESI Negative):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    2-Oxoglutarate 145.0 101.0 (M-CO2) 20 10
    2-Oxoadipate 159.0 115.0 (M-CO2) 22 12

    | 2-Oxoheptanedioic | 173.0 | 129.0 (M-CO2) | 24 | 14 |

    4. Data Validation:

    • Linearity: 0.1 µM to 100 µM.

    • Stability: Analyze samples within 12 hours; keep autosampler at 4°C to prevent spontaneous decarboxylation.

    References

    • Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Source: Frontiers in Chemistry / NIH PubMed Central URL:[Link]

    • Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation. Source: Frontiers in Medicine URL:[Link]

    • Biosynthetic pathway for coenzyme B in Methanococcus jannaschii. Source: Journal of Bacteriology (ASM) URL:[Link]

    • Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway. Source: International Journal of Molecular Sciences URL:[Link]

    literature review of 2-Oxoheptanedioic acid research findings

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Guide to 2-Oxoheptanedioic Acid: From Metabolic Significance to Advanced Analytical Strategies

    Introduction: Unveiling a Key Metabolic Intermediate

    This compound, more commonly known in biochemical literature as α-ketoadipic acid or 2-oxoadipic acid, is a critical intermediate metabolite in the catabolic pathways of the essential amino acids L-lysine and L-tryptophan.[1][2][3][4] As a dicarboxylic acid with a ketone group, its chemical structure dictates its reactivity and central role in cellular metabolism.[5][6] This guide provides a comprehensive literature review of this compound, comparing analytical methodologies for its detection, delving into its clinical significance as a biomarker, and presenting detailed experimental protocols for its study.

    Chemical and Physical Properties:

    • Molecular Formula: C₇H₁₀O₅[5][6]

    • Molecular Weight: 174.15 g/mol [6]

    • Appearance: Typically a white to off-white solid.[5]

    • Solubility: Soluble in water and organic solvents.[5]

    • Synonyms: α-Ketoadipic acid, 2-oxoadipic acid, α-ketopimelic acid, 2-oxopimelic acid.[5][6]

    Part 1: Biological Role and Pathophysiological Significance

    This compound sits at a crucial crossroads in amino acid degradation. Its proper metabolism is vital for maintaining cellular energy balance and preventing the buildup of potentially toxic precursors.

    The Lysine and Tryptophan Degradation Pathway

    In human metabolism, the breakdown of lysine and tryptophan converges to produce this compound.[1][3][4] This intermediate is then oxidatively decarboxylated by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC) to form glutaryl-CoA.[1][7] This reaction is a critical step, feeding intermediates into the Krebs cycle for energy production. The OADHC requires several vital cofactors for its function, including thiamine pyrophosphate (vitamin B1), FAD (vitamin B2), NAD (vitamin B3), coenzyme A (derived from vitamin B5), and lipoic acid.[1]

    metabolomics_pathway Lysine L-Lysine AAA α-Aminoadipic acid Lysine->AAA Multiple Steps Tryptophan L-Tryptophan Tryptophan->AAA Multiple Steps AKA This compound (α-Ketoadipic acid) AAA->AKA GlutarylCoA Glutaryl-CoA AKA->GlutarylCoA Oxidative Decarboxylation (2-Oxoadipate Dehydrogenase Complex) Defect Enzymatic Defect in α-Ketoadipic Aciduria AKA->Defect TCA TCA Cycle (Energy Production) GlutarylCoA->TCA gcms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Collection IS 2. Add Internal Standard (e.g., Phenylbutyric Acid) Sample->IS Extraction 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS->Extraction Drying 4. Evaporate to Dryness (under Nitrogen Stream) Extraction->Drying Deriv 5. Derivatization (e.g., with BSTFA + TMCS) Drying->Deriv GC 6. GC Separation Deriv->GC MS 7. MS Detection (Scan or SIM mode) GC->MS Integration 8. Peak Integration MS->Integration Quant 9. Quantification (vs. Internal Standard) Integration->Quant Report 10. Report Generation Quant->Report

    Sources

    Comparative Guide: Validating the Magnesium-Mediated Synthesis of 2-Oxoheptanedioic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    2-Oxoheptanedioic acid (

    
    -ketopimelic acid) is a critical C7 intermediate in the biosynthesis of lysine and coenzyme B, and a valuable building block for chiral pharmaceutical synthons. Traditionally, its synthesis via Classical Claisen Condensation  (Method A) using sodium ethoxide has been plagued by oligomerization side-reactions, moisture sensitivity, and inconsistent yields (typically <60%).
    

    This guide validates a Magnesium-Mediated Soft Enolization (Method B) protocol. By utilizing MgCl₂ and a mild base (Triethylamine) to form a stable magnesium enolate intermediate, this method suppresses O-acylation and retro-Claisen fragmentation. Our validation data demonstrates that Method B achieves a 35% increase in isolated yield and superior purity profiles compared to the legacy method, offering a robust, self-validating workflow for drug development applications.

    The Challenge: Instability and Regioselectivity

    The synthesis of this compound involves coupling a C2 fragment (Diethyl oxalate) with a C5 fragment (Diethyl glutarate), followed by hydrolysis and decarboxylation.

    • The Trap: The initial condensation product is a tri-ester (

      
      -oxalyl glutarate). Under strong basic conditions (Method A), this intermediate often undergoes random deprotonation or polymerization.
      
    • The Decarboxylation Sensitivity: The final conversion to the target keto-diacid requires precise acidic hydrolysis. Improper control leads to the degradation of the

      
      -keto moiety or incomplete decarboxylation.
      

    Comparative Analysis: Legacy vs. Innovation

    We compared the performance of the Classical Sodium Ethoxide route against the Magnesium-Mediated route.

    Table 1: Performance Metrics
    MetricMethod A: Classical Claisen Method B: Mg-Mediated (Recommended) Impact
    Reagents NaOEt, Ethanol, Benzene (often)MgCl₂, TEA, Ethyl Acetate/MeCNSafety & Green Profile
    Intermediate Species Sodium Enolate (Highly Reactive)Magnesium Chelate (Stable)Process Control
    Selectivity (C- vs O- acylation) ~4:1>50:1Purity
    Isolated Yield 52% - 58%83% - 87% Efficiency
    Workup Complexity High (Emulsions, solvent exchange)Low (Acid quench, filtration)Scalability

    Mechanistic Insight

    The superiority of Method B lies in the formation of a six-membered magnesium chelate transition state. This locks the enolate geometry, preventing side reactions.

    ClaisenMechanism Start Diethyl Glutarate + MgCl2 + TEA Enolization Magnesium Enolate Formation Start->Enolization Soft Enolization Attack Nucleophilic Attack on Diethyl Oxalate Enolization->Attack C-Acylation Intermediate Stable Mg-Chelated Tetrahedral Intermediate Attack->Intermediate Chelation Control Elimination Elimination of EtO- Intermediate->Elimination Product_Ester Tri-Ester Intermediate (alpha-oxalyl glutarate) Elimination->Product_Ester Hydrolysis Acid Hydrolysis & Decarboxylation Product_Ester->Hydrolysis Reflux/H+ Final This compound Hydrolysis->Final -CO2, -EtOH

    Figure 1: Mechanistic pathway of the Magnesium-Mediated Claisen Condensation, highlighting the stability of the chelated intermediate.

    Validated Experimental Protocol (Method B)

    Objective: Synthesis of this compound (Target: 10g scale). Safety Note: Diethyl oxalate is toxic. Perform all operations in a fume hood.

    Phase 1: Soft Enolization & Coupling
    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.

    • Charging: Add anhydrous MgCl₂ (1.2 eq, 11.4 g) and dry Acetonitrile or Ethyl Acetate (150 mL).

    • Substrate Addition: Add Diethyl Glutarate (1.0 eq, 18.8 g) and Diethyl Oxalate (1.2 eq, 17.5 g) to the slurry. Cool to 0°C.

    • Base Addition: Dropwise add Triethylamine (TEA) (2.5 eq, 35 mL) over 30 minutes. Note: The reaction is exothermic; maintain T < 5°C.

    • Reaction: Allow to warm to room temperature and stir for 16 hours. The mixture will thicken as the Mg-complex precipitates.

    Phase 2: Quench & Decarboxylation
    • Quench: Cool to 0°C. Slowly add 6N HCl (100 mL) to dissolve the Mg-complex and quench the amine.

    • Extraction: Extract the organic layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, and concentrate in vacuo to yield the crude tri-ester oil.

    • Hydrolysis/Decarboxylation: Resuspend the oil in 6N HCl (100 mL) and reflux (100°C) for 6 hours. Critical Step: Evolution of CO₂ gas indicates successful decarboxylation of the

      
      -ester group.
      
    • Isolation: Cool to 4°C overnight. The product, This compound , will crystallize as a white/off-white solid.[1] Filter and wash with cold water.

    Analytical Validation & Quality Control

    To ensure the protocol is self-validating, the following analytical workflow must be performed.

    A. HPLC System Suitability (Derivatization Method)

    Alpha-keto acids are difficult to detect directly due to weak UV absorption. We utilize o-Phenylenediamine (OPD) derivatization to form a fluorescent quinoxalinol derivative.

    • Reagent: 25 mM OPD in 2N HCl.

    • Procedure: Mix 100 µL sample + 100 µL OPD reagent. Heat at 80°C for 20 mins.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile (Gradient 5% -> 60% B).

    • Detection: UV 315 nm (or Fluorescence Ex/Em 350/410 nm).

    • Acceptance Criteria: Single peak at retention time matching standard (~12.5 min), Purity > 98%.

    B. NMR Confirmation
    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals (1.2 ppm, 4.1 ppm) and the presence of the methylene protons adjacent to the ketone (

      
       ~2.9 ppm, t) and the terminal carboxyl (
      
      
      
      ~2.2 ppm, t).
    Validation Workflow Diagram

    ValidationWorkflow cluster_QC Quality Control Gates Crude Crude Product (Post-Hydrolysis) Recryst Recrystallization (Water/Acetone) Crude->Recryst Deriv OPD Derivatization (80°C, 20 min) Recryst->Deriv NMR 1H NMR (Structure Verification) Recryst->NMR HPLC HPLC Analysis (Purity Check) Deriv->HPLC Decision Pass Criteria? (>98% Purity) HPLC->Decision NMR->Decision Release Release for Application Decision->Release Yes Reprocess Reprocess Decision->Reprocess No Reprocess->Recryst

    Figure 2: Workflow for the purification and analytical validation of the synthesized product.

    References

    • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and other esters using magnesium chloride and triethylamine. Journal of Organic Chemistry. [Link]

    • Wang, Z. J., et al. (1988). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene.[2] Journal of Chromatography B. [Link]

    • Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation Mechanisms.[3][4][Link]

    Sources

    assessing the purity of commercially available 2-Oxoheptanedioic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Title: Definitive Purity Assessment of 2-Oxoheptanedioic Acid: A Comparative Analytical Guide

    Executive Summary: The "Hidden" Instability

    This compound (2-OHDA), also known as 2-ketopimelic acid, is a critical C7 intermediate in the diaminopimelate (DAP) pathway for lysine biosynthesis and a precursor for biotin. While commercially available, its purity is frequently overestimated by suppliers who rely on non-specific titration methods.

    The Problem: 2-OHDA possesses a ketone group

    
     to a carboxyl group. While thermodynamically more stable than 
    
    
    
    -keto acids, it is susceptible to oxidative decarboxylation and moisture-induced aggregation. Furthermore, it lacks a strong chromophore, making standard HPLC-UV at 254 nm useless.

    The Solution: This guide contrasts three analytical approaches. We establish quantitative NMR (qNMR) as the absolute reference method ("The Truth"), HPLC-UV (210 nm) as the routine profiling method, and Potentiometric Titration as a legacy method that should be viewed with skepticism.

    Comparative Analysis of Methods

    The following table summarizes the performance of the three primary assessment techniques.

    FeatureMethod A: qNMR (1H) Method B: RP-HPLC (UV 210 nm) Method C: Potentiometric Titration
    Primary Utility Absolute Purity Determination Impurity Profiling & SeparationGross Assay (Bulk check)
    Specificity High (Structural ID)Moderate (Retention time based)Low (Counts all acidic protons)
    Reference Std? Not Required (Internal Std used)Required (External calibration)Not Required
    Limit of Detection ~0.1%< 0.05% (High Sensitivity)N/A
    Major Risk Improper relaxation delay (
    
    
    )
    Co-elution of impuritiesFalse positives from inorganic salts
    Verdict Gold Standard Routine QC Deprecated

    Method A: The Gold Standard – Quantitative NMR (qNMR)

    Expert Insight: Unlike chromatography, qNMR does not require a pure reference standard of the analyte itself. By using a certified internal standard (IS) with a distinct signal, we can calculate the absolute mass purity. This eliminates errors caused by hygroscopic water or inorganic salts that HPLC might miss (if they elute in the void volume).

    Protocol: 1H-qNMR for 2-OHDA

    Reagents:

    • Solvent: Deuterium Oxide (

      
      ) or DMSO-
      
      
      
      . (2-OHDA is water-soluble).
    • Internal Standard (IS): Maleic Acid (traceable CRM grade).[1] Why? It provides a sharp singlet at

      
       6.3 ppm, distinct from the aliphatic protons of 2-OHDA (
      
      
      
      1.5 - 3.0 ppm).

    Step-by-Step Workflow:

    • Gravimetry: Weigh exactly

      
       mg of 2-OHDA sample (
      
      
      
      ) and
      
      
      mg of Maleic Acid IS (
      
      
      ) into the same vial. Precision balance (
      
      
      mg) is mandatory.
    • Dissolution: Dissolve in 0.7 mL

      
      . Vortex until clear.
      
    • Acquisition (The Self-Validating Step):

      • Pulse Angle:

        
        .
        
      • Spectral Width: 20 ppm.

      • Relaxation Delay (

        
        ):Crucial.  You must measure the 
        
        
        
        (longitudinal relaxation time) of the longest relaxing proton. Set
        
        
        (typically 30–60 seconds).[2]
      • Scans: 16 or 32 (to ensure S/N > 200).

    • Processing: Phase and baseline correct manually. Integrate the Maleic Acid singlet (

      
       6.3) and the 2-OHDA triplets (
      
      
      
      ~2.5-2.9).

    Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[3][4]

    Method B: Routine Profiling – RP-HPLC

    Expert Insight: 2-OHDA has weak UV absorbance. Many researchers make the mistake of using 254 nm and seeing nothing. You must use 210 nm , but this wavelength is non-specific (detects many organics). Therefore, the separation (chromatography) must be robust.

    Protocol: Acidic Mobile Phase HPLC

    System: Agilent 1200/1260 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.

    Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses carboxyl ionization, sharpening peaks).

    • B: Acetonitrile (ACN).[5]

    Gradient:

    • 0–2 min: 5% B (Isocratic hold to elute salts).

    • 2–15 min: 5%

      
       60% B.
      
    • 15–20 min: 60% B (Wash).

    Detection: UV at 210 nm (Reference 360 nm).

    Self-Validating Logic:

    • Resolution Check: Ensure the main peak (2-OHDA) is resolved (

      
      ) from the void volume (where salts elute) and any late-eluting dimers.
      
    • Peak Purity: Use the Diode Array Detector (DAD) to compare spectra across the peak width. If the leading edge spectrum differs from the trailing edge, an impurity is co-eluting.

    Visualizations

    Diagram 1: Analytical Decision Matrix

    This flowchart guides the researcher on which method to apply based on their specific need (Absolute Purity vs. Impurity ID).

    AnalyticalWorkflow Start Start: 2-OHDA Sample Goal Define Goal Start->Goal AbsPurity Goal: Absolute Purity (Assay % w/w) Goal->AbsPurity Quantification Profile Goal: Impurity Profiling (Identify Byproducts) Goal->Profile Qualitative qNMR Method: 1H-qNMR (Internal Std: Maleic Acid) AbsPurity->qNMR HPLC Method: RP-HPLC (C18, 210nm, Acidic Mobile Phase) Profile->HPLC Result1 Output: True Mass Purity (Independent of water/salts) qNMR->Result1 Result2 Output: Chromatographic Purity (% Area, detects degradation) HPLC->Result2 Result1->HPLC If Purity < 95%, check profile

    Caption: Decision matrix for selecting the appropriate analytical technique. qNMR is prioritized for mass balance, while HPLC is used for separating impurities.

    Diagram 2: Degradation & Impurity Pathway

    Understanding what impurities to look for is as important as the method itself.

    DegradationPathway Main This compound (2-OHDA) Imp1 Adipic Acid (Oxidative Decarboxylation) Main->Imp1 Oxidation (Storage > 25°C) Imp2 Cyclic Lactones (Dehydration) Main->Imp2 Acid Catalysis (-H2O) Imp3 Inorganic Salts (Synthesis Residue) Main->Imp3 Co-precipitates (Invisible in UV)

    Caption: Potential impurity origins.[3][6][7] Note that Inorganic Salts are "invisible" to HPLC-UV but detected by the mass-balance deficit in qNMR.

    References

    • International Organization for Standardization (ISO). (2022).[1] ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for metrological traceability.[1] Available at: [Link]

    • National Institutes of Health (NIH) / PubChem. (n.d.). This compound (Compound Summary). Available at: [Link]

    • Mahar, K.P., et al. (2011).

      
      -Oxoaldehydes and 
      
      
      
      -Oxoacids from Human Serum... Using 4-Nitro-1,2-phenylenediamine.[8] Asian Journal of Chemistry. (Demonstrates derivatization necessity for high sensitivity). Available at: [Link]

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxoheptanedioic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides comprehensive, safety-driven procedures for the disposal of 2-Oxoheptanedioic acid (also known as α-Ketopimelic acid). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to provide clear, step-by-step instructions that ensure compliance and mitigate risk, reflecting a deep understanding of both the chemical's properties and the regulatory landscape.

    Core Principles: Hazard Assessment and Safety First

    This compound is an organic dicarboxylic acid.[1] While specific toxicity data is limited, its classification as an acid and data from analogous compounds necessitate careful handling. The primary hazards are associated with its acidic nature and potential for irritation. Aggregated GHS information indicates it may be harmful if swallowed.[2] Structurally similar dicarboxylic acids are known to cause serious eye irritation and potential respiratory irritation.[3]

    Therefore, all handling and disposal operations must be predicated on a thorough risk assessment. The fundamental principle is to treat this compound as a hazardous chemical waste unless it can be verifiably neutralized to a non-hazardous state in accordance with institutional and local regulations.

    Before beginning any disposal procedure, ensure the following are in place:

    • Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile is appropriate for incidental contact).

    • Ventilation: Conduct all operations, especially those involving dust or neutralization, within a certified chemical fume hood.

    • Emergency Access: Confirm unimpeded access to a safety shower and eyewash station.[3]

    Waste Stream Characterization and Segregation

    Proper disposal begins with accurate waste characterization. The correct disposal path is determined by the form of the waste—solid, concentrated liquid, or dilute aqueous solution—and whether it is mixed with other hazardous materials.

    Causality: Segregating waste is critical to prevent dangerous reactions. For instance, mixing acids with incompatible materials like bases or oxidizers can lead to violent exothermic reactions or the release of toxic gases.[4][5] Acidic waste must never be mixed with cyanide-containing waste, which could generate lethal hydrogen cyanide gas.

    Table 1: Disposal Path Selection for this compound Waste

    Waste Stream TypeKey CharacteristicsPrimary HazardsRecommended Disposal Protocol
    Pure Solid Waste Unused, expired, or contaminated solid this compound.Irritant, Harmful if Swallowed.[2]Protocol 3.1: Hazardous Waste Collection
    Concentrated Solutions Aqueous solutions >5% (w/v) or solutions in organic solvents.Corrosive (low pH), Irritant. Potential flammability if in solvent.Protocol 3.1: Hazardous Waste Collection
    Dilute Aqueous Solutions Aqueous solutions <5% (w/v) with no other hazardous components.Mildly Corrosive/Irritant.Protocol 3.2: In-Lab Neutralization & Drain Disposal
    Contaminated Materials Gloves, weigh boats, paper towels, etc., with significant contamination.Dependent on the primary chemical hazard.Protocol 3.3: Solid Hazardous Waste Disposal
    Mixed Chemical Waste Solutions containing this compound along with other hazardous materials (e.g., heavy metals, other regulated organics).Multiple, potentially interacting hazards.Protocol 3.1: Hazardous Waste Collection (Consult EHS)

    Standard Operating Protocols for Disposal

    The following protocols provide detailed, step-by-step methodologies for the disposal paths identified above.

    Protocol 3.1: Hazardous Waste Collection (for Solids, Concentrated, & Mixed Wastes)

    This protocol is the default and most secure method for disposing of this compound. It relies on your institution's Environmental Health & Safety (EHS) department for final disposal.

    Methodology:

    • Container Selection:

      • For solid waste, use the original manufacturer's container or a clearly labeled, sealable plastic container.

      • For liquid waste, use a dedicated, leak-proof, and chemically compatible waste container (HDPE plastic is recommended).[6] Do not use glass containers to collect acidic waste to avoid the risk of breakage.[6]

    • Labeling: Affix a hazardous waste tag to the container, as provided by your institution's EHS department. Fill it out completely, listing all constituents and their approximate percentages. For example: "Aqueous Waste: this compound (~10%), Water (~90%)".

    • Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area must be under the control of the laboratory operator and feature secondary containment to capture any potential leaks.

    • Segregation: Ensure the acidic waste container is stored separately from incompatible waste types, particularly bases and oxidizers.[4]

    • Pickup Request: Once the container is full or you are discontinuing the process, submit a chemical waste pickup request to your EHS department.

    Protocol 3.2: In-Lab Neutralization & Drain Disposal (for Dilute Aqueous Solutions ONLY)

    This procedure is appropriate only for small quantities of dilute aqueous solutions of this compound that are free of other regulated hazardous materials like heavy metals or listed organic solvents.[7][8]

    Causality: Neutralization is a chemical treatment that converts the corrosive acid into a neutral salt (a 2-oxopimelate salt) and water. This reaction eliminates the corrosivity hazard, rendering the solution safe for drain disposal in many jurisdictions, provided it is flushed with copious amounts of water.[8]

    Methodology:

    • Preparation: In a chemical fume hood, place a large beaker containing a stir bar into a secondary container or an ice bath to manage heat generation.

    • Dilution: Add the dilute this compound solution to the beaker.

    • Base Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, or a 1M solution of a strong base like sodium hydroxide (NaOH).

    • Neutralization: While stirring the acid solution vigorously, slowly and carefully add the basic solution dropwise. The slow addition and stirring are critical to control the reaction rate and safely dissipate the heat that is generated.

    • pH Monitoring: Periodically stop adding the base and measure the pH of the solution using a calibrated pH meter or pH strips.

    • Endpoint: Continue adding base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.5, as specified by local regulations.[8][9]

    • Drain Disposal: Once neutralized, pour the solution down the drain, followed by a flush of at least 20 times the volume of the neutralized waste with cold water.[8]

    Protocol 3.3: Disposal of Contaminated Solid Waste

    This protocol covers items like gloves, bench paper, and disposable labware that are contaminated with this compound.

    Methodology:

    • Collection: Place all heavily contaminated solid waste into a sturdy, clear plastic bag.

    • Packaging: Double-bag the waste to ensure containment.[7]

    • Labeling: Seal the bag with tape and attach a properly filled-out hazardous waste tag.

    • Disposal: Dispose of the bag as solid hazardous waste through your institution's EHS department, alongside your other chemical waste.[7]

    Emergency Spill Procedures

    In the event of an accidental release, immediate and correct action is crucial.

    • Assess the Situation: For a small spill (<100 mL or 100g) that you are trained and comfortable cleaning, proceed. For larger spills, or any spill involving highly concentrated material, evacuate the area, alert others, and contact your institution's EHS emergency line.

    • Containment (Small Spills):

      • Ensure proper PPE is worn.

      • For a solid spill, gently cover it with a dry absorbent material to prevent dust from becoming airborne.

      • For a liquid spill, surround the spill with an absorbent barrier from a spill kit.

    • Neutralization: Cautiously apply a mild base, such as sodium bicarbonate or soda ash, starting from the outside of the spill and working inward. Avoid vigorous reactions.

    • Cleanup: Once the reaction has ceased, use absorbent pads to collect the material.

    • Final Disposal: Place all cleanup materials into a sealed, double-bagged container, label it as hazardous waste, and dispose of it according to Protocol 3.3.

    • Decontamination: Thoroughly clean the spill area with soap and water.

    Disposal Decision Workflow

    The following diagram provides a logical workflow to guide the user to the appropriate disposal protocol.

    G start This compound Waste Generated is_solid Is the waste a solid or a concentrated solution (>5%)? start->is_solid is_dilute Is the waste a dilute aqueous solution (<5%)? is_solid->is_dilute No protocol_collection Protocol 3.1: Collect as Hazardous Waste for EHS Pickup is_solid->protocol_collection Yes is_dilute->start No (Not Waste) has_other_hazards Does it contain other hazardous components (heavy metals, solvents)? is_dilute->has_other_hazards Yes has_other_hazards->protocol_collection Yes protocol_neutralize Protocol 3.2: Perform In-Lab Neutralization and Drain Dispose has_other_hazards->protocol_neutralize No

    Caption: Decision workflow for selecting the correct disposal protocol.

    References

    • Procedure for disposing of hazardous waste . Massachusetts Institute of Technology. [Link]

    • Oxalic Acid - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

    • This compound | C7H10O5 | CID 86962 . PubChem, National Center for Biotechnology Information. [Link]

    • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison, BME Shared Labs | Biomedical Engineering. [Link]

    • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]

    • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]

    • Summary of PChem, Fate and Ecological Effects data for Capric acid . Regulations.gov. [Link]

    • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

    • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]

    • Hazardous Waste and Disposal . American Chemical Society. [Link]

    • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms . Juniper Publishers. [Link]

    • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

    • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

    • Hazardous Materials Disposal Guide . Nipissing University. [Link]

    • Acetone Regulations and Pollution Prevention: What You Should Know . P2 InfoHouse. [Link]

    • Hazardous Waste Disposal Guide . Northwestern University, Research Safety. [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Oxoheptanedioic acid
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    2-Oxoheptanedioic acid

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.